molecular formula C9H8BrNO4 B1503806 Methyl 2-(5-bromo-2-nitrophenyl)acetate CAS No. 189748-25-2

Methyl 2-(5-bromo-2-nitrophenyl)acetate

Cat. No.: B1503806
CAS No.: 189748-25-2
M. Wt: 274.07 g/mol
InChI Key: MIXSLFKHFLGMNS-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-nitrophenyl)acetate is a useful research compound. Its molecular formula is C9H8BrNO4 and its molecular weight is 274.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(5-bromo-2-nitrophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(5-bromo-2-nitrophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(5-bromo-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-4-7(10)2-3-8(6)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXSLFKHFLGMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678840
Record name Methyl (5-bromo-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189748-25-2
Record name Methyl (5-bromo-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical and chemical properties of Methyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(5-bromo-2-nitrophenyl)acetate for Advanced Research and Development

Introduction

Methyl 2-(5-bromo-2-nitrophenyl)acetate is a highly functionalized aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of pharmaceutical and agrochemical development. Its chemical architecture, featuring a strategic arrangement of bromo, nitro, and methyl acetate moieties, makes it a versatile synthetic intermediate.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties, reactivity, and handling of this valuable building block. As a key component in the synthesis of complex molecular targets, a thorough understanding of its characteristics is paramount for its effective and safe utilization in a laboratory and industrial context.[1][2][3]

Physicochemical and Structural Properties

The unique substitution pattern on the phenyl ring dictates the compound's physical and chemical behavior. The presence of both a halogen and a nitro group, coupled with the ester functionality, results in a molecule with distinct electronic and steric properties that are crucial for its role in organic synthesis. While specific experimental data such as melting and boiling points are not widely published, its properties can be reliably inferred from its structure and data on analogous compounds.

Table 1: Core Properties and Identifiers of Methyl 2-(5-bromo-2-nitrophenyl)acetate

PropertyValue / IdentifierSource(s)
IUPAC Name methyl 2-(5-bromo-2-nitrophenyl)acetate[4]
Synonyms Methyl 5-Bromo-2-nitrophenylacetate; 5-Bromo-2-nitrobenzeneacetic acid methyl ester[4]
CAS Number 189748-25-2[1][2][4][5][6]
Molecular Formula C₉H₈BrNO₄[1][4][6]
Molecular Weight 274.07 g/mol [1][4][5][6]
MDL Number MFCD11977366[1][2][4][5]
Physical Appearance Likely a white to off-white solid, based on analogous compounds.Inferred from[3]
Solubility Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.Inferred from[7]

Spectroscopic Profile (Expected)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the methyl (-OCH₃) protons. The aromatic region will display a complex splitting pattern due to the three non-equivalent protons on the phenyl ring. The methylene protons adjacent to the aromatic ring and the carbonyl group will likely appear as a singlet around 4.0 ppm. The methyl ester protons will also be a sharp singlet, typically further upfield around 3.7 ppm.

  • ¹³C NMR: The carbon NMR will show nine distinct signals. Key signals would include the carbonyl carbon of the ester (around 170 ppm), the carbons of the aromatic ring (120-150 ppm), the methyl carbon of the ester (around 52 ppm), and the methylene carbon (around 40 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of its functional groups. Key expected peaks include a strong C=O stretch for the ester at approximately 1740 cm⁻¹, and two strong bands for the asymmetric and symmetric stretching of the nitro group (NO₂) at roughly 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 273 and 275 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Chemical Reactivity and Synthetic Applications

The synthetic versatility of Methyl 2-(5-bromo-2-nitrophenyl)acetate stems from the distinct reactivity of its three primary functional domains: the nitro group, the bromine atom, and the methyl ester.[1] This allows for a stepwise and selective modification of the molecule to build complex scaffolds for active pharmaceutical ingredients (APIs) and other fine chemicals.[2][3]

  • Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative. This transformation is fundamental in many synthetic pathways, as the resulting amino group can be further functionalized through diazotization, acylation, or alkylation. Standard reagents for this reduction include SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, although the position of the bromine atom is not optimally activated (ortho or para). Nonetheless, under forcing conditions, the bromide can be displaced by strong nucleophiles.

  • Cross-Coupling Reactions: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.

  • Ester Group Manipulations: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[8] The resulting acid can then be converted to amides, acid chlorides, or other esters. The α-methylene protons have some acidity and can potentially be deprotonated with a strong base to allow for α-functionalization.

Below is a diagram illustrating the key reaction pathways available to this versatile intermediate.

Reactivity_Pathways Key Synthetic Transformations of Methyl 2-(5-bromo-2-nitrophenyl)acetate A Methyl 2-(5-bromo-2-nitrophenyl)acetate B Aniline Derivative (Amine) A->B Reduction (e.g., H₂, Pd/C or SnCl₂) C Cross-Coupling Product (e.g., Biaryl) A->C Cross-Coupling (e.g., Suzuki, Heck) D Carboxylic Acid Derivative A->D Hydrolysis (e.g., NaOH, H₂O) E SNAr Product A->E SNAr (e.g., Nu⁻, heat)

Caption: Key synthetic transformations of the title compound.

Proposed Synthesis Protocol

While multiple proprietary methods exist, a common and logical laboratory-scale synthesis of Methyl 2-(5-bromo-2-nitrophenyl)acetate would proceed via the esterification of 2-(5-bromo-2-nitrophenyl)acetic acid. The following is a generalized, field-proven protocol.

Workflow: Synthesis of Methyl 2-(5-bromo-2-nitrophenyl)acetate

G A Step 1: Reaction Setup Dissolve 2-(5-bromo-2-nitrophenyl)acetic acid in Methanol (as solvent and reagent). B Step 2: Catalysis Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) dropwise at 0°C. A->B C Step 3: Reaction Reflux the mixture for several hours. Monitor progress via TLC. B->C D Step 4: Work-up Cool, neutralize with NaHCO₃ (aq). Extract with Ethyl Acetate. C->D E Step 5: Purification Dry organic layer (Na₂SO₄), filter, and concentrate. Purify via column chromatography (Silica gel). D->E F Step 6: Final Product Characterize pure Methyl 2-(5-bromo-2-nitrophenyl)acetate (NMR, IR, MS). E->F

Sources

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 2-(5-bromo-2-nitrophenyl)acetate (CAS: 189748-25-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(5-bromo-2-nitrophenyl)acetate, with the CAS number 189748-25-2, is a substituted aromatic compound with significant potential as a building block in organic synthesis. Its structure, incorporating a bromo and a nitro group on the phenyl ring, as well as a methyl ester moiety, offers multiple reaction sites for the construction of more complex molecules. This makes it a valuable intermediate in the development of novel pharmaceuticals and other fine chemicals. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

Chemical Structure and Properties

  • Chemical Name: Methyl 2-(5-bromo-2-nitrophenyl)acetate

  • CAS Number: 189748-25-2

  • Molecular Formula: C₉H₈BrNO₄[1]

  • Molecular Weight: 274.07 g/mol

The molecular structure consists of a benzene ring substituted with a bromine atom at position 5, a nitro group at position 2, and an acetic acid methyl ester group at position 1. The presence of the electron-withdrawing nitro group and the bromine atom significantly influences the electronic environment of the aromatic ring and, consequently, its spectroscopic signatures.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The predicted ¹H NMR spectrum of Methyl 2-(5-bromo-2-nitrophenyl)acetate in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the methylene protons, and the methyl protons of the ester group.

Expected Chemical Shifts and Coupling Patterns:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-37.9 - 8.1d~2.5This proton is ortho to the electron-withdrawing nitro group, leading to significant deshielding. It will be split by the meta-coupled H-4.
H-47.6 - 7.8dd~8.5, ~2.5This proton is coupled to both H-3 (meta) and H-6 (ortho), resulting in a doublet of doublets.
H-67.4 - 7.6d~8.5This proton is ortho to the bromine atom and will be split by the ortho-coupled H-4.
-CH₂-4.0 - 4.2s-The methylene protons are adjacent to the aromatic ring and the ester carbonyl group, placing them in a deshielded environment. They are expected to appear as a singlet as there are no adjacent protons.
-OCH₃3.7 - 3.9s-The methyl protons of the ester group are in a typical chemical shift range for such functionalities and will appear as a singlet.

Causality Behind Experimental Choices:

The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds as it dissolves the sample well and does not interfere with the proton signals. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm) for referencing the chemical shifts.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Expected Chemical Shifts:

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O (ester)168 - 172The carbonyl carbon of the ester group is highly deshielded.
C-2 (C-NO₂)148 - 152The carbon atom attached to the strongly electron-withdrawing nitro group will be significantly deshielded.
C-1 (C-CH₂)135 - 138The ipso-carbon attached to the methylene acetate group.
C-4133 - 136Aromatic CH carbon.
C-6128 - 131Aromatic CH carbon.
C-3125 - 128Aromatic CH carbon.
C-5 (C-Br)118 - 122The carbon atom attached to the bromine atom will be deshielded, but less so than the carbon attached to the nitro group.
-CH₂-38 - 42The methylene carbon is influenced by the adjacent aromatic ring and carbonyl group.
-OCH₃52 - 54The methyl carbon of the ester group appears in a characteristic region.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: Dissolve approximately 10-20 mg of Methyl 2-(5-bromo-2-nitrophenyl)acetate in 0.5-0.7 mL of CDCl₃ in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio, which is typically higher than for ¹H NMR due to the low natural abundance of ¹³C.

  • Processing: Fourier transform the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum for accurate peak identification.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
Aromatic C-H3100 - 3000Medium-WeakStretch
Aliphatic C-H (-CH₂, -CH₃)3000 - 2850Medium-WeakStretch
C=O (ester)1750 - 1735StrongStretch
N-O (nitro group)1550 - 1500 & 1360 - 1300StrongAsymmetric & Symmetric Stretch
C=C (aromatic)1600 - 1450Medium-WeakStretch
C-O (ester)1250 - 1100StrongStretch
C-Br700 - 500Medium-StrongStretch

Interpretation of Key Peaks:

The IR spectrum will be dominated by a strong absorption band around 1740 cm⁻¹ corresponding to the carbonyl stretch of the ester. Two other strong bands are expected for the nitro group's asymmetric and symmetric stretches. The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ will also be evident. The C-O stretch of the ester will appear as a strong band in the fingerprint region.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 273 and 275 in an approximate 1:1 ratio) should be observed. The two peaks are due to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Key Fragment Ions:

    • [M - OCH₃]⁺ (m/z = 242/244): Loss of the methoxy radical from the ester group.

    • [M - COOCH₃]⁺ (m/z = 214/216): Loss of the entire methyl ester group as a radical.

    • [M - NO₂]⁺ (m/z = 227/229): Loss of the nitro group.

    • [C₇H₄BrO]⁺ (m/z = 199/201): A potential fragment arising from further rearrangement and fragmentation.

    • [C₆H₄Br]⁺ (m/z = 155/157): The bromophenyl cation.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column Mobile Phase (He) IonSource Ion Source (EI) Column->IonSource Eluted Analyte MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ions Detector Detector MassAnalyzer->Detector Separated Ions DataSystem Data System (Spectrum Generation) Detector->DataSystem Signal

Caption: Workflow for GC-MS analysis of Methyl 2-(5-bromo-2-nitrophenyl)acetate.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of Methyl 2-(5-bromo-2-nitrophenyl)acetate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental considerations, offer a valuable resource for scientists and researchers. By understanding these expected spectral characteristics, professionals in drug development and chemical synthesis can more effectively identify, characterize, and utilize this important chemical intermediate in their research endeavors. The provided information serves as a robust baseline for the interpretation of experimentally acquired data, facilitating the advancement of scientific discovery.

References

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An In-depth Technical Guide on the Reactivity of the Nitro Group in Nitrophenylacetates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the nitro group in nitrophenylacetates. We will explore the profound influence of this functional group on the properties and reactions of the entire molecule. The discussion will cover the electron-withdrawing nature of the nitro group, the resulting activation of the phenyl ring and ester moiety, and the positional effects (ortho, meta, and para) on reactivity. Key reactions, including nucleophilic aromatic substitution and ester hydrolysis, will be examined in detail. Furthermore, this guide will highlight the practical applications of nitrophenylacetates in diverse scientific fields, such as enzyme kinetics and peptide synthesis, providing researchers, scientists, and drug development professionals with a thorough understanding of this important class of compounds.

Introduction: The Unique Chemical Landscape of Nitrophenylacetates

Nitrophenylacetates are a class of organic compounds characterized by a phenylacetate backbone substituted with one or more nitro (-NO₂) groups on the aromatic ring. The nitro group is a powerful electron-withdrawing group, a property that dramatically shapes the chemical behavior of the entire molecule.[1][2] This strong inductive and resonance effect reduces the electron density of the aromatic ring, influencing its susceptibility to various chemical transformations.[1][2]

The interplay between the nitro group, the phenyl ring, and the acetate ester functionality creates a molecule with a unique reactivity profile. This guide will dissect these interactions to provide a foundational understanding for researchers working with or considering the use of nitrophenylacetates in their experimental designs.

The Electron-Withdrawing Power of the Nitro Group: A Dominant Force

The reactivity of nitrophenylacetates is fundamentally governed by the potent electron-withdrawing nature of the nitro group. This influence is exerted through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon atom of the phenyl ring. This effect is transmitted through the sigma bonds of the molecule.

  • Resonance Effect (-M or -R): The nitro group can delocalize the pi electrons of the aromatic ring onto its own oxygen atoms. This is particularly effective when the nitro group is positioned at the ortho or para positions relative to another substituent or reaction center.[3][4]

These combined effects render the aromatic ring electron-deficient, a key factor in its reaction chemistry.

Positional Isomerism: How Ortho, Meta, and Para Substitution Dictates Reactivity

The position of the nitro group on the phenyl ring has a profound and predictable impact on the reactivity of nitrophenylacetates. Understanding these differences is critical for predicting reaction outcomes and designing synthetic strategies.

Ortho and Para-Nitrophenylacetates: Activated for Nucleophilic Attack

When the nitro group is in the ortho or para position relative to the ester group, its strong electron-withdrawing resonance effect comes into full play. This delocalization of electron density creates a significant partial positive charge on the carbon atom to which the ester group is attached. This electronic arrangement has two major consequences:

  • Activation towards Nucleophilic Aromatic Substitution (SNA r): The electron-deficient aromatic ring becomes highly susceptible to attack by nucleophiles. The nitro group effectively stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution to occur.[2]

  • Enhanced Ester Reactivity: The electron-withdrawing effect extends to the carbonyl carbon of the acetate group, making it more electrophilic and thus more prone to nucleophilic attack. This leads to faster rates of hydrolysis and other acyl substitution reactions.[5]

The para-isomer is often more reactive than the ortho-isomer in nucleophilic aromatic substitution due to reduced steric hindrance.[6]

Meta-Nitrophenylacetates: A Different Reactivity Profile

In meta-nitrophenylacetate, the nitro group cannot exert its resonance effect on the carbon atom bearing the ester group.[3] Its electron-withdrawing influence is primarily through the weaker inductive effect.[7] Consequently, the meta isomer is significantly less reactive towards nucleophilic aromatic substitution compared to its ortho and para counterparts. While the ester group is still activated to some extent by the inductive effect, the enhancement of reactivity is less pronounced than in the other isomers.

The acidity of the corresponding nitrophenols provides a clear illustration of these electronic effects. p-Nitrophenol and o-nitrophenol are considerably more acidic than phenol itself, due to the resonance stabilization of the resulting phenoxide ion.[8][9] In contrast, m-nitrophenol, where only the inductive effect operates, is less acidic than the ortho and para isomers.[8]

Table 1: Comparison of pKa Values for Nitrophenol Isomers

CompoundpKa
Phenol~10
o-Nitrophenol7.23[7]
m-Nitrophenol9.3[8]
p-Nitrophenol7.14 - 7.15[7][10]

Key Reactions of Nitrophenylacetates

The unique electronic properties of nitrophenylacetates make them valuable substrates in a variety of chemical reactions.

Ester Hydrolysis: A Versatile Tool for Kinetic Studies

The hydrolysis of nitrophenylacetates, particularly p-nitrophenyl acetate (pNPA), is a widely used reaction in biochemical and enzymatic assays.[11] The reaction proceeds via nucleophilic acyl substitution, where a nucleophile (such as water or hydroxide) attacks the electrophilic carbonyl carbon of the ester. The strong electron-withdrawing nitro group makes the nitrophenolate anion an excellent leaving group, facilitating the reaction.[12]

The product of this hydrolysis, p-nitrophenol, is a chromogenic compound that exhibits a distinct yellow color in alkaline solutions, with a maximum absorbance around 405 nm.[10][13] This color change allows for the convenient spectrophotometric monitoring of the reaction progress in real-time, making pNPA an ideal substrate for studying the kinetics of esterase and lipase enzymes.[11][13]

  • Reagent Preparation:

    • Substrate Stock Solution: Prepare a stock solution of p-nitrophenyl acetate in a suitable organic solvent like methanol or ethanol.[13][14] For example, dissolve 63 mg of pNPA in 10 ml of methanol.[13] This solution should be stored at 2-8 °C.[13]

    • Working Substrate Solution: Immediately before use, dilute the stock solution in an appropriate buffer (e.g., phosphate buffer, pH 7.4) to the desired final concentration.[11][15] It is crucial to prepare this solution fresh daily due to the spontaneous hydrolysis of pNPA in aqueous solutions.[13][15]

    • Enzyme Solution: Prepare a solution of the esterase enzyme in the same buffer.

    • Control: Prepare a "no-enzyme" control containing only the buffer and the working substrate solution to account for spontaneous hydrolysis.[15]

  • Assay Procedure:

    • Pipette the buffer and the enzyme solution into a cuvette.

    • Initiate the reaction by adding the working substrate solution and mix thoroughly.

    • Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 405 nm over time.[13][15]

  • Data Analysis:

    • Calculate the rate of the reaction from the initial linear portion of the absorbance versus time plot.

    • Use the Beer-Lambert law (A = εcl) and the known extinction coefficient of p-nitrophenolate at the specific pH to convert the rate of change in absorbance to the rate of product formation. The molar extinction coefficient for p-nitrophenolate is approximately 18.3 to 18.4 mM⁻¹ cm⁻¹ in strong alkali.[10]

Nucleophilic Aromatic Substitution (SNA r)

As previously discussed, ortho- and para-nitrophenylacetates are highly activated towards nucleophilic aromatic substitution. This reaction allows for the displacement of a leaving group (which can be the nitro group itself in some cases) on the aromatic ring by a nucleophile. This is a powerful method for the synthesis of a wide range of substituted aromatic compounds.

Peptide Synthesis: The Role of p-Nitrophenyl Esters

p-Nitrophenyl esters of amino acids are valuable reagents in peptide synthesis.[16][17] The p-nitrophenoxy group acts as a good leaving group, facilitating the formation of a peptide bond upon reaction with the amino group of another amino acid or peptide.[16] These "active esters" are stable, often crystalline solids that can be purified and stored.[16] The use of p-nitrophenyl esters allows for peptide bond formation under mild conditions, minimizing the risk of racemization.[16][18]

Peptide_Coupling cluster_reactants Reactants cluster_process Process cluster_products Products AA1_PNP Amino Acid 1 (p-Nitrophenyl Ester) Coupling Peptide Bond Formation (Nucleophilic Acyl Substitution) AA1_PNP->Coupling AA2 Amino Acid 2 (Free Amine) AA2->Coupling Dipeptide Dipeptide Coupling->Dipeptide PNP p-Nitrophenol (Byproduct) Coupling->PNP

Caption: Peptide bond formation via the active ester method.

Reduction of the Nitro Group

A common and synthetically useful reaction of the nitro group in nitrophenylacetates is its reduction to an amino group (-NH₂).[19] This transformation is pivotal in organic synthesis as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group.[20] This opens up a plethora of possibilities for further functionalization of the aromatic ring. Common methods for this reduction include catalytic hydrogenation (e.g., using H₂ gas with a palladium or platinum catalyst) and chemical reduction (e.g., using metals like tin or iron in acidic media).[19]

Conclusion

The nitro group in nitrophenylacetates is not a mere spectator; it is a powerful modulator of reactivity. Its strong electron-withdrawing properties activate both the aromatic ring and the ester functionality, making these compounds versatile substrates for a range of chemical transformations. The profound influence of the nitro group's position on the phenyl ring allows for a tunable reactivity profile, which has been ingeniously exploited in various applications, from the precise kinetic analysis of enzymes to the controlled synthesis of peptides. A thorough understanding of the principles outlined in this guide is essential for any researcher aiming to harness the full potential of nitrophenylacetates in their scientific endeavors.

References

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  • Roth, G. A., et al. (2010). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. PLoS ONE. [Link]

  • Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]

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  • Chem Help ASAP. (2017). Directing Effect of the Nitro Group in EAS. YouTube. [Link]

  • ResearchGate. (2022). I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used.? [Link]

  • Kitagawa, F., et al. (2013). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods. [Link]

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  • Vedantu. (2023). Why does NO2 group show its effect only at ortho- and para- positions and not at meta. [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. [Link]

  • ResearchGate. (n.d.). The Hydrolysis of p-Nitrophenyl Acetate Catalyzed by 3-Phosphoglyceraldehyde Dehydrogenase. [Link]

  • Sadlej-Sosnowska, N. (2020). Substituent effects of nitro group in cyclic compounds. SciSpace. [Link]

  • Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? [Link]

  • MDPI. (2019). Investigation on New Synthetic Process of p-Nitrophenylacetaldehyde from p-Nitrobenzene. [Link]

  • Wang, Q. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules. [Link]

  • ResearchGate. (n.d.). (PDF) Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]

  • askIITians. (n.d.). Why does NO₂ group show its effect only at ortho? [Link]

  • Quora. (2018). Why is the nitration of phenyl acetate slower than phenol? [Link]

  • Schwarz, H., & Arakawa, K. (1959). The Use of p-Nitrobenzyl Esters in Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Journal of Emerging Investigators. (n.d.). Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. [Link]

  • ResearchGate. (n.d.). Determination of Hammett Equation Rho Constant for the Hydrolysis of p-Nitrophenyl Benzoate Esters. [Link]

  • Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. [Link]

  • Quora. (2019). Why is meta nitrophenol less acidic than ortho and para nitrophenol? [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Student Doctor Network Forums. (2016). increasing the rate of ester hydrolysis. [Link]

  • Unknown. (n.d.). Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]

  • Saint Anselm College. (n.d.). PowerPoint Presentation. [Link]

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Electrophilic aromatic substitution on 2-nitrophenylacetate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Electrophilic Aromatic Substitution on 2-Nitrophenylacetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 2-nitrophenylacetate derivatives. It delves into the mechanistic principles governing these reactions, with a particular focus on the interplay of the electron-withdrawing nitro group and the ortho, para-directing ester moiety. This guide offers field-proven insights into predicting regioselectivity and reaction outcomes for various electrophilic substitutions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Detailed experimental protocols, data interpretation, and applications in the synthesis of pharmacologically active compounds are presented to equip researchers and drug development professionals with the knowledge to effectively utilize these reactions in their work.

Introduction: The Synthetic Challenge and Opportunity

2-Nitrophenylacetate derivatives are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. The presence of two distinct functional groups on the aromatic ring—a strongly deactivating, meta-directing nitro group and a moderately activating, ortho, para-directing acetate group—presents a unique and often complex challenge for regioselective electrophilic aromatic substitution.[1][2] Understanding the nuanced electronic effects and steric factors that govern the position of electrophilic attack is paramount for the successful design of synthetic routes to target molecules. This guide will dissect these controlling factors to provide a predictive framework for researchers.

Core Principles: Directing Effects in Concert and Conflict

The outcome of an electrophilic aromatic substitution reaction on a disubstituted benzene ring is determined by the combined electronic and steric influences of the existing substituents.[3] In the case of 2-nitrophenylacetate, we have a classic scenario of competing directing effects.

The Nitro Group: A Strong Deactivator and Meta-Director

The nitro group (-NO₂) is a potent electron-withdrawing group, operating through both inductive and resonance effects.[1][4] This withdrawal of electron density deactivates the aromatic ring towards electrophilic attack, making the reaction slower than on unsubstituted benzene.[3][5] The resonance structures of nitrobenzene reveal that the ortho and para positions are significantly destabilized by the electron-withdrawing nature of the nitro group. Consequently, the meta position, being the least deactivated, is the preferred site of electrophilic attack.[1][4]

The Acetate Group: An Ortho, Para-Director with Nuances

The acetate group (-OCOCH₃), when attached to an aromatic ring through the oxygen atom, is considered an activating, ortho, para-director.[6] The lone pairs on the oxygen atom can be delocalized into the aromatic ring via resonance, increasing the electron density at the ortho and para positions and stabilizing the corresponding cationic intermediates (arenium ions or σ-complexes) formed during electrophilic attack.[4] However, it is important to note that the activating effect of the acetate group is attenuated compared to a hydroxyl group due to the electron-withdrawing nature of the adjacent carbonyl group, which also participates in resonance with the oxygen lone pair.[7]

The Combined Effect: A Regiochemical Puzzle

In 2-nitrophenylacetate, the ortho, para-directing influence of the acetate group and the meta-directing influence of the nitro group are in direct competition. The ultimate regiochemical outcome of an electrophilic substitution reaction will depend on the relative strengths of these directing effects and the specific reaction conditions employed. Generally, the more powerfully activating group will dominate the directing effect.[2]

Visualizing the Mechanistic Landscape

To better understand the factors controlling regioselectivity, it is helpful to visualize the reaction mechanism and the directing effects of the substituents.

General Mechanism of Electrophilic Aromatic Substitution

The electrophilic aromatic substitution reaction proceeds through a two-step mechanism:

  • Attack of the electrophile: The π electrons of the aromatic ring act as a nucleophile and attack the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[8][9]

  • Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.[8][9]

EAS_Mechanism A Aromatic Ring + E⁺ B Arenium Ion (σ-complex) (Resonance Stabilized) A->B Attack of Electrophile (Slow, Rate-Determining) C Substituted Product + H⁺ B->C Deprotonation (Fast)

Caption: General mechanism of electrophilic aromatic substitution.

Directing Effects on 2-Nitrophenylacetate

The interplay of the directing groups on 2-nitrophenylacetate can be visualized as follows:

Directing_Effects substrate 2-Nitrophenylacetate OCOCH₃ (o,p-director) NO₂ (m-director) ortho_para_positions Ortho/Para Positions (Activated by Acetate) substrate:f1->ortho_para_positions Activates meta_positions Meta Positions (Deactivated by Nitro) substrate:f2->meta_positions Deactivates outcome Predicted Major Products ortho_para_positions->outcome Favored meta_positions->outcome Disfavored

Caption: Competing directing effects on 2-nitrophenylacetate.

Common Electrophilic Aromatic Substitution Reactions and Expected Outcomes

The following sections detail common EAS reactions and predict the major products based on the principles discussed above.

Nitration

Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[10] In the case of 2-nitrophenylacetate, the introduction of a second nitro group is challenging due to the already deactivated ring. However, under forcing conditions, the reaction will likely be directed by the more activating acetate group to the positions ortho and para to it.

  • Predicted Major Products: 2,4-Dinitrophenylacetate and 2,6-Dinitrophenylacetate. Steric hindrance from the existing nitro and acetate groups may favor the 4-position.

Halogenation

Halogenation involves the introduction of a halogen (Cl, Br) onto the aromatic ring, typically using a Lewis acid catalyst like FeCl₃ or AlBr₃ to polarize the halogen molecule.[11] Similar to nitration, the acetate group will direct the incoming halogen to the ortho and para positions.

  • Predicted Major Products: 4-Halo-2-nitrophenylacetate and 6-Halo-2-nitrophenylacetate.

Sulfonation

Aromatic sulfonation is the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).[12] This reaction is reversible.[12] The directing effect of the acetate group will again be the dominant factor.

  • Predicted Major Products: 4-Sulfonyl-2-nitrophenylacetate and 6-Sulfonyl-2-nitrophenylacetate.

Friedel-Crafts Reactions

Friedel-Crafts reactions, both alkylation and acylation, are generally not successful on strongly deactivated rings like those containing a nitro group.[13][14] The strong deactivation prevents the aromatic ring from being nucleophilic enough to attack the carbocation or acylium ion electrophile. Therefore, Friedel-Crafts reactions are not typically viable for 2-nitrophenylacetate derivatives.

Experimental Protocols: A Self-Validating Approach

The following protocols are provided as a starting point for researchers. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and to purify the products using appropriate methods such as column chromatography or recrystallization.

General Experimental Workflow

Experimental_Workflow start Start: 2-Nitrophenylacetate Derivative reaction_setup Reaction Setup: - Dissolve substrate in appropriate solvent - Cool the reaction mixture start->reaction_setup reagent_addition Slow, dropwise addition of electrophilic reagent/catalyst reaction_setup->reagent_addition reaction_monitoring Monitor reaction progress (e.g., TLC, GC-MS) reagent_addition->reaction_monitoring workup Reaction Workup: - Quench the reaction - Extract the product reaction_monitoring->workup purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization of Product: - NMR, IR, Mass Spectrometry purification->characterization end End: Purified Product characterization->end

Caption: A general workflow for electrophilic aromatic substitution.

Protocol: Nitration of Methyl 2-Nitrophenylacetate

Materials:

  • Methyl 2-nitrophenylacetate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-nitrophenylacetate (1 equivalent) in a minimal amount of dichloromethane.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid (2 equivalents) dropwise, maintaining the temperature below 5 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, monitoring the progress by TLC.

  • Carefully pour the reaction mixture over crushed ice and allow it to warm to room temperature.

  • Separate the organic layer and wash it with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the desired dinitro-substituted products.

Data Summary and Interpretation

The following table summarizes the expected regiochemical outcomes for various electrophilic aromatic substitution reactions on 2-nitrophenylacetate.

ReactionElectrophile (E⁺)Directing GroupPredicted Major Product(s)Notes
Nitration NO₂⁺-OCOCH₃ (o,p)4-Nitro and 6-Nitro substitutionReaction requires forcing conditions due to deactivation.
Halogenation Cl⁺ or Br⁺-OCOCH₃ (o,p)4-Halo and 6-Halo substitutionLewis acid catalyst is required.
Sulfonation SO₃H⁺-OCOCH₃ (o,p)4-Sulfonyl and 6-Sulfonyl substitutionThe reaction is reversible.
Friedel-Crafts R⁺ or RCO⁺-NO₂ (deactivating)No reactionThe ring is too deactivated for this reaction to proceed.

Applications in Drug Development

2-Nitrophenylacetate derivatives serve as precursors to a variety of pharmacologically active molecules.[15] The selective introduction of functional groups via electrophilic aromatic substitution is a key strategy in modifying the properties of these compounds to enhance their biological activity. For instance, the reduction of the nitro group to an amine, followed by further functionalization, is a common route to novel therapeutic agents.[15] The synthesis of compounds with potential anti-inflammatory or antibacterial properties often involves intermediates derived from substituted 2-nitrophenylacetates.[16]

Conclusion

Electrophilic aromatic substitution on 2-nitrophenylacetate derivatives is a synthetically useful yet mechanistically intricate process. A thorough understanding of the competing directing effects of the nitro and acetate groups is essential for predicting and controlling the regiochemical outcome. While the strongly deactivating nitro group presents a challenge, the ortho, para-directing acetate group can be effectively utilized to achieve selective functionalization at the 4- and 6-positions for a range of electrophiles. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently employ these reactions in the synthesis of complex organic molecules and potential drug candidates.

References

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An In-depth Technical Guide to the Stability and Storage of Methyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical stability and storage considerations for Methyl 2-(5-bromo-2-nitrophenyl)acetate, a key intermediate in pharmaceutical and fine chemical synthesis.[1][2] Adherence to appropriate handling and storage protocols is paramount to ensure the compound's integrity, minimize degradation, and guarantee reproducible results in research and development.

Chemical Profile and Inherent Stability Considerations

Methyl 2-(5-bromo-2-nitrophenyl)acetate possesses a unique chemical architecture that dictates its stability profile. The molecule incorporates a methyl ester, a nitroaromatic ring, and a bromine substituent, each contributing to its reactivity and potential degradation pathways.

FeatureChemical StructureMolecular FormulaMolecular WeightAppearance
Details C₉H₈BrNO₄274.07 g/mol Light yellow to yellow solid[3]

The presence of a nitro group, a strong electron-withdrawing group, renders the aromatic ring resistant to oxidative degradation but susceptible to nucleophilic attack.[4][5] Furthermore, nitroaromatic compounds can exhibit thermal sensitivity, although significant decomposition typically occurs at elevated temperatures.[6][7] The methyl ester functional group is the most probable site of degradation under ambient conditions, primarily through hydrolysis.

Predicted Degradation Pathways

The primary degradation pathway of concern for Methyl 2-(5-bromo-2-nitrophenyl)acetate under typical storage and handling conditions is hydrolysis of the methyl ester. This reaction can be catalyzed by both acidic and basic conditions.[8]

G main Methyl 2-(5-bromo-2-nitrophenyl)acetate hydrolysis Hydrolysis (Acid or Base Catalyzed) main->hydrolysis product 2-(5-bromo-2-nitrophenyl)acetic acid + Methanol hydrolysis->product

Figure 1: Primary degradation pathway of Methyl 2-(5-bromo-2-nitrophenyl)acetate via hydrolysis.

Recommended Storage and Handling Protocols

To maintain the purity and stability of Methyl 2-(5-bromo-2-nitrophenyl)acetate, the following storage and handling conditions are recommended based on its chemical properties and supplier data.[1][3]

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C)The compound is a solid with a predicted high boiling point, making it stable at ambient temperatures.[3] Avoid excessive heat to prevent potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes contact with atmospheric moisture, thereby reducing the risk of hydrolysis.
Container Tightly sealed, opaque containerPrevents exposure to moisture and light. While specific photostability data is unavailable, nitroaromatic compounds can be light-sensitive.
Incompatible Materials Strong acids, strong bases, and strong oxidizing agentsAcids and bases can catalyze the hydrolysis of the ester group.[9][10] Oxidizing agents may react with the molecule, although the nitroaromatic ring is generally resistant to oxidation.[4]

For long-term storage, refrigeration (2-8°C) in a desiccated environment is a prudent measure to further minimize the rate of any potential degradation.

Experimental Design for a Comprehensive Stability Study

To rigorously define the stability profile of Methyl 2-(5-bromo-2-nitrophenyl)acetate, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradants and determine degradation kinetics.

Forced Degradation Protocol

The following is a recommended experimental workflow for a forced degradation study.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation prep Prepare solutions of Methyl 2-(5-bromo-2-nitrophenyl)acetate in a suitable solvent (e.g., Acetonitrile/Water) acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to stress base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base Expose to stress oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) prep->oxidative Expose to stress thermal Thermal Stress (Solid state, 80°C) prep->thermal Expose to stress photo Photostability (ICH Q1B conditions) prep->photo Expose to stress analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis interpretation Identify and quantify degradants. Determine degradation kinetics. Propose degradation pathways. analysis->interpretation

Figure 2: Experimental workflow for a forced degradation study.

Development of a Stability-Indicating Analytical Method

A crucial component of the stability study is the development and validation of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Key Method Development Considerations:

  • Column Chemistry: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar degradants (such as the carboxylic acid).

  • Detection: UV detection at a wavelength where both the parent compound and potential degradants have significant absorbance is recommended. A photodiode array (PDA) detector is highly advantageous for assessing peak purity.

  • Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation product peaks.

Conclusion

While Methyl 2-(5-bromo-2-nitrophenyl)acetate is generally stable when stored at room temperature in a dry, sealed container, its ester functionality presents a potential liability for hydrolysis. For researchers and drug development professionals, understanding this potential instability is critical for ensuring the quality and reliability of their work. The implementation of the recommended storage and handling protocols, coupled with the execution of a comprehensive forced degradation study, will provide the necessary data to confidently utilize this important chemical intermediate.

References

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A Technical Guide to the IUPAC Nomenclature of Substituted Phenylacetic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of chemical research and pharmaceutical development, precision in communication is paramount. The unambiguous identification of a chemical entity through its name is a foundational requirement for reproducible science, intellectual property claims, and regulatory compliance. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure.[1] This guide offers an in-depth exploration of the IUPAC nomenclature for a specific and important class of compounds: substituted phenylacetic acid esters. These structures are common motifs in a wide range of biologically active molecules, making a thorough understanding of their nomenclature essential for professionals in the field.

Fundamentals of IUPAC Nomenclature for Esters

Esters are derivatives of carboxylic acids and are named as such. The fundamental principle of ester nomenclature involves a two-part name.[2][3]

  • The Alkyl Group: The first part of the name is the name of the alkyl (or aryl) group from the alcohol that formed the ester.[2][3]

  • The Carboxylate Group: The second part of the name is derived from the carboxylic acid, with the "-oic acid" or "-ic acid" suffix being replaced by "-oate".[2][4][5]

For example, the ester formed from ethanol and acetic acid is named ethyl acetate.

Phenylacetic Acid and Its Esters: The Core Structure

The parent acid of the compounds discussed in this guide is phenylacetic acid, which has the systematic IUPAC name 2-phenylethanoic acid.[6][7][8] It consists of a phenyl group attached to the second carbon of an acetic acid molecule.[7]

When naming esters of phenylacetic acid, the same two-part principle applies. For instance, the ester formed from methanol and phenylacetic acid is named methyl phenylacetate .

Locants and Numbering for the Phenyl Ring

When substituents are present on the phenyl ring, their positions must be clearly indicated. There are two primary methods for this:

  • Numerical Locants: The carbon atoms of the benzene ring are numbered from 1 to 6. The carbon atom attached to the acetic acid moiety is designated as carbon 1. Numbering then proceeds around the ring to give the substituents the lowest possible locants.[9]

  • Ortho-, Meta-, and Para- Prefixes: For disubstituted benzene rings, the prefixes ortho- (o-), meta- (m-), and para- (p-) can be used to indicate 1,2-, 1,3-, and 1,4- relationships, respectively.[10][11] However, for polysubstituted rings, numerical locants are required.[12]

Prioritizing Functional Groups

In molecules with multiple functional groups, IUPAC has established a priority order to determine which group defines the parent name of the compound.[13][14][15][16] Esters hold a relatively high priority, outranking amines, alcohols, ketones, aldehydes, and others.[13][17] However, they are lower in priority than carboxylic acids and their anhydrides.[17] When a higher-priority group is present, the ester group is named as a substituent, using the prefix "alkoxycarbonyl-".[17]

Constructing the Full IUPAC Name: A Step-by-Step Workflow

The systematic naming of a substituted phenylacetic acid ester can be achieved by following a logical, step-by-step process.

Experimental Protocol: Deriving the IUPAC Name
  • Identify the Ester Components:

    • Isolate the alkyl or aryl group that is attached to the single-bonded oxygen of the ester functionality. This will form the first part of the name.

    • Identify the phenylacetate portion of the molecule, which is derived from phenylacetic acid. This will form the base of the second part of the name.

  • Identify and Name the Substituents on the Phenyl Ring:

    • List all the functional groups and alkyl groups attached to the phenyl ring.

    • Name these substituents according to IUPAC rules (e.g., -Cl is "chloro", -NO2 is "nitro", -CH3 is "methyl").

  • Assign Locants to the Substituents:

    • Assign the number 1 to the carbon atom of the phenyl ring that is attached to the acetyl group.

    • Number the remaining carbons from 2 to 6, ensuring the substituents receive the lowest possible numbers. If there is a choice, assign the lowest number to the substituent that comes first alphabetically.[9]

  • Assemble the Full Name:

    • Begin with the name of the alkyl/aryl group from the alcohol.

    • Follow this with the names of the substituents on the phenyl ring, arranged in alphabetical order and preceded by their numerical locants.

    • Conclude with "phenylacetate".

Visualization of the Naming Workflow

IUPAC_Nomenclature_Workflow start Start with the Substituted Phenylacetic Acid Ester Structure identify_ester Identify the Ester Components (Alcohol and Acid Parts) start->identify_ester name_alcohol Name the Alkyl/Aryl Group from the Alcohol identify_ester->name_alcohol identify_substituents Identify and Name all Substituents on the Phenyl Ring identify_ester->identify_substituents assemble_name Assemble the Full Name: [Alkyl/Aryl] [Substituents]phenylacetate name_alcohol->assemble_name assign_locants Assign Numerical Locants to Substituents identify_substituents->assign_locants assign_locants->assemble_name end_name Final IUPAC Name assemble_name->end_name

Caption: A flowchart illustrating the systematic process for naming substituted phenylacetic acid esters according to IUPAC rules.

Advanced Examples and Case Studies

To solidify the understanding of these principles, let's consider a few examples of increasing complexity.

StructureStep-by-Step NamingFinal IUPAC Name
Example 1 1. Ester Components: The alcohol part is from methanol (methyl). The acid part is phenylacetic acid. 2. Substituents: A chloro group is on the phenyl ring. 3. Locants: The chloro group is at the 4-position. 4. Assemble: methyl + (4-chloro) + phenylacetatemethyl (4-chlorophenyl)acetate
Example 2 1. Ester Components: The alcohol part is from ethanol (ethyl). The acid part is phenylacetic acid. 2. Substituents: A nitro group and a methyl group are on the phenyl ring. 3. Locants: The methyl group is at the 2-position and the nitro group is at the 5-position. 4. Assemble: ethyl + (2-methyl-5-nitro) + phenylacetateethyl (2-methyl-5-nitrophenyl)acetate
Example 3 1. Ester Components: The alcohol part is from propan-2-ol (isopropyl). The acid part is phenylacetic acid. 2. Substituents: A bromo group and a methoxy group are on the phenyl ring. 3. Locants: The bromo group is at the 2-position and the methoxy group is at the 4-position. 4. Assemble: isopropyl + (2-bromo-4-methoxy) + phenylacetateisopropyl (2-bromo-4-methoxyphenyl)acetate

Common Pitfalls and Ambiguities

  • Incorrect Numbering: Always ensure that the numbering of the phenyl ring gives the substituents the lowest possible locants.

  • Alphabetical Order: Substituents must be listed in alphabetical order in the final name, regardless of their locant numbers.[9]

  • Parent Chain Identification: In cases where the alkyl group of the alcohol is larger and more complex than the phenylacetic acid moiety, the naming convention may change, with the phenylacetate group being treated as a substituent. However, for the compounds in the scope of this guide, phenylacetate is the parent.

Conclusion

A systematic and rigorous approach to chemical nomenclature is a cornerstone of scientific communication. For researchers and professionals in drug development, the ability to correctly name complex molecules like substituted phenylacetic acid esters is not merely an academic exercise but a critical skill. By following the step-by-step workflow and adhering to the IUPAC guidelines outlined in this guide, one can ensure clarity, precision, and accuracy in the documentation and communication of chemical structures.

References

Theoretical calculations of molecular orbitals in bromonitrobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of Molecular Orbitals in Bromonitrobenzenes

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies for analyzing the molecular orbitals of bromonitrobenzene isomers. Aimed at researchers, computational chemists, and professionals in drug development, this document delves into the principles of molecular orbital theory and its practical application through modern computational techniques. We explore the rationale behind selecting specific methods, such as Density Functional Theory (DFT), and basis sets to achieve a balance of accuracy and computational efficiency. The guide details a validated protocol for geometry optimization and electronic property calculation, emphasizing the significance of the frontier molecular orbitals (HOMO and LUMO) in predicting chemical reactivity and stability. By integrating theoretical foundations with practical workflows and comparative data analysis, this whitepaper serves as a robust resource for investigating the electronic structure of substituted aromatic compounds.

Introduction: The Scientific Imperative for Molecular Orbital Analysis

In the landscape of medicinal chemistry and materials science, understanding the electronic structure of a molecule is paramount to predicting its behavior. Bromonitrobenzenes, a class of substituted aromatic compounds, serve as critical building blocks in the synthesis of various pharmaceuticals and industrial chemicals.[1] The position of the bromo and nitro substituents (ortho, meta, or para) profoundly influences the molecule's electron density distribution, and consequently, its reactivity, polarity, and spectroscopic properties.[2]

Molecular Orbital (MO) theory provides a powerful framework for rationalizing these properties.[3] Unlike simplistic valence bond models, MO theory describes electrons as occupying delocalized orbitals that extend over the entire molecule.[4][5] Within this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.[6][7] These "frontier orbitals" govern the molecule's ability to donate and accept electrons, respectively, making them key indicators of chemical reactivity and the nature of electronic transitions.[7][8] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and optical properties.[7][9]

This guide provides the theoretical grounding and a practical, field-proven computational workflow for accurately calculating and interpreting the molecular orbitals of bromonitrobenzene isomers.

Foundational Computational Methodologies

The accurate calculation of molecular orbitals is achieved through quantum chemical methods that solve approximations of the Schrödinger equation. The two most prevalent approaches for molecules of this size are Hartree-Fock (HF) theory and Density Functional Theory (DFT).[10]

Hartree-Fock (HF) Theory: A Starting Point

Hartree-Fock is an ab initio method that provides a foundational, albeit approximate, solution by treating each electron as moving in the average field of all other electrons. While a crucial theoretical starting point, HF systematically neglects a portion of the electron correlation, which can lead to inaccuracies, particularly in predicting vibrational frequencies and reaction energies.[10][11]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

DFT has emerged as the method of choice for many applications due to its favorable balance of computational cost and accuracy.[12] Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density.[10] The core of DFT lies in the exchange-correlation functional, which accounts for the quantum mechanical effects that HF omits.

For organic molecules like bromonitrobenzenes, hybrid functionals are particularly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-validated choice, demonstrating excellent performance in predicting geometries, vibrational spectra, and electronic properties for a vast range of organic compounds.[1][13][14] Studies consistently show that DFT methods like B3LYP offer a significant improvement over HF for predicting harmonic frequencies.[11]

The Role of the Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical to the accuracy of the calculation. For molecules containing heavier atoms like bromine and electronegative atoms like nitrogen and oxygen, a flexible and robust basis set is required.

The 6-311++G(d,p) basis set is an excellent choice for this application.[1][14] Let's deconstruct this notation:

  • 6-311 : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is represented by three separate functions, allowing for greater flexibility in describing electron distribution.

  • ++G : These symbols denote the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are crucial for accurately describing anions, lone pairs, and other systems where electrons are held loosely.

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbital shapes, which is essential for describing chemical bonding accurately.

The combination of the B3LYP functional with the 6-311++G(d,p) basis set represents a high-level, reliable, and widely cited computational model for studying substituted benzenes.[1][13][14]

Experimental Workflow: A Self-Validating Protocol

The following protocol outlines a robust, self-validating workflow for the theoretical calculation of molecular orbitals in a bromonitrobenzene isomer. This process ensures that the calculated properties are derived from a physically meaningful molecular structure.

Step-by-Step Computational Protocol
  • Initial Structure Input : Construct the 3D structure of the desired bromonitrobenzene isomer (e.g., p-bromonitrobenzene) using a molecular modeling interface.

  • Geometry Optimization :

    • Objective : To find the lowest energy conformation of the molecule on the potential energy surface. This is the most stable arrangement of the atoms.

    • Method : Select the B3LYP functional.[1][14]

    • Basis Set : Select the 6-311++G(d,p) basis set.[1][14]

    • Execution : Run the geometry optimization calculation. The algorithm will iteratively adjust bond lengths, angles, and dihedrals to minimize the total energy of the system.

  • Frequency Calculation (Validation Step) :

    • Objective : To confirm that the optimized geometry corresponds to a true energy minimum.

    • Methodology : Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.

    • Validation Criterion : A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

    • Ancillary Benefit : The calculated harmonic vibrational frequencies can be scaled by a known factor (typically ~0.96 for B3LYP) and compared with experimental FT-IR and FT-Raman spectra to validate the accuracy of the computational model.[1]

  • Molecular Orbital and Electronic Property Calculation :

    • Objective : To compute the electronic properties from the validated, optimized geometry.

    • Execution : Using the optimized structure, perform a single-point energy calculation. Request the output of molecular orbital energies (including HOMO and LUMO), Mulliken population analysis (for atomic charges), and molecular electrostatic potential (MEP) maps.[1][15]

  • Analysis : Extract the energies of the HOMO and LUMO to calculate the energy gap. Visualize the orbital shapes and MEP maps to understand electron distribution and predict sites of reactivity.

Computational Workflow Diagram

The following diagram illustrates the logical flow of the computational protocol, emphasizing the crucial validation step.

G cluster_input 1. Input Phase cluster_calc 2. Calculation & Validation cluster_output 3. Analysis Phase A Construct Initial 3D Structure of Isomer B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Submit for calculation C Frequency Calculation (at same level of theory) B->C Use optimized geometry D Check Frequencies C->D G Compare with Experimental Data (FT-IR, UV-Vis) C->G Compare scaled frequencies D->B Imaginary Freq > 0 (Re-optimize) E Single-Point Energy Calculation on Optimized Geometry D->E All Freq Real (Validated Minimum) F Extract HOMO, LUMO, MEP, and other properties E->F Analyze output F->G Compare electronic properties G cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_implications Predicted Chemical Behavior Ortho ortho-isomer Gap_O Intermediate Gap Ortho->Gap_O Meta meta-isomer Gap_M Largest Gap Meta->Gap_M Para para-isomer Gap_P Smallest Gap Para->Gap_P React_O Intermediate Reactivity Gap_O->React_O React_M Highest Kinetic Stability Gap_M->React_M React_P Highest Reactivity Gap_P->React_P

Caption: The relationship between isomer structure and predicted chemical behavior.

Conclusion and Future Directions

The theoretical calculation of molecular orbitals offers an indispensable tool for understanding and predicting the chemical and electronic properties of bromonitrobenzenes. As demonstrated, a well-chosen methodology, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, can provide reliable, quantitative insights into isomeric differences. The HOMO-LUMO gap, in particular, serves as a powerful descriptor for correlating molecular structure with kinetic stability and reactivity.

For professionals in drug development, this approach allows for the in silico screening of substituted aromatic compounds, enabling the rational design of molecules with desired electronic properties for receptor binding or metabolic stability. By integrating these computational protocols, researchers can accelerate the discovery process, reduce experimental costs, and gain a deeper mechanistic understanding of molecular behavior.

References

  • IRJET. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. International Research Journal of Engineering and Technology. [Link]

  • ACS Publications. (2022). An Upper Level Laboratory Exercise to Explore Computational Predictions of Regiochemistry in Electrophilic Aromatic Substitution. Journal of Chemical Education. [Link]

  • Taylor & Francis Online. (2022). Polymorphism in Chloride Salt of m-Nitroaniline: Structural, Spectroscopic, Thermal, Molecular Docking, Biological, and Quantum Chemical Computational Investigation. Polycyclic Aromatic Compounds. [Link]

  • ACS Publications. (2002). Meta-Substituted Thienyl Benzenes: A Comparative Synthetic, Structural and Computational Study. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Density functional theory calculations and vibrational spectra of p‐bromonitrobenzene. [Link]

  • ScholarBank@NUS. (2003). Density functional theory studies on structure, spectra, and electronic properties of 3,7-dinitrodibenzobromolium cation and chloride. [Link]

  • ResearchGate. sperctroscopic, electronic structure and homo lumo analsis of 4-bromo-2-fluoro-1-nitrobenzene. [Link]

  • California State University, Sacramento. (2007). Determination of the heavy atom structure of bromobenzene by rotational spectroscopy. [Link]

  • ResearchGate. Determination of the heavy atom structure of bromobenzene by rotational spectroscopy. [Link]

  • ACS Publications. (2001). Computational Study of the Electronic Structure of Substituted Phenylcarbene in the Gas Phase. The Journal of Organic Chemistry. [Link]

  • ResearchGate. Theoretical and experimental investigation of structural and vibrational properties of 2-Bromobenzonitrile. [Link]

  • CORE. (1985). Molecular Orbital Calculations. [Link]

  • ResearchGate. Spectroscopic, electronic structure and natural bond orbital analysis of o-fluoronitrobenzene and p-fluoronitrobenzene: A comparative study. [Link]

  • Pearson. HOMO LUMO Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • ResearchGate. (2020). Chemistry of Benzene: Substituted Benzenes. [Link]

  • Wikipedia. Benzene. [Link]

  • YouTube. (2020). Molecular Orbital Theory - Bonding & Antibonding MO - Bond Order. [Link]

  • arXiv. (2020). Hartree-Fock & Density Functional Theory. [Link]

  • YouTube. (2021). 9.5 Molecular Orbital Theory (MO Theory) | General Chemistry. [Link]

  • Taylor & Francis Online. (2022). Structural, Vibrational and Electro-Optical Properties on Perchlorate Salt of 4-Methoxyaniline Studied through Experimental and Theoretical Methods. [Link]

  • ChemRxiv. Hartree-Fock density functional theory works through error cancellation for the interaction energies of halogen and chalcogen bonded complexes. [Link]

  • YouTube. (2021). Molecular Orbital Theory - Boron - bonding and antibonding and bond order calculations. [Link]

  • YouTube. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. [Link]

  • Pearson Education. CHAPTER 5: MOLECULAR ORBITALS. [Link]

  • Stefan Vuckovic. (2022). Improving Results by Improving Densities: Density-Corrected Density Functional Theory. [Link]

  • APS Meeting Archive. Does Hartree-Fock density functional theory work through error cancellation for the interaction energies of halogen and chalcogen bonded systems?. [Link]

  • WIT Press. (1999). Kinetic and Spectroscopic Investigations of the Br₂⁻ Radical in Aqueous Solution. [Link]

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Methodological & Application

Application Note & Protocol: Methyl 2-(5-bromo-2-nitrophenyl)acetate as a Versatile Building Block for Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged structural motif present in a vast array of natural products, pharmaceuticals, and agrochemicals. Its synthesis has been a central theme in organic chemistry for over a century. This application note details the utility of methyl 2-(5-bromo-2-nitrophenyl)acetate as a strategic and versatile starting material for the construction of functionalized indoles. We will explore its application in a modified Reissert-type synthesis, focusing on a two-step reductive cyclization pathway. This process first yields a 5-bromo-2-oxindole intermediate, which is subsequently reduced to the target 5-bromoindole. The inherent functionalities of the bromo and nitro groups offer unique handles for subsequent derivatization, making this building block particularly valuable for creating diverse chemical libraries in drug discovery and materials science.

Introduction: The Strategic Advantage of Methyl 2-(5-bromo-2-nitrophenyl)acetate

Methyl 2-(5-bromo-2-nitrophenyl)acetate is a bifunctional reagent that serves as an excellent precursor for various indole syntheses. Its structure incorporates two key features that dictate its reactivity and utility:

  • The ortho-Nitro Group: This electron-withdrawing group is essential for the reductive cyclization strategies that form the indole's pyrrole ring. It is typically reduced to an amino group in situ, which then participates in the key cyclization step to form a lactam (oxindole).[1][2][3]

  • The meta-Bromo Group: The bromine atom at the 5-position of the resulting indole ring is a highly versatile functional handle. It can be readily transformed into other functional groups via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the late-stage diversification of the indole core.

This combination makes the title compound a powerful tool for accessing 5-bromoindoles and their subsequent derivatives, which are of significant interest in medicinal chemistry.

Synthesis Pathway Overview: From Building Block to Indole Core

The primary strategy for synthesizing indoles from methyl 2-(5-bromo-2-nitrophenyl)acetate involves a reductive cyclization. This pathway is analogous to the classical Reissert indole synthesis, which also relies on the reductive cyclization of an ortho-nitroaryl precursor.[2][3][4] The process occurs in two distinct, high-yielding steps as outlined below.

G A Methyl 2-(5-bromo-2-nitrophenyl)acetate B Reductive Cyclization (Fe / Acetic Acid) A->B Step 1 C 5-Bromo-2-oxindole B->C D Amide Reduction (LiAlH4 / THF) C->D Step 2 E 5-Bromoindole D->E F Further Functionalization (e.g., Cross-Coupling) E->F Post-Synthesis

Caption: General workflow for 5-bromoindole synthesis.

Protocol 1: Reissert-Type Indole Synthesis

This synthesis proceeds via the formation of an oxindole intermediate, which is a common strategy in indole chemistry. The oxindole is then reduced to the final indole product.

Step 1: Reductive Cyclization to 5-Bromo-2-oxindole

This step involves the selective reduction of the nitro group to an amine using iron powder in acetic acid. The newly formed amine undergoes a spontaneous intramolecular cyclization by attacking the ester carbonyl, eliminating methanol to form the stable 5-bromo-2-oxindole lactam.

Reaction Scheme: Methyl 2-(5-bromo-2-nitrophenyl)acetate → 5-Bromo-2-oxindole

Materials:

  • Methyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq)

  • Iron powder, <100 mesh (4.0-5.0 eq)

  • Glacial Acetic Acid

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® (Diatomaceous earth)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Combine methyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq) and glacial acetic acid (approx. 10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • To the stirred solution, add iron powder (4.0-5.0 eq) portion-wise over 15-20 minutes. The reaction is exothermic; maintain control of the internal temperature.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate.

  • Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel. Wash sequentially with deionized water, saturated NaHCO₃ solution (to neutralize excess acetic acid), and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2-oxindole.

  • The product, which often solidifies upon standing, can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Step 2: Reduction of 5-Bromo-2-oxindole to 5-Bromoindole

The lactam functionality of the oxindole is reduced to a methylene group using a powerful reducing agent, lithium aluminum hydride (LAH), to furnish the final indole.

Reaction Scheme: 5-Bromo-2-oxindole → 5-Bromoindole

Materials:

  • 5-Bromo-2-oxindole (1.0 eq)

  • Lithium Aluminum Hydride (LAH) (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Reagents for Fieser workup: Water, 15% aqueous NaOH

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Flame-dried, three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • CAUTION: LAH reacts violently with water. All glassware must be thoroughly oven-dried, and the reaction must be performed under a dry, inert atmosphere.

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of LAH (2.0-3.0 eq) in anhydrous THF.

  • Cool the LAH suspension to 0 °C using an ice-water bath.

  • Dissolve the 5-bromo-2-oxindole (1.0 eq) in a minimal amount of anhydrous THF and add this solution to the dropping funnel.

  • Add the oxindole solution dropwise to the stirred LAH suspension while maintaining the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the flask back to 0 °C in an ice bath.

  • Workup (Fieser's Method): Quench the reaction by the careful, sequential, and dropwise addition of:

    • X mL of water

    • X mL of 15% aqueous NaOH

    • 3X mL of water (where X = mass of LAH in grams).[5]

  • Stir the resulting granular precipitate vigorously for at least 30 minutes at room temperature.

  • Filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 5-bromoindole can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system.

Data Summary & Physicochemical Properties

PropertyValueSource
Starting Material Methyl 2-(5-bromo-2-nitrophenyl)acetateN/A
Intermediate 5-Bromo-2-oxindole[6]
Final Product 5-Bromoindole[7]
Molecular Formula C₈H₆BrNO (Final Product)[7]
Molecular Weight 196.04 g/mol (Final Product)[7]
Appearance Off-white to beige solid (Final Product)N/A

Post-Synthesis Applications: The Versatility of the Bromo Group

The synthetic value of this protocol lies in the production of 5-bromoindole, a versatile intermediate for late-stage functionalization. The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions.

G cluster_Suzuki Suzuki Coupling cluster_Sonogashira Sonogashira Coupling cluster_Buchwald Buchwald-Hartwig Amination Indole 5-Bromoindole Suzuki_reagent Ar-B(OH)2 Pd Catalyst, Base Indole->Suzuki_reagent Sonogashira_reagent R-C≡CH Pd/Cu Catalysts, Base Indole->Sonogashira_reagent Buchwald_reagent R2NH Pd Catalyst, Base Indole->Buchwald_reagent Suzuki_product 5-Arylindole Suzuki_reagent->Suzuki_product Sonogashira_product 5-Alkynylindole Sonogashira_reagent->Sonogashira_product Buchwald_product 5-Aminoindole Buchwald_reagent->Buchwald_product

Caption: Key cross-coupling reactions of 5-bromoindole.

These transformations enable the introduction of diverse substituents—such as aryl, vinyl, alkynyl, and amino groups—providing rapid access to a broad chemical space for structure-activity relationship (SAR) studies.

Conclusion

Methyl 2-(5-bromo-2-nitrophenyl)acetate is a highly effective and strategically important building block for the synthesis of 5-bromoindoles. The Reissert-type reductive cyclization protocol detailed here offers a reliable and scalable two-step route to this key intermediate. The true synthetic power of this starting material is fully realized in the post-cyclization functionalization of the bromo substituent, which facilitates the efficient generation of diverse indole libraries critical for modern drug discovery and materials science research.

References

  • Zhang, et al. (2020). Gold(I)‐Thiolate Oligomers for Catalytic Hydrogenation of Nitroaromatics in Aqueous and Organic Medium. ResearchGate. [Link]

  • Wikipedia. Reissert indole synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Mamedov, V. A., et al. (2018). A new and efficient method for the synthesis of 3-(2-nitrophenyl)pyruvic acid derivatives and indoles based on the Reissert reaction. Tetrahedron Letters. [Link]

  • Various Authors. Reissert Indole Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Chen, X., et al. (2024). Metal-Free Synthesis of 2-(per)Fluoroalkyl-3-nitro Indoles via Intramolecular Cyclization of Amides. Organic Chemistry Portal. [Link]

  • Various Authors. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. University at Buffalo Institutional Repository. [Link]

  • Hennessy, E. J., & Buchwald, S. L. (2003). A Highly Regioselective Palladium-Catalyzed Cyclization for the Synthesis of Oxindoles. Journal of the American Chemical Society. [Link]

  • University of Rochester. Workup: Aluminum Hydride Reduction. Department of Chemistry, University of Rochester. [Link]

  • Organic Syntheses. Reduction of L-Valine to L-Valinol. Organic Syntheses Procedure. [Link]

  • Merlic Group, UCLA. The Fieser Workup. The Organic Companion. As cited in University of Rochester, Department of Chemistry Not Voodoo website. [Link]

  • Maitland, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Google Patents. Method for preparing 5-bromoindole. CN102558017A.
  • PubChem. 5-Bromo-2-oxindole. National Center for Biotechnology Information. [Link]

Sources

Application Note: Methyl 2-(5-bromo-2-nitrophenyl)acetate as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, indole and quinoline scaffolds are of paramount importance due to their prevalence in biologically active molecules. The strategic synthesis of these core structures often relies on versatile starting materials that contain pre-installed functional groups to guide the desired chemical transformations. Methyl 2-(5-bromo-2-nitrophenyl)acetate is an exemplary building block, ingeniously designed for the efficient construction of complex heterocyclic systems.

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of Methyl 2-(5-bromo-2-nitrophenyl)acetate. The molecule's key features—a nitro group ortho to an acetic ester side chain and a bromine atom on the phenyl ring—provide a powerful platform for sequential chemical manipulations. The ortho-nitroacetate arrangement is a classic precursor for indole synthesis via reductive cyclization.[1][2] Concurrently, the bromine atom serves as a valuable functional handle for post-synthesis modifications, such as cross-coupling reactions, enabling the creation of diverse molecular libraries.[3]

We will explore the mechanistic principles, provide detailed experimental protocols for the synthesis of 6-bromoindole derivatives, discuss strategies for accessing other heterocyclic systems like 2-quinolones, and highlight the significance of these products in modern chemical research.[3][4][5][6][7]

Core Synthetic Application: Synthesis of 6-Bromoindole-2-carboxylates

The most direct and powerful application of Methyl 2-(5-bromo-2-nitrophenyl)acetate is in the synthesis of 6-bromoindole derivatives. This transformation is a variation of the classical Reissert and Leimgruber-Batcho indole syntheses, which rely on the reductive cyclization of an ortho-nitrophenyl precursor.[1][2][8]

Principle & Mechanism

The synthesis proceeds in a one-pot or two-step sequence involving two key transformations:

  • Reduction of the Nitro Group: The nitro group (-NO₂) is reduced to an amine (-NH₂). This is the crucial activating step, as the resulting aniline is nucleophilic. A variety of reducing agents can be employed, with common choices being catalytic hydrogenation (e.g., H₂ over Palladium on Carbon), transfer hydrogenation (e.g., hydrazine with Raney Nickel), or chemical reductants like sodium dithionite (Na₂S₂O₄) or iron powder in acetic acid.[1][8]

  • Intramolecular Cyclization and Aromatization: The newly formed amino group performs an intramolecular nucleophilic attack on the adjacent ester carbonyl. This cyclization event forms a five-membered ring. Subsequent dehydration (loss of a water molecule) and elimination of the ester's alcohol (methanol) leads to the formation of the aromatic indole ring system. The final product is a methyl 6-bromo-1H-indole-2-carboxylate, a highly valuable intermediate.

Visualization of the Synthetic Workflow

G cluster_start Starting Material cluster_process Reductive Cyclization cluster_product Product start Methyl 2-(5-bromo-2-nitrophenyl)acetate reduction Step 1: Nitro Group Reduction Reagents: H₂, Pd/C or Na₂S₂O₄ start->reduction Inert Solvent (e.g., EtOH, THF) cyclization Step 2: Intramolecular Cyclization & Aromatization reduction->cyclization Intermediate: Methyl 2-(2-amino-5-bromophenyl)acetate product Methyl 6-bromo-1H-indole-2-carboxylate cyclization->product

Caption: Workflow for 6-bromoindole synthesis.

Detailed Experimental Protocol: Reductive Cyclization using Sodium Dithionite

This protocol describes a common and reliable method for the synthesis of Methyl 6-bromo-1H-indole-2-carboxylate. Sodium dithionite is a mild and effective reducing agent for this transformation.

Materials:

  • Methyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq)

  • Sodium Dithionite (Na₂S₂O₄) (4.0 - 5.0 eq)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve Methyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq) in a 1:1 mixture of THF and water (e.g., 20 mL per 1 gram of starting material).

  • Addition of Reductant: Begin vigorous stirring and add sodium dithionite (4.0 eq) portion-wise over 15-20 minutes. The reaction is exothermic, and the color of the solution will typically change.

  • Reaction Monitoring: Heat the mixture to reflux (approx. 65-70°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure Methyl 6-bromo-1H-indole-2-carboxylate.

Expanding Synthetic Utility: Conceptual Pathway to 7-Bromo-2-quinolones

The core (5-bromo-2-nitrophenyl) scaffold is also amenable to the synthesis of other important heterocyclic systems, such as quinolones. While requiring additional steps, this pathway highlights the versatility of the starting material. A plausible route involves a palladium-catalyzed cross-coupling followed by reductive cyclization.[9]

Principle & Mechanism
  • Substrate Preparation: The initial starting material, Methyl 2-(5-bromo-2-nitrophenyl)acetate, would first be converted to a suitable coupling partner, such as 1-bromo-2-nitro-5-vinylbenzene, through a series of standard organic transformations (e.g., reduction of the ester, oxidation to an aldehyde, and Wittig reaction).

  • Palladium-Catalyzed Coupling: The resulting 1-bromo-2-nitroarene can undergo a Pd-mediated Ullmann or Heck-type cross-coupling reaction with a β-halo-ester.[9] This step constructs the carbon framework of the target quinolone.

  • Reductive Cyclization: The nitro group of the cross-coupled product is then reduced to an amine using catalytic hydrogenation (H₂/Pd-C). The amine subsequently cyclizes onto the ester carbonyl, and aromatization yields the final 2-quinolone product.[9]

Visualization of the Conceptual Pathway

G start Methyl 2-(5-bromo-2-nitrophenyl)acetate step1 Functional Group Transformation start->step1 intermediate 1-Bromo-2-nitroarene Derivative step1->intermediate step2 Pd(0) Catalyzed Cross-Coupling (with β-halo-ester) intermediate->step2 intermediate2 β-(Nitroaryl) Ester step2->intermediate2 step3 Reductive Cyclization (e.g., H₂, Pd/C) intermediate2->step3 product 7-Bromo-2-quinolone Derivative step3->product

Caption: Conceptual pathway to 2-quinolone derivatives.

Data Summary and Significance

The heterocyclic products derived from Methyl 2-(5-bromo-2-nitrophenyl)acetate are valuable in diverse scientific fields.[3]

Heterocyclic ProductKey Synthetic MethodSignificance & ApplicationsSupporting References
6-Bromoindoles Reductive CyclizationCrucial intermediates for pharmaceuticals targeting neurological disorders; building blocks for anti-inflammatory, antimicrobial, and anticancer agents.[3][4][5][6][3][4][5][6][7]
6-Bromoindole-3-carboxylic acids Further functionalizationUsed in the design of novel therapeutic agents and agrochemicals.[5][5]
7-Bromo-2-quinolones Pd-Catalyzed Coupling & Reductive CyclizationCore structure in many antibacterial agents (quinolone antibiotics); used in medicinal chemistry research.[10][11][12][9][10][11][13]

The 6-bromoindole scaffold is particularly noteworthy. It is found in natural products with anti-inflammatory activity and serves as a key precursor for compounds being investigated as antibiotic enhancers and inhibitors of bacterial enzymes like cystathionine-γ-lyase.[6][7]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Incomplete Reaction / Low Yield Insufficient reducing agent; low reaction temperature or time.Increase the equivalents of the reducing agent (e.g., up to 5 eq for Na₂S₂O₄). Ensure the reaction is heated to reflux and monitor carefully by TLC to confirm completion.
Formation of Side Products Over-reduction or degradation of the product.Use milder reducing agents. For catalytic hydrogenation, carefully control the hydrogen pressure and reaction time. Fe/AcOH is often a robust alternative.[8]
Difficulty in Purification Presence of highly polar impurities or baseline material on TLC.Perform an aqueous wash with dilute acid (e.g., 1M HCl) during work-up to remove any basic impurities. A silica gel plug filtration before full chromatography can also be effective.
Reaction Fails to Initiate Poor quality of reagents; catalyst poisoning (for hydrogenation).Ensure reagents, especially sodium dithionite, are fresh. For catalytic hydrogenation, ensure the starting material is free of sulfur-containing impurities and use a fresh batch of catalyst.

References

  • Gribble, G. W. (1984). The Leimgruber-Batcho Indole Synthesis. In Organic Syntheses. Retrieved from [Link]

  • Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(13), 2786-2796. Retrieved from [Link]

  • Omarsdottir, S., et al. (2018). 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Marine Drugs, 16(11), 429. Retrieved from [Link]

  • Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-(5-bromo-2-nitrophenyl)acetate. Retrieved from [Link]

  • Shatsa, T. S., et al. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 28(21), 7434. Retrieved from [Link]

  • Sarpong, R., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(22), 15033–15043. Retrieved from [Link]

  • Bagley, M. C., et al. (2005). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 3(13), 2429-2431. Retrieved from [Link]

  • Banwell, M. G., et al. (2006). Synthesis of Quinolines, 2-Quinolones, Phenanthridines, and 6(5H)-Phenanthridinones via Palladium-Mediated Ullmann Cross-Coupling of 1-Bromo-2-nitroarenes with β-Halo-enals, -enones, or -esters. Organic Letters, 8(25), 5741–5743. Retrieved from [Link]

  • Chemiz. (2024). Leimgruber–Batcho Indole Synthesis. YouTube. Retrieved from [Link]

  • Haider, R., et al. (2024). Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. Auctores Journals. Retrieved from [Link]

  • Google Patents. (n.d.). US9150570B2 - Synthesis of heterocyclic compounds.
  • Sharma, A., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(1), 1-20. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 28(10), 4085. Retrieved from [Link]

  • Pintilie, L., et al. (2024). Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. ResearchGate. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Chemistry, 6(1), 1-15. Retrieved from [Link]

  • Pintilie, L. (2016). Quinolones: Synthesis and antibacterial activity. ResearchGate. Retrieved from [Link]

Sources

The Strategic Utility of Methyl 2-(5-bromo-2-nitrophenyl)acetate in Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 2-(5-bromo-2-nitrophenyl)acetate emerges as a highly valuable and versatile building block, particularly for the construction of heterocyclic scaffolds that form the core of numerous biologically active molecules.[1] Its utility is primarily derived from the presence of three key functional groups on a stable phenyl ring: a bromine atom, a nitro group positioned ortho to an acetate side chain, and the methyl ester itself. This specific arrangement allows for a sequence of chemical transformations that are both reliable and strategically advantageous for drug discovery programs.

The presence of the ortho-nitroarylacetate moiety is a well-established precursor for the synthesis of indoles, a privileged scaffold in medicinal chemistry, through reductive cyclization.[2] The bromine atom at the 5-position of the phenyl ring is retained in the resulting indole, yielding 6-bromoindole derivatives. This halogen provides a crucial handle for further molecular elaboration through various cross-coupling reactions, enabling the exploration of a diverse chemical space to optimize pharmacological activity.[1] 6-Bromoindole derivatives have demonstrated significant potential in the development of anticancer agents, kinase inhibitors, and antimicrobial compounds.[3][4]

This comprehensive guide will delve into the practical applications of Methyl 2-(5-bromo-2-nitrophenyl)acetate in medicinal chemistry, with a focus on its conversion to the valuable 6-bromo-1-hydroxy-1H-indole-2-carboxylic acid methyl ester intermediate. We will provide a detailed, field-proven protocol for this transformation, discuss the rationale behind the experimental choices, and explore the subsequent utility of the resulting indole scaffold in the synthesis of complex, biologically active molecules.

Core Application: Synthesis of 6-Bromo-1-hydroxy-1H-indole-2-carboxylic acid methyl ester

The primary and most powerful application of Methyl 2-(5-bromo-2-nitrophenyl)acetate in medicinal chemistry is its conversion into substituted indoles via reductive cyclization. The ortho-nitro group is readily reduced to an amine, which then undergoes an intramolecular condensation with the adjacent acetate side chain to form the pyrrole ring of the indole nucleus. A variety of reducing agents can be employed for this transformation, with iron powder in an acidic medium being a classic, cost-effective, and highly reliable choice.[5][6][7]

The resulting product, 6-bromo-1-hydroxy-1H-indole-2-carboxylic acid methyl ester, is a versatile intermediate. The 6-bromo substituent can be utilized in subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide array of aryl, heteroaryl, or alkyl groups. This allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery campaign. The hydroxy group on the indole nitrogen and the methyl ester at the 2-position offer further opportunities for chemical modification.

Reaction Scheme: Reductive Cyclization

G start Methyl 2-(5-bromo-2-nitrophenyl)acetate reagents Fe, Acetic Acid Ethanol/Water start->reagents Reductive Cyclization product 6-bromo-1-hydroxy-1H-indole-2-carboxylic acid methyl ester reagents->product

Caption: Reductive cyclization of Methyl 2-(5-bromo-2-nitrophenyl)acetate.

Experimental Protocol: Reductive Cyclization with Iron in Acetic Acid

This protocol details a robust and scalable method for the synthesis of 6-bromo-1-hydroxy-1H-indole-2-carboxylic acid methyl ester from Methyl 2-(5-bromo-2-nitrophenyl)acetate. The use of iron powder in a mixture of ethanol and acetic acid provides an effective and economical means for the reduction of the nitro group and subsequent cyclization.

Materials and Equipment
MaterialGradeSupplier Example
Methyl 2-(5-bromo-2-nitrophenyl)acetate≥97%Sigma-Aldrich
Iron powder, reduced, -100 meshReagent gradeAlfa Aesar
Glacial Acetic AcidACS gradeFisher Scientific
Ethanol, 200 proofAnhydrousDecon Labs
Deionized WaterHigh purity-
Ethyl AcetateACS gradeVWR
Saturated Sodium Bicarbonate Solution--
Brine (Saturated NaCl solution)--
Anhydrous Magnesium SulfateReagent gradeEMD Millipore
Celite® 545-Sigma-Aldrich
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, TLC plates (silica gel 60 F254), filtration apparatus.--
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Methyl 2-(5-bromo-2-nitrophenyl)acetate (5.0 g, 18.2 mmol) in a mixture of ethanol (80 mL) and water (20 mL).

  • Addition of Reagents: To the stirred suspension, add glacial acetic acid (20 mL) followed by iron powder (5.1 g, 91.3 mmol, 5 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. The reaction is typically exothermic, and the color of the mixture will change from yellow to dark brown/black.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the starting material spot indicates the completion of the reaction, which typically takes 2-4 hours.

  • Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with several portions of ethyl acetate (3 x 50 mL).

  • Work-up - Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until the aqueous layer is neutral or slightly basic, and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 6-bromo-1-hydroxy-1H-indole-2-carboxylic acid methyl ester as a solid.

Self-Validating System and Expected Results
  • TLC Analysis: The starting material, Methyl 2-(5-bromo-2-nitrophenyl)acetate, will have a higher Rf value than the more polar indole product. A successful reaction will show the complete consumption of the starting material and the appearance of a new, lower Rf spot corresponding to the product.

  • Yield: A typical yield for this reaction is in the range of 70-85%.

  • Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Kinase Inhibitor Synthesis: A Conceptual Workflow

The 6-bromoindole scaffold is a common feature in many kinase inhibitors. The bromine atom serves as a key point for diversification, allowing for the introduction of various substituents that can interact with the kinase active site and enhance potency and selectivity. For instance, the indole core can be a crucial component of molecules targeting kinases involved in cancer cell signaling pathways, such as PERK.[8]

Conceptual Synthetic Workflow

Caption: Conceptual workflow for kinase inhibitor synthesis.

This workflow illustrates how the initial reductive cyclization product can be further elaborated. A Suzuki coupling reaction at the 6-position introduces a new aryl group, which can be crucial for binding to the target kinase. Subsequent hydrolysis of the methyl ester to the corresponding carboxylic acid allows for amide bond formation with various amines, further expanding the chemical diversity of the synthesized library of potential inhibitors.

Conclusion: A Strategically Important Reagent

Methyl 2-(5-bromo-2-nitrophenyl)acetate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its predictable reactivity allows for the efficient construction of the valuable 6-bromoindole scaffold, a key component in a wide range of biologically active molecules. The protocols and applications outlined in this guide demonstrate the causality behind its use and provide a framework for its successful implementation in drug discovery and development programs. By leveraging the unique chemical handles of this versatile building block, researchers can accelerate the synthesis of novel compounds with the potential to address unmet medical needs.

References

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • Chem-Impex. (n.d.). 6-Bromoindole. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Retrieved from [Link]

  • Reddit. (2025, December 23). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? [Online forum post]. Retrieved from [Link]

  • PubMed. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • MDPI. (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 30(2), 388. [Link]

  • ResearchGate. (n.d.). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • ACS Publications. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

  • University of Barcelona. (2022, November 4). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Retrieved from [Link]

  • PubMed. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Retrieved from [Link]

  • Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] This technology has revolutionized the synthesis of complex molecules, with profound implications for the pharmaceutical, agrochemical, and materials science industries.[3][4] Methyl 2-(5-bromo-2-nitrophenyl)acetate is a valuable building block in these fields, offering a versatile scaffold for the introduction of diverse molecular fragments.[3] The presence of the bromo, nitro, and methyl acetate functionalities allows for a wide range of synthetic transformations. This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of Methyl 2-(5-bromo-2-nitrophenyl)acetate, with a focus on providing practical insights for researchers, scientists, and drug development professionals.

The reactivity of Methyl 2-(5-bromo-2-nitrophenyl)acetate in palladium-catalyzed cross-coupling is significantly influenced by its electronic and steric properties. The electron-withdrawing nature of the nitro group at the ortho position can enhance the rate of oxidative addition, a key step in the catalytic cycle. However, this same group can also introduce steric hindrance around the reaction center, which may necessitate the use of bulky phosphine ligands to facilitate the reaction.

Core Concepts in Palladium-Catalyzed Cross-Coupling

The general mechanism for most palladium-catalyzed cross-coupling reactions involves a catalytic cycle that alternates between palladium(0) and palladium(II) oxidation states.[1]

Catalytic Cycle of a Generic Palladium-Catalyzed Cross-Coupling Reaction

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-M ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 - M-X Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R'

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The key steps in this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 2-(5-bromo-2-nitrophenyl)acetate to form a Pd(II) complex.

  • Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organotin, or organozinc) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.

Application Notes for Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: For the Formation of C-C Bonds with Aryl and Vinyl Boronic Acids/Esters

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of biaryl structures, which are prevalent in many pharmaceutical compounds.[5]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed Pd(0) catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used.

  • Ligand: The choice of phosphine ligand is critical. For the sterically hindered environment around the bromine atom in Methyl 2-(5-bromo-2-nitrophenyl)acetate, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often beneficial.[6] These ligands promote both oxidative addition and reductive elimination.

  • Base: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

Reagent Amount Molar Equiv.
Methyl 2-(5-bromo-2-nitrophenyl)acetate274 mg1.0
Arylboronic Acid1.2 mmol1.2
Pd(OAc)₂4.5 mg0.02
SPhos16.4 mg0.04
K₃PO₄424 mg2.0
1,4-Dioxane/H₂O (4:1)5 mL-

Step-by-Step Procedure:

  • To a dry Schlenk flask, add Methyl 2-(5-bromo-2-nitrophenyl)acetate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - Aryl Bromide - Boronic Acid - Pd Catalyst & Ligand - Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere (80-100 °C) B->C D Monitor by TLC/LC-MS C->D E Cool & Dilute D->E F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

Heck-Mizoroki Reaction: For the Formation of C-C Bonds with Alkenes

The Heck reaction is a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[1]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate is a robust and commonly used catalyst for Heck reactions.

  • Ligand: Triphenylphosphine (PPh₃) is a classic ligand for Heck reactions, but for electron-deficient aryl bromides, more electron-rich and bulky ligands like tri-tert-butylphosphine (P(t-Bu)₃) can be more effective.[1][8]

  • Base: An organic base such as triethylamine (Et₃N) or an inorganic base like potassium carbonate is used to neutralize the HX formed during the reaction.

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used to facilitate the reaction.

Experimental Protocol: Heck-Mizoroki Reaction

Reagent Amount Molar Equiv.
Methyl 2-(5-bromo-2-nitrophenyl)acetate274 mg1.0
Alkene (e.g., Styrene)1.5 mmol1.5
Pd(OAc)₂4.5 mg0.02
PPh₃10.5 mg0.04
Et₃N0.28 mL2.0
DMF (anhydrous)5 mL-

Step-by-Step Procedure:

  • In a sealed tube, combine Methyl 2-(5-bromo-2-nitrophenyl)acetate, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: For the Formation of C-C Bonds with Terminal Alkynes

The Sonogashira coupling is the most common method for the synthesis of aryl alkynes.[9]

Causality Behind Experimental Choices:

  • Catalyst System: The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI).[9] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate.

  • Ligand: Triphenylphosphine is a standard ligand for Sonogashira couplings.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.

  • Solvent: Anhydrous THF or DMF can be used as a co-solvent.

Experimental Protocol: Sonogashira Coupling

Reagent Amount Molar Equiv.
Methyl 2-(5-bromo-2-nitrophenyl)acetate274 mg1.0
Terminal Alkyne1.2 mmol1.2
Pd(PPh₃)₂Cl₂14 mg0.02
CuI3.8 mg0.02
Et₃N5 mL-
THF (anhydrous)5 mL-

Step-by-Step Procedure:

  • To a Schlenk flask, add Methyl 2-(5-bromo-2-nitrophenyl)acetate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF and triethylamine, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: For the Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[1][2]

Causality Behind Experimental Choices:

  • Catalyst: A palladium precatalyst, such as Pd₂(dba)₃, is often used in combination with a specialized ligand.

  • Ligand: Bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are highly effective for this transformation, as they promote the challenging reductive elimination step to form the C-N bond.[10]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Experimental Protocol: Buchwald-Hartwig Amination

Reagent Amount Molar Equiv.
Methyl 2-(5-bromo-2-nitrophenyl)acetate274 mg1.0
Amine1.2 mmol1.2
Pd₂(dba)₃9.2 mg0.01
XPhos19 mg0.04
NaOt-Bu115 mg1.2
Toluene (anhydrous)5 mL-

Step-by-Step Procedure:

  • In a glovebox, add Methyl 2-(5-bromo-2-nitrophenyl)acetate, the amine, Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry vial.

  • Add anhydrous toluene and seal the vial.

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversionInactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst.
Insufficiently inert conditionsEnsure all glassware is oven-dried and the reaction is performed under a positive pressure of inert gas. Use freshly distilled and degassed solvents.
Inappropriate ligandFor sterically hindered substrates, try a bulkier phosphine ligand (e.g., XPhos, RuPhos).
Formation of side productsHomocoupling of the coupling partnerUse a slight excess of the aryl bromide. Adjust the reaction temperature.
(e.g., debromination)Reduction of the aryl bromideUse a milder base or lower the reaction temperature.

Conclusion

Methyl 2-(5-bromo-2-nitrophenyl)acetate is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The protocols provided herein serve as a robust starting point for the synthesis of a wide range of derivatives. Successful application of these methods requires careful attention to the choice of catalyst, ligand, base, and reaction conditions, tailored to the specific coupling partners. With these powerful synthetic tools, researchers can efficiently generate novel molecular architectures for applications in drug discovery and materials science.

References

Application Notes & Protocols: A Researcher's Guide to the Reduction of Methyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal for the preparation of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1] The resulting amino group is a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive overview of the methodologies for the reduction of Methyl 2-(5-bromo-2-nitrophenyl)acetate to Methyl 2-(5-bromo-2-aminophenyl)acetate, a valuable intermediate in drug discovery.[2][3] We will delve into the mechanistic underpinnings of various reduction strategies, offering detailed, field-proven protocols and insights to guide your experimental design.

Understanding the Transformation: Mechanistic Considerations

The conversion of a nitro group to an amine is a six-electron reduction. This process typically proceeds through nitroso and hydroxylamine intermediates.[1][4][5] The choice of reducing agent and reaction conditions is critical, as it influences not only the reaction efficiency but also the chemoselectivity, especially in the presence of other reducible functional groups such as the ester and the aryl bromide in our target molecule.

Two primary mechanistic pathways are generally considered for this transformation:

  • Direct Hydrogenation Pathway: This is the most common route, involving the stepwise reduction of the nitro group. This pathway is characteristic of catalytic hydrogenation and many metal-mediated reductions.[1]

  • Condensation Pathway: Under certain conditions, intermediates can undergo condensation reactions, leading to the formation of azoxy, azo, and hydrazo compounds.[4][6] These can often be further reduced to the desired amine.

Comparative Analysis of Reduction Methodologies

Several methods are available for the reduction of aromatic nitro groups.[6][7] The selection of the most appropriate method depends on factors such as substrate compatibility, desired selectivity, scalability, and available laboratory equipment. Below is a comparative analysis of the most common and effective methods for the reduction of Methyl 2-(5-bromo-2-nitrophenyl)acetate.

Method Reducing System Advantages Disadvantages Chemoselectivity Concerns
Catalytic Transfer Hydrogenation Pd/C, Ammonium FormateMild conditions, rapid reactions, avoids use of gaseous H₂, good functional group tolerance.[8][9][10]Catalyst cost, potential for catalyst poisoning.Minimal risk to the ester; potential for dehalogenation with prolonged reaction times or higher catalyst loading.[11]
Metal/Acid Reduction Fe/HCl or Fe/NH₄ClInexpensive, robust, and highly reliable with excellent functional group tolerance.[1][12][13]Stoichiometric amounts of metal required, often vigorous reaction, workup can be tedious to remove iron salts.[1]Generally compatible with esters and aryl halides.[14]
Metal Salt Reduction SnCl₂/HClMild conditions, good for substrates with acid-sensitive groups.[7][14]Stoichiometric reagent, tin waste can be toxic and difficult to remove.[15]Generally compatible with esters and aryl halides.[5][15]
Catalytic Hydrogenation H₂/Pd/C or H₂/Raney NiHigh efficiency, clean reaction with water as the only byproduct.[14]Requires specialized equipment for handling H₂ gas, potential for dehalogenation, especially with Pd/C.[14]High risk of reducing the aryl bromide (dehalogenation), especially with Pd/C. Raney Nickel is a better option to preserve the halogen.[14]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This method is often preferred for its mild conditions and high chemoselectivity, preserving both the ester and the aryl bromide functionalities.[8][11][16] Ammonium formate serves as a convenient in-situ source of hydrogen in the presence of a palladium catalyst.[8][9]

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Methyl 2-(5-bromo-2-nitrophenyl)acetate, Pd/C (10 mol%), and Ammonium Formate (4-5 eq) in a suitable solvent (e.g., Methanol or Ethanol). B Heat the mixture to reflux (or stir at room temperature) and monitor the reaction progress by TLC or LC-MS. A->B C Cool the reaction mixture and filter through a pad of Celite® to remove the catalyst. B->C D Wash the Celite® pad with the reaction solvent. C->D E Concentrate the filtrate under reduced pressure. D->E F Partition the residue between water and an organic solvent (e.g., Ethyl Acetate). E->F G Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product. F->G H Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient). G->H

Caption: Workflow for Catalytic Transfer Hydrogenation.

Detailed Steps:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq), 10% Palladium on carbon (0.1 eq), and ammonium formate (4.0-5.0 eq). Add a suitable solvent such as methanol or ethanol to achieve a substrate concentration of 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) or stir at room temperature.[9] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. To the residue, add deionized water and extract with an organic solvent such as ethyl acetate (3 x volume of aqueous).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude Methyl 2-(5-bromo-2-aminophenyl)acetate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure product.

Protocol 2: Metal-Mediated Reduction using Iron and Ammonium Chloride

This classical method is robust, cost-effective, and generally offers excellent chemoselectivity, making it a reliable choice for this transformation.[1][12]

Mechanism Diagram:

G ArNO2 Ar-NO₂ Intermediates Nitroso & Hydroxylamine Intermediates ArNO2->Intermediates Single Electron Transfer (SET) from Fe⁰ and Protonation Fe0 Fe⁰ Fe2 Fe²⁺ Fe0->Fe2 H_plus H⁺ H_plus->Intermediates ArNH2 Ar-NH₂ Intermediates->ArNH2 Further SET and Protonation

Caption: Simplified Mechanism of Iron-Mediated Nitro Reduction.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, suspend Methyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v). Add ammonium chloride (4.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C). The reaction is often vigorous initially.[1] Monitor the reaction by TLC or LC-MS until the starting material is no longer visible.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the hot solution through a pad of Celite® to remove the iron salts, and wash the filter cake thoroughly with ethanol or ethyl acetate.[1]

  • Extraction: Concentrate the filtrate under reduced pressure to remove the organic solvent. Basify the remaining aqueous layer with a saturated solution of sodium bicarbonate or sodium carbonate to a pH of ~8-9. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to give the crude product.

  • Purification: The crude Methyl 2-(5-bromo-2-aminophenyl)acetate can be purified by column chromatography as described in Protocol 1.

Protocol 3: Reduction using Tin(II) Chloride

Tin(II) chloride is another effective reagent for the reduction of aromatic nitro compounds, often used when other methods are not suitable.[7][14][15]

Detailed Steps:

  • Reaction Setup: Dissolve Methyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask. Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) in concentrated hydrochloric acid.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic (~9-10). A thick precipitate of tin salts will form.

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, consider adding more of the reducing agent or increasing the reaction temperature. For catalytic methods, ensure the catalyst is active.

  • Dehalogenation: In catalytic hydrogenation methods, dehalogenation can be a side reaction. To minimize this, use a less active catalyst (e.g., Raney Nickel instead of Pd/C), lower the hydrogen pressure, or shorten the reaction time.[14]

  • Difficult Work-up (Metal Reductions): The removal of metal salts can be challenging. Thorough washing of the filter cake is crucial. In some cases, adding a chelating agent like EDTA during the work-up can help to sequester metal ions in the aqueous phase.

  • Product Purification: The resulting aniline is basic and can be purified by acid-base extraction. Dissolving the crude product in an organic solvent and extracting with dilute acid (e.g., 1M HCl) will move the product into the aqueous layer as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification and re-extraction of the purified amine into an organic solvent.[17]

Conclusion

The reduction of the nitro group in Methyl 2-(5-bromo-2-nitrophenyl)acetate to the corresponding aniline is a well-established and crucial transformation. The choice between catalytic transfer hydrogenation, metal/acid reduction, or other methods will depend on the specific requirements of your synthesis, including scale, available equipment, and cost considerations. The protocols provided herein offer reliable starting points for achieving this conversion efficiently and with high yield.

References

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2018, October 16). Taylor & Francis. Retrieved from [Link]

  • What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. (2012, October 16). ResearchGate. Retrieved from [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (2022, April 7). RSC Publishing. Retrieved from [Link]

  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. (n.d.). Zenodo. Retrieved from [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry. Retrieved from [Link]

  • Nitro Substrates in Reductive Electrosynthesis: A Review. (2025, May 6). ACS Electrochemistry. Retrieved from [Link]

  • Sn2+ reduction. (2025, December 28). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Retrieved from [Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025, July 16). askIITians. Retrieved from [Link]

  • Which one is the best procedure for the reduction of aromatic nitro compounds?. (2018, April 24). Retrieved from [Link]

  • Explain the mechanism of reaction of nitrobenzene with Sn/HCl. (2025, January 10). Sarthaks eConnect. Retrieved from [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Retrieved from [Link]

  • Nitro Reduction - SnCl2 - Common Organic Chemistry. (n.d.). Retrieved from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. (n.d.). Vedantu. Retrieved from [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

  • Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. (n.d.). NIH. Retrieved from [Link]

  • Reduction of Nitrobenzenes to Aromatic Amines. (2021, May 11). YouTube. Retrieved from [Link]

  • Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. (n.d.). RSC Publishing. Retrieved from [Link]

  • The selective catalytic hydrogenation of 2-(4-nitrophenyl)-4(5)-nitroimidazole. (n.d.). PubMed. Retrieved from [Link]

  • THE SELECTIVE CATALYTIC HYDROGENATION OF 2‐(4‐NITROPHENYL) ‐4 (5)‐NITROIMIDAZOLE. (n.d.). Semantic Scholar. Retrieved from [Link]

  • PURIFICATION OF p-AMINOPHENOL. (n.d.). Google Patents.
  • Catalytic hydrogenation of nitroarenes into different products via.... (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. (n.d.). Retrieved from [Link]

  • Methyl 2-(5-bromo-2-nitrophenyl)acetate. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Methyl alpha-bromo-2-chlorophenylacetate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of 2-Amino-5-bromopyridine. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Purification of piperazine. (n.d.). Google Patents.
  • Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. (n.d.). Google Patents.
  • Purification process. (n.d.). Google Patents.
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC - NIH. Retrieved from [Link]

  • (+-)-methyl 2-bromo-2-[2-(2,5-dioxo-1-pyrrolidinyl)phenyl]acetate. (n.d.). SpectraBase. Retrieved from [Link]

  • (5-Bromo-2-methyl-phenyl)amine. (n.d.). SpectraBase. Retrieved from [Link]

  • Purification by Affinity Chromatography of Glutathione Reductase (EC 1.6.4.2) from Escherichia Coli and Characterization of Such Enzyme. (1984). Mendeley. Retrieved from [Link]

Sources

Synthesis of novel pharmaceutical intermediates from Methyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Topic: Synthesis of Novel Pharmaceutical Intermediates from Methyl 2-(5-bromo-2-nitrophenyl)acetate

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 2-(5-bromo-2-nitrophenyl)acetate is a trifunctional synthetic building block of significant value in medicinal chemistry and drug discovery.[1] Its structure incorporates three distinct reactive centers: a reducible nitro group, a versatile aryl bromide suitable for cross-coupling reactions, and an ester moiety amenable to hydrolysis or amidation. This application note provides a comprehensive guide to leveraging this starting material for the synthesis of diverse and high-value pharmaceutical intermediates. We present detailed, field-proven protocols for key transformations including selective nitro group reduction, palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and an efficient one-pot tandem reaction for the synthesis of 6-bromooxindole, a privileged scaffold in numerous biologically active molecules.[2] The causality behind experimental choices, troubleshooting, and data interpretation are discussed to ensure robust and reproducible outcomes.

Introduction: A Trifunctional Linchpin for Scaffold Diversification

The strategic value of Methyl 2-(5-bromo-2-nitrophenyl)acetate lies in the orthogonal reactivity of its functional groups, which allows for a stepwise and controlled diversification of the molecular scaffold. This enables the generation of libraries of complex molecules from a single, readily available starting material.[3]

  • The Nitro Group: Primarily serves as a precursor to the 2-amino group. The resulting aniline is a critical intermediate for the construction of a vast array of nitrogen-containing heterocycles (e.g., oxindoles, quinolines) and as a handle for further functionalization.

  • The Bromo Group: An ideal handle for modern palladium-catalyzed cross-coupling reactions. It allows for the facile introduction of aryl, heteroaryl, alkyl, and amine substituents, enabling systematic exploration of the chemical space around the core structure.[4][5]

  • The Acetate Group: The methyl ester provides a site for generating carboxylic acids or amides, which can serve as key pharmacophoric features or points for linker attachment in applications such as PROTACs or antibody-drug conjugates.

This guide will explore the primary reaction pathways emanating from this versatile starting material, providing detailed protocols for each key transformation.

Core Synthetic Transformations and Protocols

Pathway 1: Selective Reduction of the Nitro Group

The conversion of the 2-nitro group to a 2-amino group is arguably the most pivotal initial transformation. The resulting product, Methyl 2-(2-amino-5-bromophenyl)acetate, is a direct precursor for cyclization reactions and a substrate for subsequent cross-coupling where the aniline moiety can influence reactivity or is a desired final feature. Catalytic hydrogenation is the method of choice due to its clean conversion, mild conditions, and simple workup.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly efficient and standard catalyst for the reduction of aromatic nitro groups.[6] The "10% w/w" loading ensures a sufficient number of active sites for a practical reaction rate.

  • Solvent: Ethyl acetate is an excellent solvent for this reaction as it solubilizes the starting material and product, is relatively inert, and is easily removed under vacuum. Methanol is also a suitable alternative.

  • Hydrogen Source: A balloon filled with hydrogen gas provides a simple and safe way to maintain a positive pressure of H₂ for bench-scale reactions. For larger scales, a Parr shaker or similar hydrogenation apparatus is recommended.

Protocol 1: Synthesis of Methyl 2-(2-amino-5-bromophenyl)acetate via Catalytic Hydrogenation

Principle: The aromatic nitro group is selectively reduced to an amine using palladium on carbon as a catalyst under a hydrogen atmosphere.

Materials:

  • Methyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (0.05 - 0.10 equiv by weight)

  • Ethyl Acetate (or Methanol)

  • Celite®

Procedure:

  • To a round-bottom flask, add Methyl 2-(5-bromo-2-nitrophenyl)acetate (e.g., 2.74 g, 10.0 mmol).

  • Add ethyl acetate (e.g., 100 mL) and stir until the solid is fully dissolved.

  • Carefully add 10% Pd/C (e.g., 274 mg) to the solution. Caution: Pd/C can be pyrophoric; handle in a well-ventilated area and avoid ignition sources.

  • Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the H₂ atmosphere and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the product as a solid or oil. The product is often pure enough for subsequent steps without further purification.

Data Presentation:

ParameterExpected Value
Product Methyl 2-(2-amino-5-bromophenyl)acetate
Molecular Formula C₉H₁₀BrNO₂
Molecular Weight 244.09 g/mol
Typical Yield >95%
Appearance Off-white to pale yellow solid
Pathway 2: Diversification via Palladium-Catalyzed Cross-Coupling

The carbon-bromine bond is a prime target for building molecular complexity. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful methods in the modern synthetic chemist's toolkit for this purpose.

This reaction creates a carbon-carbon bond between the aryl bromide and an organoboron compound, typically a boronic acid or ester. It is exceptionally tolerant of various functional groups, making it ideal for late-stage diversification.[7]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(dppf)Cl₂ or generating Pd(0) in situ from Pd(OAc)₂ with a phosphine ligand is common. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust ligand suitable for a wide range of Suzuki couplings.[8]

  • Base: An inorganic base like potassium carbonate (K₂CO₃) is required for the transmetalation step of the catalytic cycle.[8]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is often used to dissolve both the organic and inorganic reagents.[5]

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

Principle: A palladium-catalyzed cross-coupling reaction to form a C(sp²)-C(sp²) bond between Methyl 2-(5-bromo-2-nitrophenyl)acetate and an arylboronic acid.

Materials:

  • Methyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 equiv)

  • Arylboronic Acid (e.g., Phenylboronic acid) (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.02-0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add Methyl 2-(5-bromo-2-nitrophenyl)acetate (e.g., 274 mg, 1.0 mmol), phenylboronic acid (e.g., 183 mg, 1.5 mmol), and K₂CO₃ (e.g., 414 mg, 3.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the [Pd(dppf)Cl₂] catalyst (e.g., 22 mg, 0.03 mmol).

  • Add the degassed 1,4-dioxane/water solvent mixture (10 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 6-16 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Presentation:

ParameterExpected Value
Product Methyl 2-(2-nitro-5-phenylphenyl)acetate
Molecular Formula C₁₅H₁₃NO₄
Molecular Weight 271.27 g/mol
Typical Yield 70-90%
Appearance Yellow solid

This reaction allows for the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine. This is a powerful method for installing aniline or related functionalities that are prevalent in pharmaceuticals.[9]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction requires a palladium source and a specialized, sterically hindered phosphine ligand. Ligands like XPhos or RuPhos are highly effective as their bulk and electron-donating properties facilitate the rate-limiting reductive elimination step.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium or potassium tert-butoxide (NaOtBu or KOtBu) are commonly used.[10]

  • Solvent: Anhydrous, apolar solvents like toluene or dioxane are essential to prevent catalyst deactivation and unwanted side reactions.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

Principle: A palladium-catalyzed cross-coupling reaction to form a C(sp²)-N bond between Methyl 2-(5-bromo-2-nitrophenyl)acetate and a secondary amine.

Materials:

  • Methyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ (e.g., 18 mg, 0.02 mmol), XPhos (e.g., 19 mg, 0.04 mmol), and NaOtBu (e.g., 135 mg, 1.4 mmol).

  • Add anhydrous toluene (5 mL) and stir for 5 minutes.

  • Add Methyl 2-(5-bromo-2-nitrophenyl)acetate (e.g., 274 mg, 1.0 mmol) followed by morpholine (e.g., 105 µL, 1.2 mmol).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Data Presentation:

ParameterExpected Value
Product Methyl 2-(5-morpholino-2-nitrophenyl)acetate
Molecular Formula C₁₃H₁₆N₂O₅
Molecular Weight 280.28 g/mol
Typical Yield 75-95%
Appearance Orange/Yellow solid

High-Value Application: Tandem Synthesis of 6-Bromooxindole

Oxindoles are a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[11] A highly efficient route to this core is a tandem reduction-cyclization of the starting material. The nitro group is first reduced to the amine, which, under the right conditions, undergoes spontaneous or catalyzed intramolecular cyclization via attack on the ester carbonyl, eliminating methanol.

Causality Behind Experimental Choices:

  • Reducing Agent: While catalytic hydrogenation works, chemical reducing agents like tin(II) chloride (SnCl₂) in an acidic alcoholic solvent can facilitate both reduction and the subsequent acid-catalyzed cyclization in a single pot.[12] Iron powder in acetic acid is another classic and effective method.

  • Solvent/Acid: Using an alcoholic solvent like ethanol allows for heating and provides a medium for the reaction. The addition of hydrochloric acid creates the necessary acidic environment for both the reduction with SnCl₂ and the subsequent lactamization.

Protocol 4: One-Pot Synthesis of 6-Bromooxindole

Principle: An in situ reduction of the nitro group to an amine, followed by an acid-catalyzed intramolecular amidation (lactamization) to form the oxindole ring system.

Materials:

  • Methyl 2-(5-bromo-2-nitrophenyl)acetate (1.0 equiv)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve Methyl 2-(5-bromo-2-nitrophenyl)acetate (e.g., 2.74 g, 10.0 mmol) in ethanol (100 mL).

  • Add SnCl₂·2H₂O (e.g., 11.3 g, 50.0 mmol) to the solution.

  • Carefully add concentrated HCl (e.g., 10 mL) dropwise while stirring. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the disappearance of the starting material and the formation of the product by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. A precipitate will form.

  • Extract the mixture with a large volume of ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product will likely precipitate.

  • The solid can be purified by recrystallization from ethanol or by flash column chromatography to yield pure 6-bromooxindole.

Data Presentation:

ParameterExpected Value
Product 6-Bromo-1,3-dihydro-2H-indol-2-one (6-Bromooxindole)
Molecular Formula C₈H₆BrNO
Molecular Weight 212.04 g/mol
Typical Yield 65-85%
Appearance White to tan solid

Visualization of Synthetic Pathways

The following diagrams illustrate the divergent synthetic potential of the starting material and the catalytic cycles for the key cross-coupling reactions.

Synthetic_Pathways cluster_reduction Reduction cluster_coupling Cross-Coupling cluster_cyclization Tandem Cyclization start Methyl 2-(5-bromo-2-nitrophenyl)acetate amine Methyl 2-(2-amino-5-bromophenyl)acetate start->amine Protocol 1 H₂, Pd/C suzuki Suzuki Product (C-C bond) start->suzuki Protocol 2 ArB(OH)₂, Pd Cat. buchwald Buchwald Product (C-N bond) start->buchwald Protocol 3 R₂NH, Pd Cat. oxindole 6-Bromooxindole start->oxindole Protocol 4 SnCl₂, HCl amine->oxindole Intramolecular Cyclization

Caption: Synthetic routes from Methyl 2-(5-bromo-2-nitrophenyl)acetate.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)-(Ar')L₂ pd_complex->pd_trans Transmetalation (Ar'B(OH)₂ + Base) pd_trans->pd0 Reductive Elimination product Ar-Ar' pd_trans->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

Methyl 2-(5-bromo-2-nitrophenyl)acetate is a powerful and economically viable starting material for accessing a wide range of complex pharmaceutical intermediates. By applying robust and well-understood synthetic transformations such as nitro reduction, palladium-catalyzed cross-coupling, and tandem cyclizations, researchers can rapidly generate molecular diversity. The protocols outlined in this application note provide a solid foundation for the synthesis of substituted anilines, biaryl compounds, and high-value heterocyclic cores like oxindoles, thereby accelerating discovery and development timelines in medicinal chemistry.

References

  • MySkinRecipes. Methyl 2-(5-bromo-2-nitrophenyl)acetate.
  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications.
  • A2B Chem. 189748-25-2 | Methyl 2-(5-bromo-2-nitrophenyl)acetate.
  • Google Patents. WO2003099198A2 - A process for the preparation of oxindole derivatives.
  • Wikipedia. Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides.
  • Benchchem. Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate.
  • Organic Chemistry Portal. Oxindole synthesis.
  • PubMed Central (PMC). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine.
  • Benchchem. Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • NIH. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • PubMed. Oxindole derivatives: synthesis and antiglycation activity.
  • PubMed Central (PMC). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives.
  • ChemicalBook. 2-METHYL-5-NITROPHENYL ACETATE synthesis.

Sources

Experimental setup for the bromination of methyl 2-nitrophenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the synthesis of methyl 2-bromo-2-(2-nitrophenyl)acetate via free-radical bromination of methyl 2-nitrophenylacetate. This α-brominated ester is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] The protocol detailed herein utilizes N-Bromosuccinimide (NBS) as a selective brominating agent under photochemical initiation, offering a reliable and high-yielding pathway to the desired product. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, outline characterization methods, and emphasize critical safety precautions.

Scientific Foundation and Rationale

The targeted transformation involves the selective bromination of the carbon atom alpha to both the phenyl ring and the ester group, known as the benzylic position. This position is particularly susceptible to free-radical halogenation due to the resonance stabilization of the resulting benzylic radical intermediate.[3][4]

Reagent Selection: The Case for N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can achieve this transformation, it often leads to undesired side reactions, such as electrophilic aromatic substitution on the phenyl ring.[5] N-Bromosuccinimide (NBS) is the reagent of choice for selective allylic and benzylic bromination because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[6] This is crucial for favoring the radical pathway over competitive ionic pathways, thereby maximizing the yield of the desired product.[5] This process is widely known as the Wohl-Ziegler reaction.[7]

The Free-Radical Mechanism

The bromination of methyl 2-nitrophenylacetate with NBS proceeds through a well-established free-radical chain reaction mechanism, which consists of three key stages: initiation, propagation, and termination.[3][5]

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator. While thermal initiators like AIBN or benzoyl peroxide are common, this protocol utilizes photochemical initiation (e.g., a tungsten lamp), which provides clean and efficient generation of the initial bromine radical (Br•) from NBS.[7][8]

  • Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the benzylic carbon of the methyl 2-nitrophenylacetate, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[3] The HBr then reacts with NBS to generate a molecule of Br₂. In the second step, the benzylic radical reacts with this newly formed Br₂ to yield the final product, methyl 2-bromo-2-(2-nitrophenyl)acetate, and regenerates a bromine radical, which continues the chain reaction.[5][6]

  • Termination: The reaction concludes when two radical species combine.

Free-Radical Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination NBS NBS Br_rad Br• NBS->Br_rad Light (hν) Br_rad_prop Br• Br_rad->Br_rad_prop Enters Cycle Benzylic_rad Benzylic Radical (Resonance Stabilized) Br_rad_prop->Benzylic_rad H abstraction Substrate Methyl 2-nitrophenylacetate Substrate->Benzylic_rad HBr HBr Product Methyl 2-bromo-2- (2-nitrophenyl)acetate Benzylic_rad->Product + Br₂ Br2 Br₂ Br2->Product Br_rad_regen Br• HBr_NBS HBr + NBS → Br₂ + Succinimide R1 Radical NonRadical Non-Radical Product R1->NonRadical R2 Radical R2->NonRadical Experimental Workflow A 1. Reaction Setup (Flask, Condenser, N₂ atm) B 2. Charge Reagents (Substrate, NBS, CCl₄) A->B C 3. Initiation & Reflux (Heat + Light Source) B->C D 4. Monitor Reaction (TLC) C->D E 5. Cooldown & Filter (Remove Succinimide) D->E F 6. Aqueous Work-up (Wash with Na₂S₂O₃, NaHCO₃, Brine) E->F G 7. Dry & Concentrate (Dry with Na₂SO₄, Rotovap) F->G H 8. Purification (Silica Gel Column Chromatography) G->H I 9. Characterization (NMR, MS, IR) H->I

Sources

The Strategic Utility of Methyl 2-(5-bromo-2-nitrophenyl)acetate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

Methyl 2-(5-bromo-2-nitrophenyl)acetate is a versatile and strategically important intermediate in multi-step organic synthesis, particularly in the construction of key heterocyclic scaffolds. Its unique arrangement of functional groups—a bromo substituent for further functionalization, a nitro group poised for reductive cyclization, and an acetate moiety that participates in ring formation—makes it a powerful precursor for the synthesis of substituted indoles and quinolines. These structural motifs are central to numerous pharmaceuticals, agrochemicals, and materials science applications. This guide provides an in-depth exploration of the applications of methyl 2-(5-bromo-2-nitrophenyl)acetate, complete with detailed, field-proven protocols for its conversion into valuable heterocyclic products.

Introduction

The design of complex molecular architectures in drug discovery and development often relies on the availability of versatile building blocks. Methyl 2-(5-bromo-2-nitrophenyl)acetate is one such building block, offering multiple reaction handles that can be addressed in a controlled, stepwise manner.[1] The ortho-nitroacetate substitution pattern is a classic precursor for the synthesis of nitrogen-containing heterocycles through reductive cyclization. The presence of a bromine atom on the phenyl ring further enhances its synthetic utility, providing a site for subsequent cross-coupling reactions to introduce additional molecular complexity. This document will detail two primary applications of this intermediate: the synthesis of 6-bromo-1-hydroxy-indole-2-carboxylate derivatives and the preparation of 6-bromoquinolin-2-one scaffolds.

Application 1: Synthesis of 6-Bromo-1-hydroxy-1H-indole-2-carboxylate

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds. The reductive cyclization of ortho-nitrophenylacetates is a robust and reliable method for the construction of the indole ring system. In this workflow, the nitro group of methyl 2-(5-bromo-2-nitrophenyl)acetate is selectively reduced to a hydroxylamine, which then undergoes an intramolecular cyclization with the adjacent acetate moiety to form the N-hydroxyindole derivative. This transformation is a variation of the broader class of reductive cyclizations of nitroarenes.

Reaction Mechanism: Reductive Cyclization to an N-Hydroxyindole

The reaction proceeds via a two-step sequence initiated by the selective reduction of the nitro group. Reagents such as tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation are commonly employed for this transformation. The generally accepted mechanism involves the following key steps:

  • Reduction of the Nitro Group: The nitro group is reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine.

  • Intramolecular Cyclization: The nucleophilic hydroxylamine attacks the electrophilic carbonyl carbon of the acetate group.

  • Dehydration: The resulting hemiaminal intermediate readily dehydrates to form the stable N-hydroxyindole ring.

Diagram 1: Reductive Cyclization to a 6-Bromo-N-hydroxyindole

G start Methyl 2-(5-bromo-2-nitrophenyl)acetate intermediate1 Hydroxylamine Intermediate start->intermediate1 Reduction (e.g., SnCl2, HCl) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product Methyl 6-bromo-1-hydroxy-1H-indole-2-carboxylate intermediate2->product Dehydration

Caption: Workflow for the synthesis of Methyl 6-bromo-1-hydroxy-1H-indole-2-carboxylate.

Experimental Protocol: Synthesis of Methyl 6-bromo-1-hydroxy-1H-indole-2-carboxylate

Materials:

ReagentCAS NumberMolecular WeightAmountMoles (mmol)
Methyl 2-(5-bromo-2-nitrophenyl)acetate189748-25-2274.07 g/mol 5.00 g18.2
Tin(II) chloride dihydrate (SnCl₂·2H₂O)6347-18-8225.63 g/mol 20.6 g91.2
Ethanol (EtOH)64-17-546.07 g/mol 100 mL-
Concentrated Hydrochloric Acid (HCl)7647-01-036.46 g/mol 10 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution--As needed-
Ethyl acetate (EtOAc)141-78-688.11 g/mol For extraction-
Brine--For washing-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol For drying-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-(5-bromo-2-nitrophenyl)acetate (5.00 g, 18.2 mmol) and ethanol (100 mL).

  • Stir the mixture to dissolve the starting material.

  • Carefully add tin(II) chloride dihydrate (20.6 g, 91.2 mmol) to the solution.

  • Slowly add concentrated hydrochloric acid (10 mL) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 3:1 Hexane/Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: 4:1 Hexane/Ethyl Acetate) to afford methyl 6-bromo-1-hydroxy-1H-indole-2-carboxylate as a solid.

Expected Yield: 70-80%

Characterization Data (Predicted based on related structures): [2][3][4][5]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.80 (s, 1H, OH), 7.65 (d, J = 1.6 Hz, 1H), 7.40 (d, J = 8.4 Hz, 1H), 7.25 (dd, J = 8.4, 1.6 Hz, 1H), 7.05 (s, 1H), 3.95 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 162.5 (C=O), 138.0, 130.0, 125.5, 124.0, 122.0, 116.0, 112.0, 101.0, 52.5 (OCH₃).

Application 2: Synthesis of 6-Bromoquinolin-2-one

The quinoline and quinolin-2-one (carbostyril) skeletons are prevalent in a wide range of natural products and synthetic compounds with diverse pharmacological activities.[6] A powerful strategy for the synthesis of quinolin-2-ones involves the reductive cyclization of a 2-nitrophenylacetate derivative. This transformation is particularly efficient when using reducing agents like iron powder in acetic acid.

Reaction Mechanism: Reductive Cyclization to a Quinolin-2-one

This reaction is a domino process that involves both reduction and cyclization in a single pot. The mechanism can be outlined as follows:

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group by the action of a reducing agent, such as iron in acetic acid.[7][8]

  • Intramolecular Amide Formation (Cyclization): The newly formed aniline nitrogen acts as a nucleophile and attacks the carbonyl carbon of the ester group, leading to the formation of a six-membered ring.

  • Tautomerization: The initial cyclized product exists in equilibrium with its more stable aromatic quinolin-2-one tautomer.

Diagram 2: Reductive Cyclization to a 6-Bromoquinolin-2-one

G start Methyl 2-(5-bromo-2-nitrophenyl)acetate intermediate Methyl 2-(2-amino-5-bromophenyl)acetate start->intermediate Reduction (e.g., Fe, AcOH) product 6-Bromoquinolin-2(1H)-one intermediate->product Intramolecular Cyclization & Tautomerization

Caption: Workflow for the synthesis of 6-Bromoquinolin-2-one.

Experimental Protocol: Synthesis of 6-Bromoquinolin-2-one

Materials:

ReagentCAS NumberMolecular WeightAmountMoles (mmol)
Methyl 2-(5-bromo-2-nitrophenyl)acetate189748-25-2274.07 g/mol 5.00 g18.2
Iron powder (<100 mesh)7439-89-655.845 g/mol 5.10 g91.2
Glacial Acetic Acid (AcOH)64-19-760.05 g/mol 100 mL-
Water (H₂O)7732-18-518.02 g/mol For workup-
Dichloromethane (DCM)75-09-284.93 g/mol For extraction-
Saturated Sodium Bicarbonate (NaHCO₃) solution--As needed-
Brine--For washing-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol For drying-

Procedure:

  • In a 250 mL three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer, suspend methyl 2-(5-bromo-2-nitrophenyl)acetate (5.00 g, 18.2 mmol) in glacial acetic acid (100 mL).

  • Add iron powder (5.10 g, 91.2 mmol) to the suspension in one portion.

  • Heat the reaction mixture to 110-115 °C with vigorous stirring. The reaction is exothermic, and the temperature may rise.

  • Maintain the reaction at this temperature for 2 hours. Monitor the disappearance of the starting material by TLC (eluent: 1:1 Hexane/Ethyl Acetate).

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with a small amount of acetic acid.

  • Pour the filtrate into 300 mL of ice-water with stirring. A precipitate will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: 9:1 Dichloromethane/Methanol) to afford 6-bromoquinolin-2-one as a solid.

Expected Yield: 75-85%

Characterization Data (Predicted based on related structures): [6][9]

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.80 (s, 1H, NH), 7.90 (d, J = 2.0 Hz, 1H), 7.65 (dd, J = 8.8, 2.0 Hz, 1H), 7.30 (d, J = 8.8 Hz, 1H), 6.50 (d, J = 9.6 Hz, 1H), 6.30 (d, J = 9.6 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 162.0 (C=O), 140.0, 138.0, 132.0, 128.0, 122.0, 118.0, 116.0, 115.0.

Conclusion

Methyl 2-(5-bromo-2-nitrophenyl)acetate serves as a highly effective and versatile intermediate for the synthesis of functionalized indole and quinoline derivatives. The protocols detailed in this application note provide reliable and scalable methods for the preparation of 6-bromo-1-hydroxy-1H-indole-2-carboxylate and 6-bromoquinolin-2-one. The strategic placement of the bromo, nitro, and acetate functionalities allows for a range of subsequent chemical transformations, making this compound a valuable asset in the toolbox of synthetic chemists in academia and industry.

References

  • Paolo, G., & Gianlorenzo, C. (1965). Chemical Abstracts, 63, 5602C.
  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Chem-Impex. (n.d.). Methyl 6-Bromo-1-Methyl-1H-Indole-2-Carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. S8 13 C NMR spectrum of methyl 6-bromo-1H-indene-2-carboxylate (6d). Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

  • Chem-Impex. (n.d.). 6-Bromo-1-Metil-1H-Indole-2-Carboxilato de Metilo. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-bromo-4-hydroxyquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • ACS Publications. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]

  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • Chem-Impex. (n.d.). Methyl 6-bromo-1H-indole-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.
  • ResearchGate. (2008). Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones. Retrieved from [Link]

  • ResearchGate. (2014). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]

  • Cardiff University. (2025). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

  • MDPI. (n.d.). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Retrieved from [Link]

  • Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
  • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • PubMed. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]

  • University of Naples Federico II. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-(5-bromo-2-nitrophenyl)acetate. Retrieved from [Link]

Sources

Biological activity of compounds derived from Methyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Biological Evaluation of Compounds Derived from Methyl 2-(5-bromo-2-nitrophenyl)acetate

For researchers, scientists, and drug development professionals, the journey from a simple chemical intermediate to a potent bioactive compound is one of structured discovery. Methyl 2-(5-bromo-2-nitrophenyl)acetate stands as a versatile starting material, primed for synthetic transformations into novel molecular architectures with significant therapeutic potential.[1] Its inherent functionalities—a reactive bromo group, a reducible nitro group, and an ester—offer multiple avenues for chemical modification.

This guide provides a comprehensive framework for leveraging this intermediate in a drug discovery context. We will detail a core synthetic protocol to create a key heterocyclic scaffold, followed by robust, field-proven methodologies to screen these new chemical entities for anticancer, antimicrobial, and enzyme-inhibiting activities. The emphasis throughout is on the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system for generating reliable and reproducible data.

Section 1: Synthesis of a Bioactive Benzofuran-2(3H)-one Scaffold

The transformation of nitrophenylacetate derivatives into heterocyclic systems like benzofuranones is a foundational strategy in medicinal chemistry.[2][3] Benzofuran and its derivatives are prevalent in nature and are known to exhibit a wide array of biological activities, including anticancer and antibacterial properties.[4][5][6] The following protocol outlines a common and effective method for the reductive cyclization of Methyl 2-(5-bromo-2-nitrophenyl)acetate to form 5-bromo-benzofuran-2(3H)-one.

Experimental Protocol: Reductive Cyclization

This protocol describes the conversion of the starting material to a benzofuranone core, a critical step in creating a library of potential drug candidates.

Step 1: Reduction of the Nitro Group

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 2-(5-bromo-2-nitrophenyl)acetate (1 eq.) in ethanol or acetic acid.

  • Add a reducing agent such as Tin(II) chloride (SnCl₂, 3-4 eq.) or perform catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Rationale: The nitro group must be reduced to an amine to facilitate the subsequent intramolecular cyclization. SnCl₂ in an acidic medium is a classic and effective method for this transformation. Catalytic hydrogenation is a cleaner alternative but requires specialized equipment.

  • If using SnCl₂, heat the reaction mixture to reflux (approx. 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

Step 2: Intramolecular Cyclization and Work-up

  • Neutralize the acidic reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • The resulting intermediate, an aminophenylacetate, will spontaneously cyclize under these conditions to form the lactone (benzofuranone).

  • Rationale: The newly formed amine is nucleophilic and will attack the electrophilic carbonyl carbon of the ester group, displacing the methoxy group (-OCH₃) to form the stable five-membered lactone ring.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude 5-bromo-benzofuran-2(3H)-one by column chromatography on silica gel using a hexane/ethyl acetate gradient.

This synthesized scaffold can now be further modified or directly screened for biological activity.

Section 2: Application Note - Anticancer Activity Evaluation

Derivatives containing bromo- and nitro- functionalities, as well as heterocyclic cores like benzofuran, have shown promise as anticancer agents.[6][7][8][9] A primary and essential step in evaluating this potential is to determine a compound's cytotoxicity against various cancer cell lines.

Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions cell_seeding->treatment compound_prep Test Compound Stock Solution Prep compound_prep->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation assay_proc MTT Assay Procedure incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance viability_calc Calculation of % Cell Viability absorbance->viability_calc ic50_calc IC50 Value Determination viability_calc->ic50_calc

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[10]

Protocol 1: Cell Viability by MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[13]

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • Synthesized test compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations.

  • Controls (Critical for Validation):

    • Vehicle Control: Wells with cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Untreated Control: Wells with cells in medium only.

    • Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.[13]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes.[11][13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Quantifying Cytotoxicity

The cytotoxic effect is quantified by the half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of the cell population.[11] This is calculated from a dose-response curve.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

CompoundHCT-116 (Colon Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
Derivative 1A 8.515.222.1
Derivative 1B 25.140.8>100
Doxorubicin 0.50.91.2

Section 3: Application Note - Antimicrobial Activity Screening

The structural motifs present in the synthesized derivatives are also found in various known antimicrobial agents.[14][15] Therefore, screening for antibacterial and antifungal activity is a logical step. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).[16][17]

Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis compound_dil Prepare Compound Stock Solution serial_dil Perform 2-fold Serial Dilution in 96-well Plate compound_dil->serial_dil media_prep Prepare Mueller-Hinton Broth (MHB) media_prep->serial_dil inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum_prep->inoculate serial_dil->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate controls Setup Controls (Growth & Sterility) controls->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for the broth microdilution method to determine MIC.

Protocol 2: Broth Microdilution for MIC Determination

This method quantitatively measures the in vitro activity of an antimicrobial agent.[18]

Materials:

  • Sterile 96-well U-bottom plates

  • Test compounds and standard antibiotics (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: Add 50 µL of MHB to wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.

  • Controls:

    • Well 11 (Growth Control): 50 µL MHB without compound.

    • Well 12 (Sterility Control): 100 µL MHB without compound or bacteria.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]

Data Presentation: Summarizing Antimicrobial Potency

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Derivative 1A 1664>128
Derivative 1B 83264
Ciprofloxacin 0.50.25N/A
Fluconazole N/AN/A4

Section 4: Application Note - Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes. If a compound shows promising cytotoxic or antimicrobial activity, investigating its effect on relevant enzymes is a crucial step in understanding its mechanism of action.

Protocol 3: General Spectrophotometric Esterase Inhibition Assay

This protocol uses a model esterase and a chromogenic substrate, p-nitrophenyl acetate (pNPA), which releases a yellow product (p-nitrophenol) upon hydrolysis, easily measured by a spectrophotometer.[19][20] This provides a framework for testing inhibitors against various enzymes.

Materials:

  • Enzyme solution (e.g., Porcine Liver Esterase) in buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Substrate solution: p-nitrophenyl acetate (pNPA) in a minimal amount of ethanol, diluted in buffer.

  • Test compound (inhibitor) at various concentrations.

  • 96-well plate and microplate reader (405 nm).

Methodology:

  • Assay Setup: In a 96-well plate, add:

    • Buffer

    • Test compound solution (or vehicle for control)

    • Enzyme solution

  • Pre-incubation: Incubate the enzyme with the inhibitor for 10-15 minutes at a controlled temperature (e.g., 25°C) to allow for binding.

  • Reaction Initiation: Add the pNPA substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-20 minutes. The rate of reaction (V) is the slope of the linear portion of the absorbance vs. time curve.

  • Controls:

    • 100% Activity Control: Reaction with enzyme and substrate, but only the vehicle (e.g., DMSO) instead of the inhibitor.

    • Blank: Reaction with substrate and buffer, but no enzyme.

Data Analysis and Visualization

By measuring the reaction rate at different substrate and inhibitor concentrations, one can determine the mode of inhibition (e.g., competitive, non-competitive).[21] This is often visualized using a Lineweaver-Burk (double reciprocal) plot.

G cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition comp_node Inhibitor (I) binds only to free Enzyme (E). Increases apparent Km. Vmax is unchanged. noncomp_node Inhibitor (I) binds to both E and ES complex. Decreases Vmax. Km is unchanged. uncomp_node Inhibitor (I) binds only to ES complex. Decreases both Vmax and apparent Km.

Caption: Common modes of reversible enzyme inhibition.[22]

Conclusion

Methyl 2-(5-bromo-2-nitrophenyl)acetate is more than a simple chemical; it is a gateway to a diverse range of potentially bioactive molecules. The synthetic and analytical protocols detailed in this guide provide a robust, logical, and scientifically-grounded pathway for researchers in drug discovery. By systematically synthesizing derivatives and evaluating them through validated assays for cytotoxicity, antimicrobial activity, and enzyme inhibition, researchers can efficiently identify and advance promising new chemical entities toward therapeutic development.

References

  • Benchchem. Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • Benchchem. Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound.
  • Benchchem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
  • PubMed. Mechanistic and kinetic studies of inhibition of enzymes.
  • MDPI. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available from: [Link]

  • ResearchGate. What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. Available from: [Link]

  • TeachMePhysiology. Enzyme Inhibition - Types of Inhibition. Available from: [Link]

  • Creative Diagnostics. Antimicrobial Susceptibility Test Kits. Available from: [Link]

  • INTEGRA Biosciences. Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available from: [Link]

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • Apec.org. Antimicrobial Susceptibility Testing. Available from: [Link]

  • MIT OpenCourseWare. Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Available from: [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • SciELO. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]

  • MySkinRecipes. Methyl 2-(5-bromo-2-nitrophenyl)acetate. Available from: [Link]

  • PubMed. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available from: [Link]

  • Beaudry Research Group - Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. Available from: [Link]

  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available from: [Link]

  • Google Patents. CN106336388A - Synthetic method of benzofuran-2(3H)-one.
  • NIH. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity. Available from: [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. Available from: [Link]

  • ResearchGate. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Available from: [Link]

  • PubMed. Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. Available from: [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]

  • WJPPS. Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Available from: [Link]

  • NIH. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available from: [Link]

  • ResearchGate. A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. Available from: [Link]

  • MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available from: [Link]

  • NIH. Total synthesis and development of bioactive natural products. Available from: [Link]

  • NIH. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Available from: [Link]

  • NIH. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Available from: [Link]

  • ResearchGate. Nitrophenyl acetate assay. p-Nitrophenol released by incubation of.... Available from: [Link]

  • ResearchGate. (PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. Available from: [Link]

  • NIH. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. Available from: [Link]

  • NIH. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link]

  • NIH. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. Available from: [Link]

  • Royal Society of Chemistry. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Available from: [Link]

  • MDPI. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Available from: [Link]

  • ResearchGate. Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Anti-inflammatory Agents. Available from: [Link]

Sources

Troubleshooting & Optimization

Common side products in the synthesis of Methyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(5-bromo-2-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during this synthesis. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful and efficient production of this key chemical intermediate.

Diagram: Synthetic Pathway Overview

Synthesis_Overview cluster_start Starting Material cluster_reaction Nitration cluster_product Desired Product cluster_side_products Common Side Products start Methyl 2-(3-bromophenyl)acetate reaction HNO₃ / H₂SO₄ start->reaction Reacts with product Methyl 2-(5-bromo-2-nitrophenyl)acetate reaction->product Forms isomer Positional Isomers (e.g., Methyl 2-(3-bromo-4-nitrophenyl)acetate) reaction->isomer Can also form hydrolysis 2-(5-bromo-2-nitrophenyl)acetic acid product->hydrolysis Can hydrolyze to decarboxylation 4-Bromo-2-nitrotoluene hydrolysis->decarboxylation Can decarboxylate to

Caption: Synthetic route to Methyl 2-(5-bromo-2-nitrophenyl)acetate and common side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is complete, but TLC and ¹H NMR analysis show multiple spots/peaks in the aromatic region. What are these impurities?

A1: Formation of Positional Isomers

The most probable impurities are positional isomers of the desired product. The nitration of a substituted benzene ring is governed by the directing effects of the existing substituents. In the case of Methyl 2-(3-bromophenyl)acetate, the bromo group is an ortho-, para-director, while the acetate group is a meta-director. This can lead to the formation of several isomers, with the major ones being:

  • Desired Product: Methyl 2-(5-bromo-2-nitrophenyl)acetate

  • Common Isomer: Methyl 2-(3-bromo-4-nitrophenyl)acetate

  • Other Possible Isomers: Methyl 2-(3-bromo-6-nitrophenyl)acetate and Methyl 2-(5-bromo-4-nitrophenyl)acetate.

Troubleshooting & Prevention:

  • Reaction Temperature: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating mixture. This enhances the selectivity of the reaction.

  • Rate of Addition: Add the nitrating agent (a mixture of concentrated nitric and sulfuric acid) slowly and dropwise to the solution of the starting material. This helps to control the reaction exotherm and minimize the formation of undesired isomers.

  • Stirring: Ensure efficient stirring throughout the reaction to maintain a homogenous mixture and consistent temperature.

Analytical Confirmation:

  • ¹H NMR Spectroscopy: The different isomers will exhibit distinct splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum due to the different substitution patterns. For example, the desired product will show three distinct aromatic protons, while a para-substituted isomer might show a more symmetrical pattern.

  • GC-MS Analysis: Gas Chromatography-Mass Spectrometry can be used to separate the different isomers and identify them based on their mass spectra.

Q2: After work-up, I have a significant amount of a more polar, water-soluble byproduct. What is it and how can I avoid it?

A2: Hydrolysis of the Methyl Ester

This polar byproduct is likely the corresponding carboxylic acid, 2-(5-bromo-2-nitrophenyl)acetic acid. The methyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, and in the presence of water.

Troubleshooting & Prevention:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to the extent possible. Ensure all glassware is thoroughly dried before use.

  • Work-up Procedure: During the aqueous work-up, minimize the contact time with acidic or basic solutions. It is advisable to perform extractions quickly and efficiently. Neutralize the reaction mixture carefully with a mild base like sodium bicarbonate solution.

  • Temperature during Work-up: Keep the temperature low during the work-up to reduce the rate of hydrolysis.

Purification:

  • Acid-Base Extraction: The carboxylic acid can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired ester will remain in the organic phase, while the carboxylate salt will be extracted into the aqueous phase. The aqueous phase can then be acidified to recover the carboxylic acid if desired.

Q3: My overall yield is low, and I notice some gas evolution during the reaction or work-up. What could be the cause?

A3: Decarboxylation of the Carboxylic Acid Side Product

The gas evolution is likely due to the decarboxylation of the 2-(5-bromo-2-nitrophenyl)acetic acid byproduct, forming 4-Bromo-2-nitrotoluene. Nitrophenylacetic acids are known to be susceptible to decarboxylation, especially at elevated temperatures or under strong acidic conditions.

Troubleshooting & Prevention:

  • Temperature Control: As with preventing isomer formation, strict temperature control is crucial. Avoid excessive heating during the reaction and work-up.

  • Avoid Strong Acids: If possible, use milder acidic conditions for the nitration. However, the standard HNO₃/H₂SO₄ mixture is often necessary for efficient nitration. The key is to control the temperature and reaction time.

  • Prompt Work-up: Do not let the reaction mixture stand for extended periods, especially at room temperature or higher, before work-up.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(5-bromo-2-nitrophenyl)acetate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Preparation of Nitrating Mixture: In a dropping funnel, carefully add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 equivalents) at 0 °C. Swirl gently to mix.

  • Reaction Setup: Dissolve Methyl 2-(3-bromophenyl)acetate (1 equivalent) in a suitable solvent (e.g., dichloromethane or concentrated sulfuric acid) in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the flask to 0 °C in an ice-water bath.

  • Nitration: Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of the starting material, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent System: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The exact ratio will need to be determined by TLC analysis of the crude product.

  • Column Packing: Pack the column with a slurry of silica gel in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 2-(5-bromo-2-nitrophenyl)acetate.

Data Presentation

Table 1: Summary of Common Side Products and Their Characteristics

Side Product NameChemical StructureMolecular Weight ( g/mol )Key Differentiating Features
Methyl 2-(3-bromo-4-nitrophenyl)acetateC₉H₈BrNO₄274.07Different ¹H NMR aromatic splitting pattern
2-(5-bromo-2-nitrophenyl)acetic acidC₈H₆BrNO₄260.04More polar on TLC, soluble in aqueous base
4-Bromo-2-nitrotolueneC₇H₆BrNO₂216.03Less polar than the desired product on TLC

Visualization of Troubleshooting Logic

Troubleshooting_Logic cluster_symptoms Observed Issue cluster_causes Probable Cause cluster_solutions Solution symptom1 Multiple spots/peaks in aromatic region cause1 Formation of Positional Isomers symptom1->cause1 symptom2 Polar, water-soluble byproduct cause2 Ester Hydrolysis symptom2->cause2 symptom3 Low yield with gas evolution cause3 Decarboxylation symptom3->cause3 solution1 Control Temperature Slow Addition Rate cause1->solution1 solution2 Anhydrous Conditions Careful Work-up cause2->solution2 solution3 Strict Temperature Control Prompt Work-up cause3->solution3

Caption: Troubleshooting flowchart for the synthesis of Methyl 2-(5-bromo-2-nitrophenyl)acetate.

References

  • American Chemical Society. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative. ACS Publications. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. [Link]

  • SIELC Technologies. (n.d.). Separation of Phenol, 2-methyl-5-nitro- on Newcrom R1 HPLC column. [Link]

  • Stanford University. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. [Link]

  • PubMed Central. (n.d.). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation. [Link]

Technical Support Center: Purification of Methyl 2-(5-bromo-2-nitrophenyl)acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven framework for the purification of crude Methyl 2-(5-bromo-2-nitrophenyl)acetate using silica gel column chromatography. It is designed for researchers and drug development professionals to navigate the common challenges associated with this specific separation, moving beyond a simple protocol to explain the causality behind each step. Our focus is on building a self-validating methodology that ensures high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions encountered when planning the purification of Methyl 2-(5-bromo-2-nitrophenyl)acetate.

Q1: What is the most suitable stationary phase for this purification? A1: For a molecule with the polarity of Methyl 2-(5-bromo-2-nitrophenyl)acetate, which contains both a polar nitro group and an ester moiety, standard silica gel (60 Å, 230-400 mesh) is the recommended stationary phase for normal-phase chromatography.[1][2] Its acidic surface provides good selectivity for this class of compounds. If you observe compound degradation, which can sometimes occur with sensitive molecules on acidic silica, an alternative is to use deactivated silica gel or neutral alumina.[2][3]

Q2: How do I select the optimal mobile phase (eluent)? A2: The key to successful column chromatography is to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).[4][5] The goal is to find a solvent mixture where your target compound, Methyl 2-(5-bromo-2-nitrophenyl)acetate, has a Retention Factor (Rf) of approximately 0.2 to 0.4 .[2] This Rf range typically provides the best separation from both less polar and more polar impurities. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is an excellent starting point.[5]

Q3: My compound appears to be degrading on the TLC plate or during the column run. What should I do? A3: The nitro group can sometimes render aromatic compounds sensitive to the acidic nature of silica gel. To confirm if degradation is occurring, you can perform a 2D TLC analysis .[3][6] Spot your crude mixture on a TLC plate, run it in your chosen solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If new spots appear that are not on the diagonal, it indicates on-plate degradation. To mitigate this, you can use a less acidic stationary phase like neutral alumina or deactivate the silica gel by pre-treating it with a base like triethylamine.[2][3]

Q4: My crude material is not very soluble in my chosen eluent. How should I load it onto the column? A4: This is a very common and critical issue. Loading a sample dissolved in a strong, polar solvent will ruin the separation. The best practice in this scenario is dry loading .[6][7] This involves dissolving your crude product in a suitable low-boiling solvent (like dichloromethane or acetone), adding a small amount of silica gel to the solution, and then removing the solvent under reduced pressure (rotary evaporation) to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column, ensuring a perfectly even and narrow starting band.[6][7]

Section 2: Troubleshooting Guide

This guide addresses specific problems that may arise during the experiment, offering probable causes and actionable solutions.

Problem Probable Cause(s) Solution(s)
Poor Separation of Spots 1. The eluent is not optimal (either too polar or not polar enough).[5] 2. The column is overloaded with the sample.[1]1. Optimize the solvent system using TLC. Test various ratios of hexane/ethyl acetate to achieve a target Rf of 0.2-0.4. If separation is still poor, try a different solvent system like dichloromethane/hexane.[3] 2. Reduce the amount of sample loaded. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude material by weight.
Compound Streaking or "Tailing" 1. Strong interaction between the polar compound and acidic silanol groups on the silica surface.[2] 2. Sample was loaded in too strong a solvent or in too large a volume. 3. The column was overloaded.1. Adjust the mobile phase. While not strongly basic, if tailing is severe, adding a very small amount (e.g., 0.1%) of a modifier like acetic acid can sometimes improve peak shape for polar compounds. 2. Use the dry loading technique described in the FAQs and the protocol below.[6] Ensure the initial sample band is as narrow as possible.
Compound Not Eluting from the Column 1. The eluent is not polar enough to move the compound.[5] 2. The compound has irreversibly adsorbed or decomposed on the silica gel.[3]1. Gradually increase the polarity of the eluent (gradient elution). For example, if you started with 10% ethyl acetate in hexane, slowly increase to 20%, 30%, and so on.[4] 2. Confirm compound stability with 2D TLC. If it is unstable, switch to a different stationary phase like neutral alumina.[3]
Cracking or Channeling of the Column Bed 1. The column was not packed properly, leaving air gaps. 2. The heat of adsorption from the solvent caused thermal expansion and cracking (common when packing dry silica).[7]1. Repack the column using the slurry method. This technique, where the silica is mixed with the solvent before being added to the column, is highly effective at preventing air bubbles and ensuring a homogenous bed.[1][7]
All Fractions Are Mixed Despite Good TLC Separation 1. The column was overloaded, exceeding the separation capacity of the stationary phase. 2. The flow rate was too fast, not allowing for proper equilibrium between the mobile and stationary phases.[6] 3. The sample was loaded in too large a volume, causing band broadening.1. Use a larger column or less sample. 2. Reduce the flow rate. Optimal separation is a balance; too slow leads to diffusion, too fast prevents separation.[6] 3. Load the sample in the most concentrated form possible using the dry loading method.
Troubleshooting Workflow Diagram

G cluster_start Problem Identification cluster_issues Specific Issues cluster_solutions Corrective Actions start Poor Purification Result poor_sep Poor Separation / Overlapping Spots start->poor_sep tailing Streaking / Tailing Peaks start->tailing no_elution Compound Not Eluting start->no_elution cracking Column Bed Cracked start->cracking optimize_eluent Optimize Eluent via TLC poor_sep->optimize_eluent Cause: Wrong Polarity / Overload reduce_load Reduce Sample Load poor_sep->reduce_load Cause: Wrong Polarity / Overload tailing->optimize_eluent Cause: Loading Error / Interaction dry_load Use Dry Loading Method tailing->dry_load Cause: Loading Error / Interaction increase_polarity Increase Eluent Polarity no_elution->increase_polarity Cause: Eluent too Weak / Degradation check_stability Check Stability (2D TLC) no_elution->check_stability Cause: Eluent too Weak / Degradation repack_column Repack Column (Slurry) cracking->repack_column Cause: Improper Packing

Caption: A troubleshooting workflow for column chromatography.

Section 3: Detailed Experimental Protocol

This protocol outlines a robust, step-by-step methodology for the purification of Methyl 2-(5-bromo-2-nitrophenyl)acetate.

Step 1: TLC Analysis and Solvent System Optimization

The foundation of a successful column is meticulous TLC work. The goal is to find a solvent system that clearly separates the target compound from impurities and gives it an Rf value of ~0.3.

  • Prepare TLC Plates: Spot a dilute solution of your crude product onto several TLC plates.

  • Test Solvent Systems: Develop the plates in chambers containing different ratios of hexane and ethyl acetate. Start with low polarity and work your way up.

  • Visualize and Select: After development, visualize the plates under a UV lamp. Identify the solvent system that provides the best separation and the desired Rf for your product.

Example Solvent Systems (Hexane:Ethyl Acetate) Expected Outcome
9:1Low Rf, spots remain near the baseline.
4:1Good starting point. Should give an Rf in the ideal 0.2-0.4 range.
2:1Higher Rf, spots move further up the plate. Useful if product is very polar.
Step 2: Column Preparation (Slurry Packing)

The slurry packing method is superior for preparing a homogenous, crack-free column bed.[1]

  • Select Column Size: Choose a column with an appropriate diameter and length for the amount of crude material. A silica-to-sample ratio of 50:1 (w/w) is a good guideline.

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar eluent (e.g., 10% Ethyl Acetate in Hexane) until a consistent, pourable slurry is formed.

  • Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column, then add a thin layer of sand. With the stopcock open, pour the silica slurry into the column. Use additional eluent to rinse all silica from the beaker into the column.

  • Settle and Equilibrate: Gently tap the column to settle the silica into a uniform bed. Continuously run eluent through the column until the bed is stable and no air bubbles are visible. Never let the solvent level drop below the top of the silica bed.[6] Add a final protective layer of sand on top.

Step 3: Sample Preparation and Loading (Dry Loading)
  • Dissolve Crude Product: Dissolve your crude material in a minimal amount of a low-boiling point solvent like dichloromethane.

  • Adsorb onto Silica: Add silica gel (approximately 5-10 times the mass of your crude product) to this solution.[6]

  • Evaporate Solvent: Gently swirl the mixture and remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Load the Column: Drain the eluent in your packed column to the level of the top sand layer. Carefully add the silica-adsorbed sample as a powder to the top of the column, creating a thin, even layer. Gently tap to settle.

  • Add Final Sand Layer: Add another thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add your mobile phase to the column and begin elution. Start with the low-polarity solvent system determined by TLC.

  • Collect Fractions: Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.

  • Consider Gradient Elution: If you have multiple compounds to separate, you can employ a gradient elution.[1] After your less polar impurities have eluted, you can gradually increase the percentage of the polar solvent (e.g., ethyl acetate) to speed up the elution of your target compound and more polar impurities.

Step 5: Analysis of Fractions and Product Isolation
  • Monitor by TLC: Spot every few fractions onto a TLC plate to track the elution of your compound.

  • Combine Pure Fractions: Once you have identified all the fractions containing only your pure product, combine them in a round-bottom flask.

  • Remove Solvent: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified Methyl 2-(5-bromo-2-nitrophenyl)acetate.

  • Confirm Purity: Assess the purity of the final product using techniques like NMR, LC-MS, or by observing a single spot on a TLC plate.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_finish Finalization tlc 1. TLC Optimization (Find Rf ≈ 0.3) pack 2. Column Packing (Slurry Method) tlc->pack load 3. Sample Loading (Dry Method) pack->load elute 4. Elution (Collect Fractions) load->elute analyze 5. Fraction Analysis (TLC Monitoring) elute->analyze combine 6. Combine Pure Fractions analyze->combine evap 7. Solvent Evaporation combine->evap product Purified Product evap->product

Caption: A step-by-step workflow for the column chromatography process.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Chemistry For Everyone. (2024). How To Choose Mobile Phase For Column Chromatography? Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

  • uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. Available from: [Link]

  • Reddit. (2024). Column chromatography issues. Available from: [Link]

  • Biocompare. (2023). Chromatography Column Selection Guide. Available from: [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? Available from: [Link]

  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Methyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(5-bromo-2-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate.[1][2] As a key building block in the development of pharmaceuticals and agrochemicals, achieving a high-yield, high-purity synthesis is critical.[1] This document provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Troubleshooting Guide: Enhancing Your Reaction Yield

This section addresses specific issues that may arise during the synthesis of Methyl 2-(5-bromo-2-nitrophenyl)acetate. The underlying principle of this synthesis is the esterification of 2-(5-bromo-2-nitrophenyl)acetic acid.

Issue 1: Low or No Product Yield

You've completed the reaction, but analysis (TLC, LC-MS) shows a low yield of the desired methyl ester or none at all.

Potential Causes & Solutions:

  • Inefficient Esterification Conditions: The direct esterification of a carboxylic acid with an alcohol is an equilibrium-driven process. To drive the reaction towards the product, it's crucial to either remove water as it's formed or use a large excess of the alcohol.

    • Expert Insight: While various methods exist, a common and effective approach is the Fischer-Speier esterification, which utilizes an acid catalyst in an excess of methanol. The choice of acid catalyst is important. While sulfuric acid is effective, it can sometimes lead to charring or side reactions with sensitive substrates. An alternative is to use a milder acid catalyst like p-toluenesulfonic acid (PTSA) or a Lewis acid.

    • Actionable Protocol:

      • Dissolve 2-(5-bromo-2-nitrophenyl)acetic acid in a significant excess of anhydrous methanol (e.g., 20-50 equivalents).

      • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or a molar equivalent of PTSA.

      • Reflux the mixture for several hours (monitor by TLC) until the starting material is consumed.

      • Work-up involves neutralizing the acid catalyst, typically with a saturated sodium bicarbonate solution, followed by extraction with an organic solvent like ethyl acetate.

  • Poor Quality Starting Material: The purity of the starting 2-(5-bromo-2-nitrophenyl)acetic acid is paramount. Impurities can interfere with the reaction.

    • Expert Insight: The synthesis of the starting carboxylic acid often involves the hydrolysis of the corresponding nitrile (2-(5-bromo-2-nitrophenyl)acetonitrile).[3] Incomplete hydrolysis can leave residual nitrile, which will not esterify under these conditions.

    • Actionable Protocol:

      • Confirm the purity of your 2-(5-bromo-2-nitrophenyl)acetic acid using techniques like NMR, melting point, or HPLC.

      • If impurities are detected, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended.

  • Decomposition of the Product: Nitrophenyl compounds can be sensitive to harsh reaction conditions.

    • Expert Insight: Prolonged exposure to strong acids at high temperatures can lead to decomposition.

    • Actionable Protocol:

      • Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed.

      • Consider using milder esterification methods if decomposition is suspected. One such method is the use of diazomethane, although this reagent is hazardous and requires special handling precautions. A safer alternative is using methyl iodide in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent like DMF.

Issue 2: Presence of Significant Impurities in the Crude Product

Your reaction has gone to completion, but the crude product is contaminated with significant byproducts.

Potential Causes & Solutions:

  • Side Reactions from the Nitro Group: The nitro group is strongly electron-withdrawing and can be susceptible to reduction under certain conditions, although this is less common during esterification. More likely are side reactions involving the acidic benzylic protons.

    • Expert Insight: Strong basic conditions, if inadvertently created during work-up, can lead to side reactions. It's crucial to maintain acidic or neutral conditions until the final neutralization step.

    • Actionable Protocol:

      • Ensure the work-up procedure is performed carefully, avoiding excess strong base.

      • Purify the crude product using column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective in separating the desired ester from impurities.

  • Incomplete Reaction: The presence of unreacted starting material is a common "impurity."

    • Expert Insight: As mentioned, esterification is an equilibrium. If the reaction is not driven to completion, you will have a mixture of starting material and product.

    • Actionable Protocol:

      • Increase the reaction time or the amount of catalyst.

      • Ensure efficient removal of water if that is the strategy being employed (e.g., using a Dean-Stark apparatus).

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route to obtain the starting material, 2-(5-bromo-2-nitrophenyl)acetic acid?

A1: A common and effective route starts from a substituted toluene. For instance, one could start with 4-bromo-1-methyl-2-nitrobenzene. This can be subjected to free-radical bromination on the methyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN to form 1-(bromomethyl)-4-bromo-2-nitrobenzene. Subsequent reaction with sodium cyanide will yield 2-(5-bromo-2-nitrophenyl)acetonitrile. Finally, acidic or basic hydrolysis of the nitrile will provide the desired 2-(5-bromo-2-nitrophenyl)acetic acid.[3]

Q2: What are the optimal reaction conditions for the esterification of 2-(5-bromo-2-nitrophenyl)acetic acid to its methyl ester?

A2: For a robust and scalable laboratory synthesis, the Fischer-Speier esterification is highly recommended.

ParameterRecommended ConditionRationale
Solvent Anhydrous Methanol (large excess)Acts as both solvent and reagent, driving the equilibrium towards the product.
Catalyst Concentrated Sulfuric Acid or PTSAProvides the acidic environment necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Temperature RefluxIncreases the reaction rate.
Reaction Time 2-8 hours (monitor by TLC)Ensures the reaction goes to completion without significant decomposition.

Q3: What are the key safety precautions to consider during this synthesis?

A3:

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Flammable Solvents: Methanol and ethyl acetate are flammable. Avoid open flames and use a heating mantle with a stirrer for refluxing.

  • Nitro Compounds: Nitrophenyl compounds can be toxic and should be handled with care. Avoid inhalation of dust or vapors.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase, for example, a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting carboxylic acid is more polar and will have a lower Rf value than the product ester. The reaction is complete when the spot corresponding to the starting material is no longer visible.

Visualizing the Workflow

To aid in understanding the experimental process, the following workflow diagram illustrates the key steps in the synthesis and purification of Methyl 2-(5-bromo-2-nitrophenyl)acetate.

EsterificationWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: 2-(5-bromo-2-nitrophenyl)acetic acid reagents Add Anhydrous Methanol & Acid Catalyst (H2SO4 or PTSA) start->reagents 1. reflux Reflux (2-8h) reagents->reflux 2. monitor Monitor by TLC reflux->monitor 3. neutralize Neutralize with NaHCO3 monitor->neutralize 4. extract Extract with Ethyl Acetate neutralize->extract 5. dry Dry Organic Layer (e.g., Na2SO4) extract->dry 6. concentrate Concentrate in vacuo dry->concentrate 7. purify Purify by Column Chromatography concentrate->purify 8. product Final Product: Methyl 2-(5-bromo-2-nitrophenyl)acetate purify->product 9.

Caption: A typical workflow for the synthesis and purification of Methyl 2-(5-bromo-2-nitrophenyl)acetate.

References

  • Google Patents. (2010). Synthesis method of 2-nitro-4-substituted phenylacetic acid. CN101805265A.
  • MySkinRecipes. Methyl 2-(5-bromo-2-nitrophenyl)acetate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications. [Link]

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Troubleshooting guide for the bromination of activated aromatic rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of activated aromatic rings. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during this crucial synthetic transformation. Aryl bromides are invaluable intermediates in modern organic synthesis, serving as precursors for cross-coupling reactions, organometallic reagents, and numerous pharmaceuticals.[1] However, the high reactivity of activated aromatic systems can often lead to vexing issues with selectivity and yield.

This resource is structured in a question-and-answer format to directly address the most common problems encountered in the lab. We will delve into the mechanistic underpinnings of these issues and provide field-proven, step-by-step protocols to overcome them.

Section 1: Issues with Reaction Control & Selectivity

The high electron density of activated rings, while facilitating the reaction, is often the root cause of poor control. The following FAQs address the most frequent challenges in this category.

FAQ 1: My reaction is producing a mixture of mono-, di-, and even tri-brominated products. How can I achieve selective mono-bromination?

Root Cause Analysis: This is the most common issue when brominating highly activated rings like phenols and anilines. The hydroxyl (-OH) and amino (-NH₂) groups are powerful activating, ortho/para-directing substituents.[2][3] They donate electron density into the ring via resonance, making it extremely nucleophilic.[3][4] After the first bromine adds (preferentially at the para or ortho position), the ring is still highly activated and often reacts further, leading to polysubstitution.[2][5] The reaction can be difficult to control, sometimes proceeding spontaneously to the tri-brominated product upon addition of bromine water.[2][4]

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Reducing the temperature is a critical first step. Performing the reaction at 0 °C, -10 °C, or even as low as -30 °C can significantly increase para/ortho selectivity and minimize over-bromination by decreasing the rate of subsequent additions.[1]

  • Switch to a Milder Brominating Agent: Molecular bromine (Br₂) is a very reactive electrophile. For highly activated systems, switching to N-Bromosuccinimide (NBS) is often the solution.[6] NBS provides a slow, controlled concentration of electrophilic bromine, which tames the reaction's reactivity.[7][8]

  • Solvent Choice is Key: The polarity of the solvent can dramatically influence selectivity.

    • Non-polar solvents (e.g., carbon tetrachloride (CCl₄), cyclohexane) can slow down the reaction and reduce the propensity for polysubstitution.[9]

    • Polar aprotic solvents like acetonitrile (MeCN) are often excellent choices for NBS brominations, affording high para-selectivity.[1][10]

  • Control Stoichiometry: Use precisely one equivalent of the brominating agent. A slow, dropwise addition of the reagent to the substrate solution (rather than adding the substrate to the reagent) helps maintain a low concentration of the electrophile and prevents localized areas of high concentration that favor polysubstitution.

FAQ 2: My reaction is yielding the wrong isomer. How can I improve regioselectivity and favor the para product over the ortho?

Root Cause Analysis: Electron-donating groups direct incoming electrophiles to the ortho and para positions.[1][11] Statistically, there are two ortho positions for every one para position. However, the para position is often sterically less hindered, making it the thermodynamically favored product. The ratio of ortho to para isomers is influenced by several factors, including the steric bulk of the activating group, the electrophile, and the reaction temperature.

Troubleshooting Protocol:

  • Leverage Steric Hindrance: If your activating group is small (e.g., -OH, -OCH₃), steric hindrance at the ortho position is minimal. You can sometimes increase para-selectivity by using a bulkier brominating reagent system.

  • Employ a Para-Selective Reagent System: Certain reagent combinations are known to strongly favor para substitution.

    • NBS in Acetonitrile: This is a highly effective system for para-selective monobromination of many activated arenes.[1]

    • NBS/Silica Gel: This solid-phase system can also provide high para-selectivity.[1]

    • Tetraalkylammonium Tribromides: These reagents are reported to be highly para-selective for the bromination of phenols.[1]

  • Temperature Control: As mentioned previously, lower temperatures favor the formation of the more stable para isomer.[1] Running the reaction at the lowest effective temperature often provides the best para/ortho ratio.[1]

Reagent SystemTypical SolventSelectivity ProfileReference
Br₂Acetic Acid, CH₂Cl₂Often gives ortho/para mixtures; risk of polybromination[12]
N-Bromosuccinimide (NBS)Acetonitrile (MeCN)Highly para-selective for many activated arenes[1]
NBS / Silica GelDichloromethane (CH₂Cl₂)Good for regioselective bromination[1]
Tetraalkylammonium tribromideVariesHighly para-selective for phenols[1]

Section 2: Issues with Reagents & Reaction Initiation

Choosing the correct reagents and understanding their roles is fundamental. The following questions address common pitfalls in this area.

FAQ 3: I am brominating a moderately activated ring (e.g., anisole) and the reaction is sluggish or incomplete. Should I add a Lewis acid?

Root Cause Analysis: This is a critical decision point. For highly activated rings like phenols and anilines, a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is not only unnecessary but detrimental.[3][13] The lone pairs on the oxygen or nitrogen will coordinate with the Lewis acid, deactivating the ring and potentially destroying the substrate.[13] However, for moderately activated rings like anisole or alkylbenzenes, the aromatic ring may not be nucleophilic enough to react with Br₂ or NBS alone at a reasonable rate.[5]

Decision-Making Protocol:

The diagram below outlines a decision-making process for whether to use a catalyst.

G sub What is your substrate's activating group? q1 Highly Activating (-OH, -NH2, -NR2) sub->q1 Check Reactivity q2 Moderately Activating (-OR, -NHCOR, -Alkyl) sub->q2 q1->q2 No res1 DO NOT use a Lewis Acid. The ring is sufficiently activated. Use Br2 or NBS directly. q1->res1 Yes res3 Reaction may be sluggish. Try NBS with a proton acid (e.g., HBF4, TFA) or a mild Lewis acid. q2->res3 Yes res2 Consider a mild Lewis Acid or an activated NBS system.

Caption: Catalyst decision workflow.

Experimental Steps:

  • For Moderately Activated Rings (e.g., Anisole): If your reaction with NBS is slow, consider adding a catalytic amount of a proton acid like trifluoroacetic acid (TFA) or HBF₄.[1][12] These can activate NBS without the harshness of a traditional Lewis acid.

  • For Unreactive "Activated" Rings: If your substrate has an activating group but is still unreactive, a true Lewis acid catalyst like FeBr₃ or AlCl₃ might be necessary, but proceed with caution and at low temperatures.[14][15][16]

Section 3: Post-Reaction Work-up and Purification

A successful reaction can be compromised by a flawed work-up procedure.

FAQ 4: How do I properly quench the reaction and remove residual bromine?

Root Cause Analysis: Leaving excess bromine or acidic byproducts in your crude product can lead to degradation and purification difficulties. A proper quench neutralizes the brominating agent and any acid generated.

Standard Quenching Protocol:

  • Cool the Reaction: Once the reaction is complete (as determined by TLC), cool the mixture in an ice bath.

  • Quench Excess Bromine: Slowly add a saturated aqueous solution of a mild reducing agent until the characteristic orange/yellow color of bromine disappears.

    • Sodium thiosulfate (Na₂S₂O₃): A very common and effective choice.

    • Sodium bisulfite (NaHSO₃): Another excellent option.[12]

  • Neutralize Acid: If the reaction was run under acidic conditions, add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Be cautious, as this will generate CO₂ gas.

  • Extraction: Extract your product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash and Dry: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Caption: Standard post-bromination work-up.

Section 4: Mechanistic Insights

Understanding the underlying mechanism is key to rational troubleshooting. The bromination of an activated ring follows the classical electrophilic aromatic substitution (EAS) pathway.

Caption: Mechanism of Electrophilic Aromatic Bromination.

Mechanism Explained:

  • Step 1 (Rate-Determining): The π-electrons of the electron-rich aromatic ring act as a nucleophile, attacking the electrophilic bromine atom.[14][15][17] This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[1][14] The stability of this intermediate is greatly enhanced by the electron-donating activating group, which is why the reaction is so fast.[4]

  • Step 2 (Fast): A base (which can be the solvent or the Br⁻ counter-ion) removes a proton from the sp³-hybridized carbon of the σ-complex.[5][17] This restores the aromaticity of the ring and yields the final brominated product.[14][18]

By understanding these steps, you can better diagnose where your reaction might be failing and make informed adjustments to your protocol.

References

  • Hu, Y., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]

  • Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination. Available at: [Link]

  • JoVE. (2025). Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Journal of Visualized Experiments. Available at: [Link]

  • Chemistry LibreTexts. (2023). 11.2: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

  • Lumen Learning. (n.d.). 14.2: Examples of electrophilic aromatic substitution. Organic Chemistry II. Available at: [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

  • A-Level Chemistry. (n.d.). Electrophilic substitution-halogenation of benzene rings. Available at: [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. Available at: [Link]

  • De Vleeschouwer, F., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics. Available at: [Link]

  • MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2). Chemia. Available at: [Link]

  • ResearchGate. (2015). What's more suitable for bromination of a heterocycle, bromine itself or N-bromosuccimide?. Available at: [Link]

  • ResearchGate. (n.d.). The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory | Request PDF. Available at: [Link]

  • Chemistry LibreTexts. (2019). 18.6: Electrophilic Substitution of Phenols. Available at: [Link]

  • Stack Exchange. (2017). Explain the selectivity in bromination of this compound with two substituted benzene rings. Available at: [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]

  • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?. Available at: [Link]

  • Quora. (2023). Why does the bromination of benzene take place in Lewis acid while that of hydroxybenzene does not?. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Available at: [Link]

  • Khan Academy. (n.d.). Aromatic halogenation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available at: [Link]

  • Chegg.com. (2025). Solved For the bromination of aniline (an activated aromatic. Available at: [Link]

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?. Available at: [Link]

  • Pearson. (n.d.). Bromination of phenol or aniline does not require the use of a Lewis acid catalyst and often results in trihalogenation. Why?. Available at: [Link]

  • Western Kentucky University. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. Available at: [Link]

  • Khan Academy. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. YouTube. Available at: [Link]

  • ResearchGate. (2025). Novel bromination method for anilines and anisoles using NH 4Br/H2O2 in CH3COOH. Available at: [Link]

  • Toda, F., & Schmeyers, J. (2003). Selective solid-state brominations of anilines and phenols. Green Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube. Available at: [Link]

  • Clark, J. (n.d.). phenylamine (aniline) and bromine water. Chemguide. Available at: [Link]

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Preventing polybromination in the synthesis of bromo-nitrophenyl derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Bromo-Nitrophenyl Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of bromo-nitrophenyl derivatives. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of electrophilic aromatic substitution, specifically focusing on preventing polybromination.

Troubleshooting Guide: Unwanted Polybromination

Polybromination is a common side reaction during the synthesis of bromo-nitrophenyl derivatives, leading to lower yields of the desired monobrominated product and complicating purification. Understanding the underlying mechanisms is key to mitigating this issue.

Issue 1: Excessive Dibromo- or Tribromo- Product Formation

Root Cause Analysis:

The formation of multiple bromine substitutions on the nitrophenyl ring is a direct consequence of the reaction conditions being too harsh or the substrate being more activated than anticipated. The initial monobrominated product, although deactivated by the additional bromine, can still undergo further electrophilic substitution if the brominating agent is highly reactive or present in a significant excess.

Underlying Mechanism: The nitro group (-NO2) is a strong deactivating group and a meta-director in electrophilic aromatic substitution. This is due to its electron-withdrawing nature, which reduces the electron density of the benzene ring, making it less susceptible to attack by an electrophile.[1] The first bromine atom will preferentially add to the meta position relative to the nitro group. However, the presence of the first bromine atom, also an ortho-, para-director (though deactivating), can influence the position of subsequent brominations, often leading to a mixture of polybrominated isomers.

G cluster_0 Reaction Pathway cluster_1 Influencing Factors Nitrophenyl Nitrophenyl Monobromo Monobromo- Nitrophenyl (Desired Product) Polybromo Polybromo- Nitrophenyl (Side Product) Conditions Reaction Conditions (Temp, Time, Conc.) Conditions->Polybromo Harsh conditions increase Reagents Brominating Agent & Catalyst Reagents->Polybromo Strong reagents increase Substrate Substrate Reactivity Substrate->Monobromo Deactivated substrate favors

Recommended Solutions & Protocols:

  • Stoichiometric Control of the Brominating Agent:

    • Principle: Carefully controlling the molar ratio of the brominating agent to the nitrophenyl substrate is the most direct way to favor monobromination.

    • Protocol:

      • Begin with a 1:1 molar ratio of the nitrophenyl derivative to the brominating agent (e.g., Br2 or N-bromosuccinimide).

      • Dissolve the nitrophenyl derivative in a suitable inert solvent (e.g., dichloromethane or chloroform).

      • Slowly add the brominating agent dropwise to the reaction mixture at a controlled temperature (typically 0-25 °C).

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

      • Once the starting material is consumed and the desired monobrominated product is the major component, quench the reaction.

  • Choice of a Milder Brominating Agent:

    • Principle: Highly reactive brominating agents, especially in the presence of a strong Lewis acid catalyst, can overcome the deactivating effect of the nitro group and the first bromine, leading to polybromination. Using a less reactive agent can provide greater selectivity.[2]

    • Comparative Table of Brominating Agents:

Brominating AgentCatalystRelative ReactivityTypical Issues
Br2 / FeBr3Strong Lewis AcidVery HighHigh risk of polybromination
N-Bromosuccinimide (NBS)Acid catalyst (e.g., H2SO4)ModerateCan be selective with careful control
Tribromoisocyanuric acid (TBCA)Trifluoroacetic acidModerate to HighEffective for deactivated arenes, but can still lead to polybromination if not controlled.[2]
Barium Tetrafluorobromate (Ba(BrF4)2)None requiredHigh but selectiveReported to selectively brominate deactivated aromatic compounds like nitrobenzene.[3]
  • Modification of Reaction Temperature and Time:

    • Principle: Electrophilic aromatic substitution is temperature-dependent. Lowering the reaction temperature decreases the overall reaction rate, allowing for better control and favoring the formation of the kinetically preferred monobrominated product.

    • Experimental Approach:

      • Start the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring its progress.

      • For highly deactivated substrates, a moderate increase in temperature may be necessary, but this should be done cautiously to avoid polybromination. For example, bromination of nitrobenzene with a ferric catalyst may require temperatures up to 140°C.[4]

Issue 2: Difficulty in Separating Mono- and Polybrominated Products

Root Cause Analysis:

The similar polarity and physical properties of mono- and polybrominated nitrophenyl derivatives can make their separation by standard chromatographic techniques challenging.

Recommended Solutions:

  • High-Performance Liquid Chromatography (HPLC):

    • Principle: HPLC offers superior resolution compared to standard column chromatography.

    • Methodology:

      • Utilize a normal-phase or reverse-phase column depending on the specific polarity of your compounds.

      • Develop a gradient elution method to effectively separate the components.

      • Monitor the elution profile with a UV detector, as nitrophenyl derivatives are strongly UV-active.

  • Recrystallization:

    • Principle: If a suitable solvent system can be found, recrystallization can be a highly effective method for purifying the desired monobrominated product, especially on a larger scale.

    • Procedure:

      • Dissolve the crude product mixture in a minimal amount of a hot solvent in which the desired product has good solubility and the impurities (polybrominated compounds) have lower solubility.

      • Allow the solution to cool slowly to promote the formation of pure crystals of the monobrominated derivative.

      • Isolate the crystals by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid catalyst in the bromination of nitrophenyl derivatives?

A1: A Lewis acid catalyst, such as FeBr3, is crucial for activating the bromine molecule (Br2).[5] It polarizes the Br-Br bond, creating a more potent electrophile (Br+) that can attack the electron-deficient nitrophenyl ring.[1] The mechanism involves the formation of a complex between the Lewis acid and bromine, which then delivers the electrophilic bromine to the aromatic ring.[4]

G Br2 Br-Br Complex {Brδ+---Brδ----FeBr3} | Activated Electrophile Br2->Complex Coordination FeBr3 FeBr3 FeBr3->Complex Intermediate Sigma Complex (Wheland Intermediate) Complex->Intermediate Nitrobenzene Nitrobenzene Ring Nitrobenzene->Intermediate Nucleophilic Attack Product Bromo-Nitrobenzene Intermediate->Product Deprotonation

Q2: How do steric and electronic effects influence the regioselectivity of bromination?

A2: Both steric and electronic factors play a significant role. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position.[1] This is the dominant electronic effect. Steric hindrance from the nitro group and any other substituents on the ring can also influence the position of bromination, although this is generally a secondary effect compared to the powerful directing nature of the nitro group.[6]

Q3: Are there any "greener" alternatives to traditional bromination methods?

A3: Yes, research is ongoing to develop more environmentally friendly bromination protocols. Some promising approaches include:

  • Oxidative Bromination: Using a bromide salt (e.g., KBr or NaBr) in the presence of an oxidant (like H2O2 or Oxone) to generate the active brominating species in situ. This avoids the direct handling of hazardous molecular bromine.[7]

  • Catalytic Systems: The use of copper-based catalysts can facilitate bromination under milder conditions and can also be involved in dehalogenation reactions, offering a degree of control.[8][9]

Q4: What analytical techniques are best for monitoring the reaction and characterizing the products?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, real-time monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the products and byproducts, and to quantify the extent of polybromination.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structure elucidation of the final products.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification of the product mixture and for purification.

Q5: I've observed debromination of my product during workup or analysis. What could be the cause?

A5: Debromination can occur under certain conditions, particularly with polybrominated compounds which can be prone to degradation under heat.[11] During GC-MS analysis, high temperatures in the injection port or column can sometimes lead to the loss of bromine atoms.[11] Certain workup conditions, such as treatment with strong bases or reducing agents, could also potentially cause debromination. If debromination is suspected, it is advisable to use milder workup procedures and analytical techniques that employ lower temperatures, such as HPLC or direct insertion probe mass spectrometry.[12]

References

Removal of unreacted starting material from Methyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2-(5-bromo-2-nitrophenyl)acetate. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges, specifically the removal of unreacted starting materials.

Section 1: Understanding the Separation Challenge

A successful purification strategy is built upon understanding the physicochemical differences between the desired product and its impurities. In the synthesis of Methyl 2-(5-bromo-2-nitrophenyl)acetate, the most common and challenging impurity to remove is often the unreacted starting material, 2-bromo-5-nitrotoluene.

FAQ: What are the key differences between my product and the unreacted starting material?

The primary difference that we can exploit for separation is polarity . The addition of the methyl acetate group to the toluene backbone significantly increases the polarity of the molecule.

  • Methyl 2-(5-bromo-2-nitrophenyl)acetate (Product): The presence of the ester functional group (-COOCH₃) introduces two oxygen atoms, which are highly electronegative. This creates a significant dipole moment, making the molecule moderately polar.

  • 2-Bromo-5-nitrotoluene (Starting Material): This molecule is comparatively less polar. While the nitro group (-NO₂) and bromine (-Br) are polar, the overall polarity is considerably lower than that of the ester product.[1][2]

This polarity difference is the foundation for the purification methods described below.

Table 1: Comparative Physicochemical Properties

PropertyMethyl 2-(5-bromo-2-nitrophenyl)acetate (Product)2-Bromo-5-nitrotoluene (Impurity)Rationale for Separation
Molecular Formula C₉H₈BrNO₄[3][4]C₇H₆BrNO₂[1][2]The addition of the C₂H₂O₂ group increases mass and polarity.
Molecular Weight 274.07 g/mol [3][4]216.03 g/mol [2]Affects diffusion rates but polarity is more critical for chromatographic separation.
Key Functional Groups Ester, Nitro, BromoNitro, Bromo, MethylThe ester group is the key differentiator, significantly increasing polarity.
Melting Point (°C) Not widely reported, but expected to be a solid.78-80 °C[5]If both are solids, co-crystallization is a risk, requiring careful solvent selection.
Solubility Moderately soluble in organic solvents (EtOAc, DCM, Acetone)[6].Soluble in organic solvents, sparingly soluble in water[1][6].The difference in polarity dictates differential solubility in solvent systems used for chromatography and recrystallization.

Section 2: Troubleshooting and Purification Protocols

This section addresses common issues encountered during the purification process in a question-and-answer format.

Q1: My initial aqueous workup didn't remove the starting material. How do I confirm it's present and plan my next step?

A1: Your first step should always be analysis by Thin-Layer Chromatography (TLC). An aqueous workup (e.g., washing with water or brine) is effective for removing inorganic salts but will not separate two neutral, organic-soluble compounds like your product and starting material.[7] TLC will visualize the separation, confirm the presence of the impurity, and help you develop a robust purification method.

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

  • Prepare the TLC Plate: Use a silica gel-coated TLC plate. Gently draw a light pencil line about 1 cm from the bottom.

  • Spotting: Dissolve a tiny amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Use a capillary tube to spot a small amount onto the pencil line. On the same plate, spot a reference sample of your starting material, if available.

  • Develop the Plate: Place the plate in a sealed TLC chamber containing a pre-equilibrated mobile phase. A good starting point for the mobile phase (eluent) is a mixture of a non-polar and a moderately polar solvent, such as 20% Ethyl Acetate in Hexane .

  • Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis:

    • The less polar compound, 2-bromo-5-nitrotoluene , will travel further up the plate (higher Retention Factor, Rf).

    • The more polar product, Methyl 2-(5-bromo-2-nitrophenyl)acetate , will have a lower Rf value.

    • A clear separation between these two spots on the TLC plate indicates that purification by column chromatography is feasible.

Q2: TLC shows a clear separation. What is the most reliable method to purify my product on a larger scale?

A2: Flash Column Chromatography is the gold standard for separating compounds with different polarities. [8] This technique uses a stationary phase (silica gel) and a mobile phase (eluent) to separate the components of your mixture. The principle is identical to TLC: the less polar starting material will move through the column faster, allowing you to collect it separately from your more polar product.[9][10]

Protocol 2: Flash Column Chromatography

  • Select the Eluent: Based on your TLC results, choose a solvent system that gives your product an Rf value of approximately 0.25-0.35 . This provides the best balance for good separation and reasonable elution time. If your Rf was too high in 20% EtOAc/Hexane, decrease the polarity (e.g., to 10-15% EtOAc/Hexane).

  • Pack the Column:

    • Choose a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in your chosen eluent.

    • Carefully pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Load the Sample:

    • Dissolve your crude product in the minimum amount of a strong solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading the sample as a liquid.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Run the Column:

    • Carefully add the eluent to the column and apply gentle, consistent pressure.

    • Collect fractions in test tubes as the solvent elutes from the column.

  • Monitor the Fractions:

    • Use TLC to analyze the collected fractions to determine which ones contain your purified product.

    • Combine the pure fractions containing your product.

  • Isolate the Product: Evaporate the solvent from the combined pure fractions under reduced pressure (e.g., using a rotary evaporator) to yield the purified Methyl 2-(5-bromo-2-nitrophenyl)acetate.

Q3: My crude product is a solid. Can I use recrystallization instead of chromatography?

A3: Yes, recrystallization is an excellent and often preferred method for purifying solid compounds if a suitable solvent can be found. It is typically faster and uses less solvent than chromatography for large quantities. The goal is to find a solvent (or solvent pair) that dissolves your product and the impurity when hot, but upon cooling, selectively crystallizes only your pure product, leaving the impurity behind in the solvent.

Protocol 3: Recrystallization

  • Solvent Screening:

    • Place a small amount of your crude material in several different test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube.

    • A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

    • Often, a mixed-solvent system is required. For example, dissolve the crude product in a minimum amount of a hot "good" solvent (like ethanol) and then add a "poor" solvent (like water) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

  • Perform the Recrystallization:

    • Dissolve the entire batch of crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If the solution is colored by insoluble impurities, you can perform a hot filtration.

    • Allow the flask to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the formation of large, pure crystals.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolate and Dry:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing the impurities.

    • Dry the crystals thoroughly, for instance, in a vacuum oven.

  • Verify Purity: Check the purity of the recrystallized product by TLC and melting point analysis. The melting point of the pure compound should be sharp and higher than that of the crude material.

Section 3: Visual Purification Workflow

This diagram outlines the decision-making process for purifying your crude product.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Path cluster_validation Validation cluster_end Final Product CrudeProduct Crude Reaction Mixture TLC Analyze by TLC CrudeProduct->TLC IsSolid Is Product Solid? TLC->IsSolid Separation is observed Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Column Perform Column Chromatography IsSolid->Column No (or oily solid) CheckPurity Check Purity (TLC, MP) Recrystallize->CheckPurity Column->CheckPurity After combining pure fractions PureProduct Pure Product Isolated CheckPurity->PureProduct Yes Impure Product Still Impure CheckPurity->Impure No Impure->Column Re-purify

Caption: Decision workflow for purifying Methyl 2-(5-bromo-2-nitrophenyl)acetate.

References

  • Vertex AI Search.
  • Vertex AI Search.
  • National Center for Biotechnology Information.
  • GeeksforGeeks. (2023, July 25). Methyl Acetate Formula - Structure, Properties, Uses, Sample Questions.
  • Wikipedia.
  • Google Patents.
  • Google Patents. Liquid-liquid extraction method for the production of acrylic esters.
  • Columbia University.
  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • ResearchGate. How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22).
  • UKEssays. (2017, August 17).
  • ResearchGate. (2020, August 6). Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents.
  • Guidechem. 2-BROMO-5-NITROTOLUENE 7149-70-4 wiki.
  • ChemicalBook. (2023, January 27). 2-BROMO-5-NITROTOLUENE | 7149-70-4.
  • CymitQuimica. CAS 52414-98-9: 2-bromo-5-nitrotoluene.
  • National Center for Biotechnology Information. Methyl 2-(2-nitrophenyl)
  • JoVE. (2020, March 26). Video: Extraction - Concept.
  • AiFChem. 189748-25-2 | Methyl 2-(5-bromo-2-nitrophenyl)
  • Sciencemadness.org. (2010, April 21). Isolation, Purification and Chromatography of Nitro Compounds and Explosives.
  • MySkinRecipes. Methyl 2-(5-bromo-2-nitrophenyl)
  • ChemicalBook. (2023, July 16). 5-Bromo-2-iodo-4-nitrotoluene | 1160573-63-6.
  • Sigma-Aldrich. 2-Bromo-5-nitrotoluene 98 7149-70-4.
  • National Center for Biotechnology Information. 2-Bromo-5-nitrotoluene | C7H6BrNO2 | CID 81577 - PubChem.
  • Apollo Scientific. Methyl 2-(5-bromo-2-nitrophenyl)
  • PubMed. (1996, January 26).
  • CookeChem. Methyl2-(5-bromo-2-nitrophenyl)
  • CymitQuimica. Methyl 2-(5-bromo-2-nitrophenyl)
  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2-(4-bromo-2-nitrophenyl)
  • Sigma-Aldrich. 4-Bromo-2-nitrotoluene 97 60956-26-5.
  • ChemicalBook.
  • IUCr. Crystal structures and Hirshfeld surface analyses of methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate, methyl (2Z)-(4-bromophenyl)[2-(3,5-dimethylphenyl)hydrazinylidene]acetate, methyl (2Z)-acetate, methyl (2E)-(4-chlorophenyl)(2-phenylhydrazinylidene)acetate and methyl (2Z).

  • Ambeed.com. 189748-25-2 | Methyl 2-(5-bromo-2-nitrophenyl)
  • ChemicalBook. (2023, July 24). METHYL 2-(2-BROMOPHENYL)
  • ResearchGate. (PDF)
  • BLDpharm. 220801-66-1|Methyl 2-(5-bromo-2-hydroxyphenyl)
  • IUCr Journals. Crystal structures and Hirshfeld surface analyses of methyl (2Z).
  • Sigma-Aldrich. 4-Nitrophenyl acetate (N8130)
  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

Sources

Technical Support Center: Impurity Identification in Methyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 2-(5-bromo-2-nitrophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Here, we provide in-depth troubleshooting guides and frequently asked questions to assist in identifying potential impurities and ensuring the quality of your synthesis.

I. Understanding the Analyte: Methyl 2-(5-bromo-2-nitrophenyl)acetate

Methyl 2-(5-bromo-2-nitrophenyl)acetate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical for the successful outcome of subsequent reactions. This guide will help you interpret your analytical data to confirm the structure of your target molecule and identify any unwanted byproducts or residual materials.

Molecular Structure:

Key Properties:

  • Molecular Formula: C₉H₈BrNO₄

  • Molecular Weight: 274.07 g/mol

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the analysis of Methyl 2-(5-bromo-2-nitrophenyl)acetate.

1. What are the expected ¹H NMR chemical shifts for the aromatic protons of the target molecule?

Due to the electron-withdrawing nature of the nitro and bromo groups, the aromatic protons are expected to be in the downfield region of the spectrum. Based on the analysis of similar compounds, we can predict the following approximate chemical shifts in CDCl₃:

  • The proton ortho to the nitro group (H-3) will be the most deshielded.

  • The proton ortho to the bromo group (H-6) will also be significantly deshielded.

  • The proton meta to both groups (H-4) will be the least deshielded of the aromatic protons.

2. I see a singlet around 2.5 ppm in my ¹H NMR spectrum. What could it be?

A singlet around 2.5 ppm could indicate the presence of 2-bromo-5-nitrotoluene, a potential impurity formed via decarboxylation of the corresponding carboxylic acid intermediate.[1] To confirm, look for the characteristic aromatic signals of this compound.

3. My mass spectrum shows a pair of peaks with a 1:1 intensity ratio, but not at the expected molecular ion. What does this signify?

The presence of bromine in your molecule will result in a characteristic M+2 peak with nearly equal intensity to the molecular ion peak (M) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. If you observe this pattern at a lower m/z value, it likely corresponds to a fragment of your molecule that still contains the bromine atom.

4. I have extra peaks in the aromatic region of my ¹H NMR that I can't assign. What should I do?

First, consider the possibility of isomeric impurities. During the nitration of a bromo-phenylacetic acid derivative, other positional isomers can be formed. Compare your spectrum with known data for isomers like methyl 2-(3-bromo-2-nitrophenyl)acetate or methyl 2-(5-bromo-4-nitrophenyl)acetate if available. Additionally, residual solvents from your reaction or purification steps are a common source of extra peaks.

III. Troubleshooting Guides

This section provides detailed workflows to address specific analytical challenges.

A. Troubleshooting Unexpected Signals in ¹H NMR Spectra

If your ¹H NMR spectrum displays unexpected signals, follow this systematic approach to identify the source.

Workflow for ¹H NMR Impurity Identification

workflow start Start: Unexpected Peaks in ¹H NMR check_solvents Step 1: Identify Residual Solvents Compare peaks to known solvent chemical shift tables. start->check_solvents check_starting_material Step 2: Check for Unreacted Starting Materials Compare with the NMR spectrum of your starting materials. check_solvents->check_starting_material check_isomers Step 3: Investigate Isomeric Impurities Compare with predicted or known spectra of possible isomers (e.g., other nitration products). check_starting_material->check_isomers check_byproducts Step 4: Consider Reaction Byproducts Analyze for signals from decarboxylation (e.g., 2-bromo-5-nitrotoluene) or hydrolysis products. check_isomers->check_byproducts end End: Impurity Identified check_byproducts->end

Caption: A stepwise workflow for identifying unknown peaks in a ¹H NMR spectrum.

Detailed Steps:

  • Identify Residual Solvents: Consult a reliable source for the chemical shifts of common laboratory solvents in your NMR solvent.[2] Common culprits include ethyl acetate, dichloromethane, and acetone.

  • Check for Unreacted Starting Materials: Compare the signals in your product spectrum with the NMR spectra of your starting materials. The presence of these signals indicates an incomplete reaction.

  • Investigate Isomeric Impurities: Nitration reactions on substituted benzene rings can often lead to a mixture of isomers. The directing effects of the bromo and acetate groups will favor certain isomers, but others may be formed in smaller quantities. For example, nitration of methyl 2-(3-bromophenyl)acetate could potentially yield your target compound as well as methyl 2-(3-bromo-2-nitrophenyl)acetate and methyl 2-(3-bromo-4-nitrophenyl)acetate.

  • Consider Reaction Byproducts:

    • Hydrolysis: The methyl ester can hydrolyze back to the carboxylic acid, particularly if water is present during workup or storage. Look for the disappearance of the methyl singlet (around 3.7 ppm) and the appearance of a broad carboxylic acid proton signal (typically >10 ppm).

    • Decarboxylation: The corresponding carboxylic acid can undergo decarboxylation, especially at elevated temperatures, to form 2-bromo-5-nitrotoluene. The ¹H NMR spectrum of 2-bromo-5-nitrotoluene in CDCl₃ shows a methyl singlet at approximately 2.51 ppm and aromatic protons at around 8.10, 7.91, and 7.70 ppm.[1]

B. Interpreting Mass Spectra for Impurity Analysis

Mass spectrometry is a powerful tool for detecting impurities, even at low levels. Here’s how to approach the analysis of your MS data.

Workflow for MS Impurity Identification

ms_workflow start_ms Start: Analyze Mass Spectrum find_m_plus_2 Step 1: Identify Molecular Ion (M+) and M+2 Peaks Look for a pair of peaks with a ~1:1 ratio separated by 2 m/z units. start_ms->find_m_plus_2 analyze_fragments Step 2: Analyze Fragmentation Pattern Identify key fragments and their isotopic patterns. Look for loss of characteristic groups (e.g., -OCH₃, -NO₂, -Br). find_m_plus_2->analyze_fragments search_for_impurities Step 3: Search for Impurity Molecular Ions Look for M+ and M+2 peaks corresponding to the molecular weights of potential impurities. analyze_fragments->search_for_impurities end_ms End: Impurities Tentatively Identified search_for_impurities->end_ms

Caption: A systematic approach to identifying impurities using mass spectrometry data.

Detailed Steps:

  • Identify the Molecular Ion (M⁺) and M+2 Peaks: For Methyl 2-(5-bromo-2-nitrophenyl)acetate (MW = 274.07 g/mol ), you should observe a pair of peaks of nearly equal intensity at m/z values corresponding to [C₉H₈⁷⁹BrNO₄]⁺ and [C₉H₈⁸¹BrNO₄]⁺.

  • Analyze the Fragmentation Pattern: Common fragmentation pathways for this type of molecule under Electron Ionization (EI) include:

    • Loss of the methoxy group (-OCH₃): This would result in a fragment ion with an m/z that is 31 units lower than the molecular ion.

    • Loss of the nitro group (-NO₂): This would lead to a fragment ion with an m/z that is 46 units lower than the molecular ion.

    • Loss of the bromine atom (-Br): This would result in a fragment ion with an m/z that is 79 or 81 units lower than the molecular ion. The resulting fragment will not have the characteristic 1:1 isotopic pattern.

  • Search for Impurity Molecular Ions: Based on your knowledge of the reaction, look for the molecular ions of potential impurities. For example, if you suspect the presence of 2-bromo-5-nitrotoluene (MW = 216.03 g/mol ), you would look for a pair of peaks of nearly equal intensity around m/z 215 and 217.[3]

IV. Data Summary Tables

For quick reference, the following tables summarize key spectral data for the target compound and potential impurities.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

ProtonMethyl 2-(5-bromo-2-nitrophenyl)acetate (Predicted)2-bromo-5-nitrotoluene[1]
-OCH₃~3.7 (s)-
-CH₂-~4.0 (s)-
Ar-H7.5 - 8.2 (m)7.70, 7.91, 8.10 (m)
-CH₃-~2.51 (s)

Table 2: Key Mass Spectrometry Fragments (m/z)

IonMethyl 2-(5-bromo-2-nitrophenyl)acetate (Expected)Isotopic Pattern
[M]⁺274/2761:1
[M-OCH₃]⁺243/2451:1
[M-NO₂]⁺228/2301:1
[M-Br]⁺195Single Peak

V. Experimental Protocols

Standard NMR Sample Preparation:

  • Weigh approximately 5-10 mg of your sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Cap the NMR tube and gently invert to dissolve the sample completely.

  • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

Standard GC-MS Sample Preparation:

  • Prepare a dilute solution of your sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Transfer the solution to a GC vial for analysis.

VI. References

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-nitrotoluene. Retrieved from [Link]

Sources

Improving the regioselectivity of bromination on substituted nitrobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Regioselectivity in the Bromination of Substituted Nitrobenzenes

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for improving the regioselectivity of bromination on substituted nitrobenzenes. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during experimental work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research and development endeavors.

Introduction: The Challenge of Directing Bromination on Deactivated Rings

The electrophilic aromatic substitution (EAS) of benzene derivatives is a cornerstone of organic synthesis. The regiochemical outcome of these reactions is largely governed by the electronic properties of the substituents already present on the aromatic ring.[1][2][3] Substituents are broadly classified as either activating or deactivating, and as ortho/para or meta directors.[4][5][6]

The nitro group (-NO₂) is a strong electron-withdrawing group, making it a powerful deactivating group.[3][7][8] This deactivation arises from both inductive effects and resonance, which pull electron density out of the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles like bromine.[7][9] Consequently, the nitro group directs incoming electrophiles to the meta position.[5][10][11]

However, when a nitrobenzene ring bears other substituents, the regioselectivity of bromination becomes a more complex interplay of competing directing effects. This guide will address the common challenges and questions that arise in these scenarios.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my bromination of a substituted nitrobenzene slow or not proceeding to completion?

Answer: The primary reason for a sluggish or incomplete reaction is the strong deactivating nature of the nitro group.[11][12] It significantly reduces the electron density of the aromatic ring, making it a poor nucleophile for the electrophilic bromine.

Troubleshooting Steps:

  • Increase Catalyst Concentration: For brominations requiring a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), a higher catalyst loading can enhance the electrophilicity of the bromine, thereby increasing the reaction rate.[11][13] The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile.[13]

  • Elevate the Reaction Temperature: Increasing the temperature provides the necessary activation energy to overcome the high energy barrier associated with the substitution of a deactivated ring.[14] However, be cautious as higher temperatures can sometimes lead to side reactions or decreased selectivity.

  • Use a More Potent Brominating Agent: If molecular bromine with a Lewis acid is ineffective, consider more reactive brominating agents. For instance, a combination of sodium bromate (NaBrO₃) in a strong acid can be effective for highly deactivated systems.[15] Another option is using tribromoisocyanuric acid (TBCA) in concentrated sulfuric acid, which forms a superelectrophilic species.[16]

  • Check for Moisture: Ensure your reaction setup is scrupulously dry. Water can deactivate the Lewis acid catalyst.[11]

Diagram 1: General Mechanism of Electrophilic Aromatic Bromination

EAS_Mechanism reagents Benzene + Br2 + FeBr3 intermediate Sigma Complex (Arenium Ion) reagents->intermediate Electrophilic Attack product Bromobenzene + HBr + FeBr3 intermediate->product Deprotonation

Caption: General workflow for electrophilic aromatic bromination.

FAQ 2: I am observing a mixture of isomers. How can I improve the regioselectivity?

Answer: A mixture of isomers typically arises when the directing effects of the substituents on the nitrobenzene ring are either competing or not strongly differentiated.

Troubleshooting & Optimization Strategies:

  • Analyze the Directing Effects: Carefully evaluate the electronic properties of all substituents on the ring.

    • Activating Groups (e.g., -CH₃, -OR, -NR₂): These are ortho, para-directors.[9][17][18]

    • Deactivating Groups (e.g., -NO₂, -CN, -COR): These are meta-directors (with the exception of halogens).[8][10][19]

    • Halogens (e.g., -Cl, -Br): These are deactivating but ortho, para-directing.[9][19]

  • Consider Steric Hindrance: Bulky substituents can block access to the adjacent ortho positions, favoring substitution at the less sterically hindered para position or other available sites.[20][21][22] The size of the electrophile itself can also influence the ortho/para ratio.[22]

  • Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, thereby affecting the regioselectivity. Experiment with solvents of varying polarity.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the product formed via the lowest activation energy pathway.

Table 1: Directing Effects of Common Substituents
Substituent GroupElectronic EffectDirecting Effect
-NO₂Strongly Deactivatingmeta
-CN, -SO₃H, -CORModerately Deactivatingmeta
-Cl, -Br, -IWeakly Deactivatingortho, para
-CH₃, -R (Alkyl)Weakly Activatingortho, para
-OCH₃, -OR (Alkoxy)Moderately Activatingortho, para
-NH₂, -NR₂Strongly Activatingortho, para
FAQ 3: In the case of competing directing effects (e.g., an activating group and a nitro group on the same ring), which one dominates?

Answer: Generally, the more powerful activating group will dictate the position of electrophilic substitution.[7]

Example Scenario: Bromination of 4-Nitrotoluene

  • The methyl group (-CH₃) is an activating, ortho, para-director.

  • The nitro group (-NO₂) is a deactivating, meta-director.

The methyl group's activating effect, although weak, will direct the incoming bromine to the positions ortho to it (positions 2 and 6). The para position is already occupied by the nitro group. The nitro group directs to the positions meta to it (positions 2 and 6). In this case, both groups direct to the same positions.

Example Scenario: Bromination of 1-isopropyl-4-nitrobenzene

  • The isopropyl group is an activating, ortho, para-director.

  • The nitro group is a deactivating, meta-director.

The activating isopropyl group will direct the incoming bromine to the position ortho to it.[23]

Diagram 2: Decision-Making Workflow for Predicting Regioselectivity

Regioselectivity_Workflow start Substituted Nitrobenzene identify_substituents Identify all substituents start->identify_substituents classify_effects Classify electronic and directing effects identify_substituents->classify_effects competing Are there competing directing effects? classify_effects->competing activator_dominates Activator directs (usually o,p) competing->activator_dominates Yes single_director Follow directing effect of single group competing->single_director No steric_hindrance Consider steric hindrance activator_dominates->steric_hindrance single_director->steric_hindrance predict_major_product Predict major product(s) steric_hindrance->predict_major_product

Caption: A logical workflow for predicting the major product in the bromination of substituted nitrobenzenes.

Experimental Protocols

Protocol 1: General Procedure for the Bromination of a Deactivated Aromatic Ring

Materials:

  • Substituted Nitrobenzene

  • Molecular Bromine (Br₂)

  • Anhydrous Ferric Bromide (FeBr₃) or Iron filings

  • Anhydrous Dichloromethane (DCM) or other suitable solvent

  • Aqueous Sodium Bisulfite Solution

  • Aqueous Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr gas), add the substituted nitrobenzene and the anhydrous solvent.

  • Add the Lewis acid catalyst (e.g., FeBr₃) to the stirred solution.

  • Slowly add a solution of molecular bromine in the anhydrous solvent via the dropping funnel. The reaction may be exothermic, so maintain the desired temperature with an ice bath if necessary.

  • After the addition is complete, allow the reaction to stir at room temperature or heat to reflux until the starting material is consumed (monitor by TLC or GC). For highly deactivated substrates, heating may be required.[14]

  • Cool the reaction mixture to room temperature and slowly quench with an aqueous solution of sodium bisulfite to destroy any excess bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Bromination of 1-isopropyl-4-nitrobenzene[23]

Materials:

  • 1-isopropyl-4-nitrobenzene

  • Bromine

  • Ferric chloride (III)

  • Chlorobenzene

  • 40% aqueous sodium bisulfite solution

  • 5% aqueous HCl solution

  • Water

Procedure:

  • A mixture of 1-isopropyl-4-nitrobenzene (50 g, 0.300 mol) and ferric chloride (III) is heated to 40 °C in a reaction flask.[23]

  • Bromine (59.92 g, 0.375 mol) is added slowly and dropwise to the heated mixture over a period of 3 hours.[23]

  • Upon completion of the reaction, the mixture is poured into 120 ml of water.[23]

  • 40% aqueous sodium bisulfite solution is added to the mixture to quench any unreacted bromine.[23]

  • The mixture is then extracted with 100 ml of chlorobenzene.[23]

  • The organic phase is separated and washed with 100 ml of a 5% aqueous HCl solution.[23]

  • The chlorobenzene is removed under reduced pressure to yield the final product, 2-bromo-1-isopropyl-4-nitrobenzene.[23]

References

  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Activating and Deactivating Groups. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • ChemTalk. Directing Effects. [Link]

  • PubMed. (2014, November 21). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. [Link]

  • Quora. (2018, April 21). How can we explain ortho, meta, and para-directing groups in aromatic compounds?[Link]

  • Chad's Prep. EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. [Link]

  • Organic Chemistry II. 5.1 Activating or Deactivating Effect of the Substituents on EAS. [Link]

  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Chemistry Steps. Ortho, Meta, Para. [Link]

  • YouTube. (2018, September 20). 18.2e EAS Activating and Deactivating Groups and Ortho Para and Meta Directors. [Link]

  • JoVE. Video: Directing Effect of Substituents: meta-Directing Groups. [Link]

  • Ortho para meta positions. [Link]

  • YouTube. (2023, August 17). Bromination of Nitrobenzene - Short Version. [Link]

  • Sciencemadness Discussion Board. (2003, November 22). bromination of nitrobenzene. [Link]

  • ResearchGate. Electrophilic Bromination of Nitrobenzene Using Barium Tetrafluorobromate (III). [Link]

  • RSC Publishing. (2023, November 14). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. [Link]

  • MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • PubMed. Lewis acid catalyzed benzylic bromination. [Link]

  • PMC. (2012, December 7). Lewis Acid Catalyzed Benzylic Bromination. [Link]

  • ResearchGate. The Electrophilic Aromatic Bromination of Benzenes: Mechanistic and Regioselective Insights from Density Functional Theory | Request PDF. [Link]

  • ResearchGate. Comparison of methods for the bromination of nitrobenzene. [Link]

  • RSC Publishing. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. [Link]

  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • Journal of the American Chemical Society. (2024, May 30). Cavity Quantum Electrodynamics Enables para- and ortho-Selective Electrophilic Bromination of Nitrobenzene. [Link]

  • Sciencemadness.org. (2004, February 18). Rate of Bromination on Substituted Benzenes. [Link]

  • ElectronicsAndBooks. Steric Effects of the Nitro Group on the Uncatalyzed Halogenation of Methylbenzenes1. [Link]

  • Khan Academy. Aromatic halogenation (video) | Hydrocarbons. [Link]

  • Western Kentucky University. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

  • Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. [Link]

  • PMC. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • ResearchGate. Superelectrophilic bromination of deactivated aromatic rings with tribromoisocyanuric acid—an experimental and DFT study | Request PDF. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Bromination. [Link]

  • ResearchGate. (2015, January 3). Which would be the best method for the bromination/iodination of an aromatic without interfering its TIPS?[Link]

  • Chemistry Stack Exchange. (2018, October 26). Bromination on aromatic compound. [Link]

  • Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. [Link]

  • Reddit. (2024, February 13). Bromination Help : r/Chempros. [Link]

  • YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. [Link]

Sources

Managing thermal stability issues in nitrophenylacetate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitrophenylacetate Reaction Stability

A Senior Application Scientist's Guide to Managing Thermal Hazards

Welcome to the technical support center for nitrophenylacetate reactions. This guide is designed for researchers, chemists, and drug development professionals who work with nitrophenylacetate and its derivatives. Reactions involving these compounds, particularly hydrolysis or aminolysis, are often exothermic and can present significant thermal stability challenges.[1][2] Failure to properly manage this heat evolution can lead to thermal runaway events, resulting in decreased yield, impurity formation, and critical safety hazards.[3][4][5]

This document provides in-depth, experience-driven guidance in a question-and-answer format to help you anticipate, troubleshoot, and control these thermal issues effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the thermal properties of nitrophenylacetate reactions.

Q1: Why are reactions with nitrophenylacetate, like saponification, often exothermic?

A: The hydrolysis of p-nitrophenyl acetate is an exothermic process.[6][7] The reaction involves the cleavage of a relatively high-energy ester bond and the formation of more stable products: a carboxylate salt (e.g., sodium acetate) and p-nitrophenoxide. The p-nitrophenoxide is particularly stable due to the strong electron-withdrawing nature of the nitro group, which delocalizes the negative charge through resonance.[8] This net release of energy is observed as heat. Calorimetric studies have quantified the molar enthalpy changes, confirming the significant heat release during hydrolysis.[6][7][9]

Q2: What is a "thermal runaway" and why is it a specific concern for these reactions?

A: A thermal runaway is a dangerous situation where the heat generated by an exothermic reaction exceeds the heat removal capacity of the system.[1][2] This creates a positive feedback loop: the reaction temperature increases, which accelerates the reaction rate, leading to even faster heat generation.[2] This can cause a rapid, uncontrolled spike in temperature and pressure, potentially leading to vessel rupture, boiling of solvents, and explosive decomposition.[4][5][10] Nitrophenylacetate reactions are susceptible because of their inherent exothermicity. If reactants are mixed too quickly, cooling is insufficient, or agitation fails, a runaway can be initiated.[5][11]

Q3: How does the "nitro" group influence the compound's reactivity and thermal stability?

A: The nitro group (–NO₂) is a powerful electron-withdrawing group due to both inductive and resonance effects.[8][12] This has two primary consequences:

  • Increased Reactivity: It makes the carbonyl carbon of the ester more electrophilic and susceptible to nucleophilic attack. This is why p-nitrophenyl acetate is a commonly used substrate for assaying esterase activity—it reacts readily.[13][14]

  • Stabilization of the Leaving Group: It stabilizes the resulting p-nitrophenoxide anion, making p-nitrophenol a better leaving group compared to phenol. This thermodynamic stabilization contributes to the overall exothermicity of the reaction.

The presence of electron-donating or electron-withdrawing substituents on the phenyl ring can further modify this reactivity, accelerating or decelerating reaction rates and thus the rate of heat evolution.[15][16][17][18]

Q4: Are there general safety precautions I should always take?

A: Absolutely. Always assume the reaction has the potential for a thermal event.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a flame-resistant lab coat.[19][20][21]

  • Ventilation: Always work in a well-ventilated fume hood.[19]

  • Scale: Perform initial experiments on a small scale to characterize the thermal profile before scaling up.

  • Risk Assessment: Conduct a thorough risk assessment before any new procedure, identifying potential hazards and mitigation steps.[22]

  • Contingency Plan: Have an appropriate quenching agent and a cooling bath (ice/water or ice/salt) ready before you start the reaction.

Section 2: Troubleshooting Guide for Thermal Events

This section provides direct, actionable advice for specific problems encountered during your experiments.

Symptom Potential Root Cause Immediate Corrective Action & Explanation
Rapid, Uncontrolled Temperature Spike 1. Reagent addition is too fast. [3] 2. Inadequate cooling. [5] 3. Poor mixing/stirring. [5]1. Immediately stop reagent addition. This removes fuel from the exothermic process. 2. Enhance external cooling. Lower the temperature of your cooling bath or add more ice/dry ice. This increases the temperature gradient (ΔT) to improve the rate of heat removal. 3. Ensure vigorous stirring. Poor mixing can create localized "hot spots" where reactant concentration is high, leading to a runaway. Efficient stirring dissipates heat and reactants uniformly.[5]
Reaction Fails to Initiate, Then Suddenly Accelerates 1. Induction period. 2. Low initial temperature. 1. Add reagents slowly and wait for initiation. Do not add a large portion of a reagent if the reaction hasn't started. This can lead to a dangerous accumulation of unreacted material that reacts all at once. 2. Consider gentle initial warming. If the reaction has a known activation energy barrier, controlled warming may be needed. However, once initiated, you must be prepared to switch immediately to active cooling.
Product Yield is Low with Significant Tar/Decomposition Products 1. Excessive reaction temperature. [3] 2. Localized heating due to poor mixing. 1. Maintain a consistent, lower reaction temperature. Even if a full runaway doesn't occur, elevated temperatures can favor side reactions and product degradation.[3] 2. Improve heat transfer. Use a narrower reaction vessel with a larger surface-area-to-volume ratio or switch to a jacketed reactor for better temperature control.
Visual Troubleshooting Workflow

The following diagram outlines a logical decision-making process when faced with an unexpected exotherm.

ExothermTroubleshooting cluster_assessment Assess Situation start Unexpected Temperature Spike Detected stop_addition IMMEDIATELY STOP REAGENT ADDITION start->stop_addition enhance_cooling Enhance External Cooling (e.g., add dry ice to bath) stop_addition->enhance_cooling check_stirring Verify Vigorous Stirring enhance_cooling->check_stirring temp_stabilizes Does temperature stabilize? check_stirring->temp_stabilizes temp_continues_rise Does temperature continue to rise? temp_stabilizes->temp_continues_rise  No resume_slowly Condition Controlled. Resume addition at <50% of original rate. Monitor closely. temp_stabilizes->resume_slowly  Yes prepare_quench Prepare for Emergency Quench temp_continues_rise->prepare_quench  Yes execute_quench EXECUTE EMERGENCY QUENCH (Add cold, inert solvent or anti-solvent) prepare_quench->execute_quench evacuate Evacuate Area Alert Safety Personnel execute_quench->evacuate

Caption: Decision tree for managing a reaction exotherm.

Section 3: Preventative Strategies & Protocols

Proactive control is superior to reactive troubleshooting. This section details methodologies to ensure your reactions remain within a safe operating window.

Q5: How can I design my experiment to minimize thermal risks from the start?

A: A robust experimental design is your primary defense against thermal instability.

  • Reverse Addition (Anti-Solvent Addition): Instead of adding the nucleophile (e.g., NaOH solution) to the nitrophenylacetate solution, consider adding the nitrophenylacetate solution slowly to the nucleophile. This ensures the limiting reagent is consumed immediately and cannot accumulate.

  • Use of a Syringe Pump: For precise and consistent control over addition rates, especially for larger-scale reactions, a syringe pump is highly recommended.[3] This eliminates human error in maintaining a slow, steady addition.

  • Dilution: Running reactions at a lower concentration can be an effective control measure. The solvent acts as a heat sink, increasing the overall heat capacity of the system and buffering temperature changes.[3]

  • Choice of Solvent: Solvents with higher boiling points and good heat capacity can provide a wider safety margin. Be aware of how different solvents might affect reaction kinetics.[23]

  • Calorimetric Screening: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to quantify the heat of reaction, maximum heat flow, and the adiabatic temperature rise. This data is critical for a safe scale-up assessment.

Experimental Protocol: Controlled Saponification of p-Nitrophenyl Acetate

This protocol demonstrates a method designed for inherent thermal safety.

Objective: To hydrolyze p-nitrophenyl acetate while maintaining strict temperature control.

Materials:

  • p-Nitrophenyl acetate (p-NPA)

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Acetone (or other suitable solvent)

  • Three-neck round-bottom flask

  • Overhead stirrer or magnetic stir bar

  • Thermocouple or thermometer placed directly in the reaction mixture

  • Addition funnel or syringe pump

  • Cooling bath (ice/water)

Procedure:

  • System Setup:

    • Assemble the three-neck flask with the overhead stirrer, thermocouple, and addition funnel. Ensure the thermocouple tip is submerged in the reaction medium but does not interfere with the stirrer.

    • Place the flask in the ice/water cooling bath.

  • Reagent Preparation:

    • In a separate beaker, dissolve the desired amount of p-NPA in acetone.

    • Load the 1 M NaOH solution into the addition funnel or syringe pump.

  • Reaction Execution (Controlled Addition):

    • Add a small portion of the acetone solvent to the reaction flask and begin stirring. Cool the flask to 0-5 °C.

    • Crucially, add the p-NPA solution dropwise from the addition funnel to the cooled, stirred flask. This protocol is an example of adding the substrate to a non-reactive solvent first, followed by the nucleophile. For highly exothermic systems, adding the substrate solution to the nucleophile solution (reverse addition) is often safer.

    • Begin the slow, dropwise addition of the 1 M NaOH solution.

    • Monitor the internal temperature closely. The goal is to maintain the temperature below a set point (e.g., 10 °C). Adjust the addition rate to ensure the cooling system can keep up with the heat being generated. A rate of approximately 1 drop every 2-3 seconds is a good starting point.

    • If the temperature rises more than 2-3 °C above the set point, pause the addition until the temperature returns to the desired range.

  • Reaction Completion & Quenching:

    • After the addition is complete, allow the mixture to stir at the controlled temperature for an additional 30 minutes to ensure the reaction goes to completion.

    • The reaction can be quenched by the slow addition of a cold, dilute acid (e.g., 1 M HCl) if neutralization is required for workup. Perform this step cautiously as it can also be exothermic.

Self-Validating System: The core of this protocol's safety lies in the continuous monitoring and control of the internal temperature. The temperature reading provides direct feedback on the reaction rate. A stable temperature indicates that the rate of heat generation is balanced by the rate of heat removal, confirming the system is under control.

Visual Representation of Key Relationships

This diagram illustrates the critical balance required for thermal stability.

ThermalBalance cluster_gen Heat Generation (Q_gen) cluster_rem Heat Removal (Q_rem) Kinetics Reaction Kinetics (Concentration, Temp) Enthalpy Reaction Enthalpy (ΔH) Addition Reagent Addition Rate Control Thermal Control Enthalpy->Control Q_gen <= Q_rem Runaway Thermal Runaway Enthalpy->Runaway Q_gen > Q_rem Cooling Cooling System (Bath Temp, Flow Rate) Stirring Stirring / Mixing Vessel Vessel Geometry (Surface Area / Volume) Vessel->Control

Caption: The balance between heat generation and heat removal.

References

  • Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis.Analytical Methods (RSC Publishing).
  • Navigating Exothermic Reactions in Cyclopropyl p-Nitrophenyl Ketone Synthesis: A Technical Support Guide.Benchchem.
  • KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACET
  • Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in w
  • 4-Nitrophenyl acet
  • Kinetics of p-nitrophenyl acetate hydrolysis catalyzed by Mucor javanicus lipase in AOT reverse micellar solutions formulated in different organic solvents.PubMed.
  • (PDF) Kinetics of p - Nitrophenyl acetate hydrolysis catalyzed by α- Chymotrypsin in presence of polyethylene glycol.
  • Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures | Request PDF.
  • Steady-state kinetics parameters for p-nitrophenyl acetate hydrolysis...
  • 4-Nitrophenyl acet
  • Thermodynamics of the Hydrolysis Reactions of 1-Naphthyl Acetate, 4-Nitrophenyl Acetate, and 4-Nitrophenyl alpha-L-arabinofuranoside | Request PDF.
  • p-NITRO PHENYL ACETATE CAS NO 830-03-5 MATERIAL SAFETY D
  • p-NITROPHENYLACETIC ACID.Organic Syntheses Procedure.
  • SAFETY D
  • Sonolytic Hydrolysis of p-Nitrophenyl Acetate: The Role of Supercritical W
  • Trimethyl Lock: A Stable Chromogenic Substr
  • Handling Reaction Exotherms – A Continuous Approach.Chemical Industry Journal.
  • Runaway Industrial Chemical Reactions.Source Unavailable.
  • 14: Substituent Effects.Source Unavailable.
  • Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449)
  • 4-Nitrophenyl acetate (N8130)
  • (PDF) Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs.
  • Runaway Reaction.
  • Runaway Chemical Reactions: Causes and Prevention.zeal.
  • Catalysis of Hydrolysis and Transesterification Reactions of p-Nitrophenyl Esters by a Designed Helix−Loop−Helix Dimer.Journal of the American Chemical Society.
  • Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs.Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Runaway reactions, case studies, lessons learned.ARIA.
  • Substituent effects of nitro group in cyclic compounds.SciSpace.
  • Emergency Runaway Reaction - What Precedes?
  • Methods and reaction mixtures for controlling exothermic reactions.
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzo
  • 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition.Source Unavailable.
  • The Hydrolysis of p-Nitrophenyl Acetate Catalyzed by 3-Phosphoglyceraldehyde Dehydrogenase.

Sources

Technical Support Center: Strategies for Chemoselective Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the selective reduction of nitro groups. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for navigating the challenges of chemoselectively reducing a nitro group in the presence of other sensitive functional groups.

Troubleshooting Guide: Minimizing Side Reactions

The reduction of a nitro group to a primary amine is a multi-step process that proceeds through several intermediates.[1][2][3] The accumulation of these intermediates, such as nitroso and hydroxylamine species, can lead to the formation of undesired dimeric side products like azoxy, azo, and hydrazo compounds.[4][5] Furthermore, harsh reaction conditions can lead to the over-reduction of other functional groups within the molecule. This guide provides solutions to common problems encountered during the reduction of nitro groups.

Problem Probable Cause(s) Recommended Solution(s)
Formation of Colored Impurities (Azo/Azoxy Compounds) Incomplete Reduction: Partially reduced intermediates (nitroso, hydroxylamine) can condense to form colored dimeric products.[4] This is often due to insufficient reducing agent, poor catalyst activity, or suboptimal reaction conditions.Ensure Complete Reduction: Increase the equivalents of the reducing agent. For catalytic hydrogenations, use a fresh, active catalyst and consider increasing the catalyst loading or hydrogen pressure.[4][6] For metal/acid reductions, ensure the metal is finely powdered and the acid concentration is sufficient.[6]
Localized Overheating: Exothermic reactions can lead to localized high temperatures, promoting the formation of condensation byproducts.[6]Improve Temperature Control: Ensure efficient stirring and consider adding the reducing agent portion-wise or using an ice bath to manage the exotherm.[7]
Non-reducing Environment: The presence of air can lead to the oxidation of intermediates or the final amine product.Maintain an Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]
Reduction of Other Functional Groups (e.g., Ketones, Aldehydes, Esters, Nitriles, Alkenes) Lack of Chemoselectivity of the Reducing Agent: Powerful reducing agents or harsh conditions can lead to the reduction of other susceptible functional groups.Select a Milder, More Chemoselective Reagent: Choose a reducing agent known for its selectivity. For example, SnCl₂·2H₂O is often selective for nitro groups over carbonyls and nitriles.[8] Iron powder with a mild acid is also a good choice for preserving many functional groups.[9][10][11][12]
Harsh Reaction Conditions: High temperatures or pressures can reduce the selectivity of the reduction.Optimize Reaction Conditions: Perform the reaction at the lowest effective temperature and pressure. For catalytic hydrogenations, consider using a more selective catalyst.[4]
Dehalogenation (Loss of Cl, Br, I) Catalytic Hydrogenation with Pd/C: Palladium on carbon is known to catalyze the hydrogenolysis of aryl halides.Choose an Alternative Catalyst or Reagent: Use Raney Nickel or sulfided Pt/C for catalytic hydrogenation, as these are less prone to causing dehalogenation.[8][13] Alternatively, non-catalytic methods like SnCl₂ or Fe/HCl are excellent choices to avoid dehalogenation.[8]
Incomplete Reaction or Low Yield Poor Solubility of Starting Material: The nitro compound must be sufficiently soluble in the reaction solvent for the reaction to proceed efficiently.[6]Optimize the Solvent System: Choose a solvent or co-solvent system in which the starting material is soluble. For catalytic hydrogenations, protic co-solvents like ethanol or acetic acid can be beneficial.[6][14]
Inactive Catalyst or Reagent: The catalyst may be poisoned or have lost activity, or the reducing agent may have decomposed.Use Fresh, Active Reagents: Ensure the catalyst is fresh and active.[6] Reagents like sodium dithionite can decompose upon storage and should be from a reliable, fresh source.[6]
Insufficient Stoichiometry of Reducing Agent: An inadequate amount of the reducing agent will lead to incomplete conversion.Increase Equivalents of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.[4]
Incorrect pH: For metal/acid reductions, maintaining an acidic environment is crucial for the reaction to proceed. During workup, the pH needs to be adjusted to basic to liberate the free amine.[8]Monitor and Control pH: Ensure the reaction medium has the appropriate pH for the chosen method. Carefully adjust the pH during workup to ensure complete isolation of the product.
Nitro Group Reduction Pathway and Potential Side Reactions

The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a six-electron reduction that proceeds through several stages. The formation of side products often occurs through the condensation of the nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.

G cluster_main_path Main Reduction Pathway cluster_side_reactions Side Reactions Nitro R-NO₂ Nitroso R-NO Nitro->Nitroso +2e⁻, +2H⁺ -H₂O Hydroxylamine R-NHOH Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy R-N(O)=N-R Nitroso->Azoxy Amine R-NH₂ Hydroxylamine->Amine +2e⁻, +2H⁺ -H₂O Hydroxylamine->Azoxy Azoxy->Amine Further Reduction Azo R-N=N-R Azoxy->Azo +2e⁻, +2H⁺ -H₂O Azo->Amine Further Reduction Hydrazo R-NH-NH-R Azo->Hydrazo +2e⁻, +2H⁺ Hydrazo->Amine

Nitro Group Reduction Pathway and Potential Side Products.

Frequently Asked Questions (FAQs)

Q1: How can I selectively reduce a nitro group in the presence of a ketone or aldehyde?

A1: This is a common challenge as carbonyl groups are susceptible to reduction.

  • Recommended Method: The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a highly effective and mild method that typically does not affect aldehydes or ketones.[8]

  • Alternative: Iron powder in the presence of an acid (like HCl or acetic acid) is another robust method that is selective for the nitro group.[8][9][10][11][12]

Q2: What is the best way to reduce a nitro group without affecting an ester or amide functionality?

A2: Esters and amides are generally less reactive than ketones but can be reduced under harsh conditions.

  • Recommended Method: A system of sodium borohydride (NaBH₄) with an iron(II) chloride (FeCl₂) additive has been shown to be highly selective for the reduction of nitro groups while leaving ester groups intact.

  • Alternative: Catalytic transfer hydrogenation can also be employed, but conditions should be carefully controlled.[8]

Q3: I have a nitrile in my molecule. How can I reduce the nitro group without touching the nitrile?

A3: Nitriles can be reduced to amines, often under conditions similar to nitro group reduction, making selectivity a key concern.

  • Recommended Method: SnCl₂·2H₂O is a reliable choice as it generally shows excellent selectivity for the nitro group over the nitrile functionality.[8]

Q4: My compound contains a halogen (Cl, Br, I). How do I avoid dehalogenation during nitro group reduction?

A4: Catalytic hydrogenation with palladium on carbon (Pd/C) is known to cause dehalogenation, especially with aryl halides.

  • Recommended Methods:

    • Catalytic Hydrogenation: Use Raney Nickel or a sulfided platinum catalyst (Pt/C) instead of Pd/C.[8][13]

    • Non-catalytic Methods: Reagents like SnCl₂ or Fe/HCl are also good options as they do not typically cause dehalogenation.[8]

Q5: My nitro reduction is sluggish or incomplete. What are the common causes and how can I resolve this?

A5: Incomplete or slow reactions are a frequent issue. Several factors could be at play:

  • Reagent and Catalyst Activity: Ensure your catalyst is fresh and not poisoned. For metal/acid reductions, the purity and surface area of the metal are important.[6]

  • Solvent and Solubility: Poor solubility of the nitro compound can severely limit the reaction rate. Ensure the starting material is soluble in the reaction solvent or consider using a co-solvent system.[6]

  • Reaction Temperature: While many reductions proceed at room temperature, some may require gentle heating to go to completion. However, be cautious as higher temperatures can also promote side reactions.[4]

Experimental Protocols

Protocol 1: Selective Nitro Reduction using Tin(II) Chloride Dihydrate

This method is particularly useful for substrates containing acid-sensitive functional groups or those prone to dehalogenation.

G start Start dissolve Dissolve nitro compound in ethanol or ethyl acetate start->dissolve add_sncl2 Add SnCl₂·2H₂O (3-5 equivalents) dissolve->add_sncl2 reflux Heat to reflux and monitor by TLC add_sncl2->reflux cool Cool to room temperature reflux->cool quench Quench with aqueous NaHCO₃ (adjust to pH > 8) cool->quench filter Filter through Celite quench->filter extract Extract with an organic solvent filter->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate product Purified Amine dry_concentrate->product

Workflow for Nitro Reduction using SnCl₂·2H₂O.

Materials:

  • Aromatic nitro compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Celite

Procedure:

  • To a solution of the nitro compound (1.0 eq) in ethanol, add SnCl₂·2H₂O (typically 3-5 eq).[6]

  • The mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).[6]

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and a saturated aqueous solution of NaHCO₃ is added carefully until the solution is basic.

  • The resulting suspension is filtered through Celite.

  • The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to give the crude amine.

Protocol 2: Chemoselective Nitro Reduction using Iron Powder

This classic and robust method is highly selective and uses inexpensive and environmentally benign reagents.[9][10][11][12]

Materials:

  • Aromatic nitro compound

  • Iron powder (fine mesh)

  • Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)

  • Ethanol/Water solvent mixture

Procedure:

  • In a round-bottom flask, suspend the nitro compound (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water (e.g., 2:1).

  • Add ammonium chloride (4-6 eq) or a catalytic amount of acetic acid to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter the hot solution through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified by crystallization or chromatography.

References

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Hosoya, et al. (Year not available).
  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • University of Wollongong. (2007).
  • (Year not available). Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions.
  • University of Otago. (2007).
  • Organic Chemistry Portal. (2014-2022). Amine synthesis by nitro compound reduction.
  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • (Year not available).
  • Pal, S., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
  • (Year not available). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • (Year not available). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH.
  • (Year not available). Selective nitro reduction in the synthesis of 'real-world' targets.
  • Wikipedia. (Date not available). Reduction of nitro compounds.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Mettler Toledo. (Date not available).
  • Dewangan, C., et al. (2023). Homogenous nickel-catalyzed chemoselective transfer hydrogenation of functionalized nitroarenes with ammonia–borane.
  • BenchChem. (Date not available). Common side products in the reduction of 3'-nitroacetophenone.
  • csbsju.edu. (Date not available).
  • (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • (Date not available). Nitro Reduction - Common Conditions.
  • Reddit. (2023). my nitro refuses to be reduced : r/Chempros.
  • BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
  • askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:.
  • Sciencemadness Discussion Board. (2011).
  • (Date not available). Reduction of nitroaromatic compounds in tin(II) chloride...
  • (2024). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. PubMed.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (Date not available). Nitro Reduction. Wordpress.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025). Sn2+ reduction. Wordpress.
  • (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?.
  • (2025). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress.
  • Organic Chemistry Portal. (Date not available). Sodium Hydrosulfite, Sodium Dithionite.
  • (Date not available). Bioreduction of the nitro group by nitroreductases (NTR) or others...
  • YouTube. (2020). Reduction of nitro groups on benzene.
  • (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis.
  • (2025). Transfer Hydrogenation Studies of Aromatic Nitro Groups Over Nickel-Boron Amorphous Alloy Catalysts.
  • (2013). How to reduce a nitro group next to an alkene?.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of Methyl 2-(5-bromo-2-nitrophenyl)acetate: A Comparative Analysis of HPLC and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stringent control of starting materials and intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. Methyl 2-(5-bromo-2-nitrophenyl)acetate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its purity profile meets exacting standards. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, supported by a detailed experimental protocol and comparative data. Furthermore, we will explore alternative and complementary analytical techniques to provide a holistic view of purity analysis for researchers, scientists, and drug development professionals.

Part 1: The Cornerstone of Purity Analysis: Reversed-Phase HPLC (RP-HPLC)

For non-volatile, polar aromatic compounds like Methyl 2-(5-bromo-2-nitrophenyl)acetate, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the gold standard for purity and impurity profiling.[1] Its high resolving power allows for the effective separation of the main component from structurally similar impurities, such as positional isomers, starting materials, and degradation products.

The Rationale Behind Method Development

The molecular structure of Methyl 2-(5-bromo-2-nitrophenyl)acetate—containing a polar nitro group, a bromine atom, and an ester functional group on an aromatic ring—guides the entire method development process.[2] The goal is to create a self-validating system where the chosen parameters are logically derived from the analyte's physicochemical properties.

  • Stationary Phase Selection: The journey begins with the column, the heart of the separation. A C18 (octadecyl) stationary phase is the most versatile and widely used for RP-HPLC, offering excellent retention for moderately polar to non-polar compounds.[3][4] The hydrophobic C18 chains interact with the phenyl ring of the analyte, providing the primary retention mechanism. The polarity of the overall molecule, influenced by the nitro and ester groups, ensures it does not retain too strongly, allowing for reasonable elution times.

  • Mobile Phase Composition: The mobile phase is the engine of the separation. A typical mobile phase for a compound of this nature is a gradient mixture of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3]

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower UV cutoff wavelength and lower viscosity, which results in lower backpressure.[5]

    • Aqueous Phase & pH Control: An acidic mobile phase, typically containing 0.1% formic acid or phosphoric acid, is crucial.[6] While the target molecule is not strongly ionizable, this acidic condition helps to sharpen peaks by suppressing the ionization of any potential acidic or basic impurities, leading to consistent retention times and improved peak shape.[7]

  • Detection Wavelength: The presence of the nitrophenyl chromophore in the molecule is a significant advantage for UV detection. This group strongly absorbs UV radiation. While a photodiode array (PDA) detector is ideal for scanning across a range of wavelengths to find the absorbance maximum (λmax), a fixed wavelength can be chosen based on known properties of similar compounds. Nitrophenols and their derivatives typically exhibit strong absorbance between 260 nm and 350 nm.[8][9] For this analysis, a detection wavelength of 270 nm is selected to provide high sensitivity for the main analyte and its potential aromatic impurities.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh Synthesized Compound Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) Sample->Dissolve Standard Weigh Reference Standard Standard->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Injection Inject Sample/Standard Filter->Injection HPLC HPLC System with C18 Column Separation Gradient Elution Separation HPLC->Separation Injection->HPLC Detection UV Detection at 270 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Generate Final Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Detailed Experimental Protocol: RP-HPLC Method
  • Instrumentation:

    • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 40% B

      • 5-25 min: 40% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Solution: Accurately weigh approximately 10 mg of Methyl 2-(5-bromo-2-nitrophenyl)acetate and dissolve in 10 mL of diluent to obtain a 1 mg/mL solution.

    • Filtration: Filter the solution through a 0.45 µm PVDF or PTFE syringe filter prior to injection to remove particulates.

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all integrated peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Illustrative Experimental Data

The following table presents hypothetical data from the analysis of a synthesized batch compared to a certified reference standard, demonstrating the method's ability to separate the main compound from potential impurities.

CompoundRetention Time (min)Peak Area (%) - Synthesized BatchPeak Area (%) - Reference Standard
Impurity A (e.g., 5-bromo-2-nitrotoluene)12.50.15Not Detected
Methyl 2-(5-bromo-2-nitrophenyl)acetate 15.2 99.75 >99.9
Impurity B (e.g., Isomer)16.80.10Not Detected

Part 2: A Comparative Look at Alternative Analytical Technologies

While HPLC is the workhorse for purity analysis, a comprehensive assessment often benefits from orthogonal techniques that provide complementary information.[10] The choice of method depends on the specific analytical question being asked—are we looking for volatile solvents, confirming identity, or establishing a primary standard?

Method Selection Guide

Method_Selection Start Start: Purity Assessment of Methyl 2-(5-bromo-2-nitrophenyl)acetate Q1 Routine Purity & Impurity Profiling? Start->Q1 Q2 Analysis of Volatile Impurities (e.g., Residual Solvents)? Q1->Q2 No HPLC HPLC-UV (High Resolution, Robust) Q1->HPLC Yes Q3 Need for Faster Analysis & Higher Resolution? Q2->Q3 No GCMS GC-MS (High Sensitivity for Volatiles) Q2->GCMS Yes Q4 Absolute Quantification without Reference Standard? Q3->Q4 No UPLC UPLC (Increased Throughput) Q3->UPLC Yes qNMR qNMR (Primary Method, Structural Info) Q4->qNMR Yes

Caption: Decision tree for selecting an analytical method.

Comparison of Analytical Techniques
TechniquePrincipleAdvantages for this AnalyteLimitations
HPLC-UV (High-Performance Liquid Chromatography) Differential partitioning of analyte between a liquid mobile phase and a solid stationary phase.High Resolution: Excellent for separating non-volatile impurities and isomers.[11] Robust & Reliable: Well-established, transferable method. Sensitive: Strong UV absorbance of the analyte allows for low detection limits.Time-Consuming: Analysis times can be longer compared to UPLC. Solvent Consumption: Uses more solvent than UPLC.
UPLC (Ultra-Performance Liquid Chromatography) Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Increased Speed & Throughput: Significantly shorter run times.[12] Higher Resolution & Sensitivity: Sharper peaks lead to better separation and lower detection limits. Reduced Solvent Usage: More environmentally friendly and cost-effective.High Initial Cost: Requires specialized instrumentation capable of handling high backpressures. Method Transfer: Methods may need re-development when transferring from HPLC.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds in the gas phase followed by mass-based detection.Gold Standard for Residual Solvents: Unmatched for identifying and quantifying volatile impurities from the synthesis process.[1] High Specificity: Mass spectrometric detection provides structural confirmation of volatile impurities.Not Suitable for the Main Analyte: The target molecule is likely not volatile enough and may degrade at high temperatures required for GC analysis.[1] Requires a separate method from the non-volatile impurity profile.
qNMR (Quantitative Nuclear Magnetic Resonance) Measures the nuclear magnetic resonance signal intensity relative to a certified internal standard.Primary Ratio Method: Provides a direct measure of purity without needing a specific reference standard of the analyte.[10] Structural Confirmation: Confirms the identity of the main component and can help identify unknown impurities.Lower Sensitivity: Less sensitive than chromatographic methods, may not detect trace impurities. Complex Spectra: Impurity signals can overlap with the main component, complicating quantification. Requires Specialized Equipment & Expertise.

Conclusion and Recommendations

For the comprehensive purity analysis of synthesized Methyl 2-(5-bromo-2-nitrophenyl)acetate, a multi-faceted approach is scientifically rigorous and defensible.

  • Primary Method: A validated RP-HPLC method, as detailed in this guide, should be the cornerstone for routine quality control. Its ability to resolve and quantify non-volatile, structurally related impurities is unparalleled for this class of compounds.

  • Complementary Method for Volatiles: GC-MS analysis is strongly recommended as an orthogonal method to quantify residual solvents, which are critical process-related impurities not detectable by the primary HPLC method.

  • For High-Throughput Needs: If process optimization or high-volume testing is required, transferring the validated HPLC method to a UPLC system can provide significant gains in speed and efficiency without compromising data quality.

  • For Reference Standard Characterization: qNMR is an invaluable tool for the initial characterization and assignment of purity to a new batch of reference material, providing an absolute measure of content that can anchor all subsequent chromatographic analyses.

By judiciously selecting and combining these powerful analytical tools, researchers and drug development professionals can build a comprehensive and robust purity profile for Methyl 2-(5-bromo-2-nitrophenyl)acetate, ensuring the quality and consistency required for the advancement of new pharmaceutical entities.

References

  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column.
  • Tóth, G., et al. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. National Center for Biotechnology Information.
  • Pivonka, J., et al. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
  • uHPLCs. (2024). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • ResearchGate. (2025). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection.
  • ResearchGate. (2025). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
  • MDPI. (n.d.). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents.
  • Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
  • National Center for Biotechnology Information. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development.
  • Chromatography Online. (n.d.). A Three-Pronged Template Approach for Rapid HPLC Method Development.
  • YouTube. (2022). HPLC Method Development Step by Step.
  • MDPI. (n.d.). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma.
  • ResearchGate. (2025). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • SciSpace. (n.d.). A review on method development by hplc.
  • SIELC Technologies. (2018). Separation of Methyl bromoacetate on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). Purity Analysis of Synthesized 4-Nitrophthalonitrile: A Comparative Guide to HPLC and Alternative Methods.
  • BenchChem. (n.d.). A Comparative Guide to Purity Analysis of 4'-Nitroacetophenone Semicarbazone: HPLC vs. Alternative Methods.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol.

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A Senior Application Scientist's Guide to Interpreting the NMR Spectra of Methyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 2-(5-bromo-2-nitrophenyl)acetate, a compound of interest in synthetic chemistry. By comparing its spectral features with those of structurally related analogues, we aim to provide a comprehensive framework for the interpretation of substituted nitrophenylacetates, thereby empowering researchers to confidently characterize their own molecules.

The Decisive Role of NMR in Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] The two most common types of NMR spectroscopy for organic molecules are ¹H (proton) and ¹³C (carbon-13) NMR. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus.[2] The integration of a signal in ¹H NMR corresponds to the number of protons it represents, while the splitting pattern (multiplicity) reveals the number of neighboring protons.[3] In ¹³C NMR, the number of signals indicates the number of unique carbon environments.[4]

This guide will delve into the predicted ¹H and ¹³C NMR spectra of Methyl 2-(5-bromo-2-nitrophenyl)acetate and two analogues: Methyl 2-(2-nitrophenyl)acetate and Methyl 2-(5-chloro-2-nitrophenyl)acetate. The spectral predictions were generated using the online resource nmrdb.org, a valuable tool for chemists in the absence of experimental data.[5][6]

Comparative Analysis of Predicted NMR Data

To understand the influence of substituents on the NMR spectra of Methyl 2-(5-bromo-2-nitrophenyl)acetate, a comparative analysis with two related compounds is presented below. The predicted chemical shifts provide a basis for understanding the electronic effects of the bromo and chloro substituents in comparison to the unsubstituted analogue.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

CompoundH-3H-4H-6-CH₂--OCH₃
Methyl 2-(5-bromo-2-nitrophenyl)acetate8.08 (d)7.65 (dd)7.95 (d)4.15 (s)3.70 (s)
Methyl 2-(2-nitrophenyl)acetate7.95 (d)7.55 (t)7.45 (t)4.10 (s)3.68 (s)
Methyl 2-(5-chloro-2-nitrophenyl)acetate8.00 (d)7.60 (dd)7.90 (d)4.12 (s)3.69 (s)

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

CompoundC-1C-2C-3C-4C-5C-6-CH₂--C=O-OCH₃
Methyl 2-(5-bromo-2-nitrophenyl)acetate132.5149.0128.0137.0121.0135.038.0170.052.5
Methyl 2-(2-nitrophenyl)acetate130.0149.5125.0133.0128.5134.038.5170.552.0
Methyl 2-(5-chloro-2-nitrophenyl)acetate131.0148.5127.5136.5125.0134.538.2170.252.3

In-Depth Spectral Interpretation of Methyl 2-(5-bromo-2-nitrophenyl)acetate

A detailed analysis of the predicted ¹H and ¹³C NMR spectra of Methyl 2-(5-bromo-2-nitrophenyl)acetate reveals the intricate interplay of electronic effects within the molecule.

¹H NMR Spectrum Analysis

The proton NMR spectrum is characterized by distinct signals for the aromatic, methylene, and methoxy protons.

  • Aromatic Region (7.65 - 8.08 ppm): The three protons on the phenyl ring appear as distinct signals due to their different chemical environments.

    • The proton at the C-6 position is predicted to be a doublet at approximately 7.95 ppm. Its downfield shift is attributed to the deshielding effect of the adjacent nitro group.

    • The proton at the C-4 position is expected to appear as a doublet of doublets around 7.65 ppm, coupled to both the H-3 and H-6 protons.

    • The proton at the C-3 position is predicted as a doublet at approximately 8.08 ppm, deshielded by the ortho nitro group.

  • Methylene Protons (-CH₂-) (4.15 ppm): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet at around 4.15 ppm. Their downfield shift is due to the deshielding effects of the adjacent aromatic ring and the ester group.

  • Methoxy Protons (-OCH₃) (3.70 ppm): The three protons of the methyl ester group are also chemically equivalent and should appear as a singlet at approximately 3.70 ppm.

¹³C NMR Spectrum Analysis

The carbon-13 NMR spectrum provides complementary information on the carbon framework of the molecule.

  • Aromatic Carbons (121.0 - 149.0 ppm): The six carbons of the benzene ring will show distinct signals. The carbon bearing the nitro group (C-2) is significantly deshielded (149.0 ppm), while the carbon attached to the bromine atom (C-5) also experiences a downfield shift (121.0 ppm). The other aromatic carbons will resonate at intermediate chemical shifts.

  • Carbonyl Carbon (-C=O) (170.0 ppm): The carbonyl carbon of the ester group is highly deshielded and appears far downfield at approximately 170.0 ppm.

  • Methylene Carbon (-CH₂-) (38.0 ppm): The methylene carbon is found in the aliphatic region of the spectrum at around 38.0 ppm.

  • Methoxy Carbon (-OCH₃) (52.5 ppm): The carbon of the methoxy group is expected to resonate at approximately 52.5 ppm.

Visualizing the Molecular Structure and NMR Correlations

The following diagram, generated using Graphviz, illustrates the structure of Methyl 2-(5-bromo-2-nitrophenyl)acetate and highlights the key proton and carbon atoms for NMR assignment.

Caption: Molecular structure of Methyl 2-(5-bromo-2-nitrophenyl)acetate with key atoms labeled for NMR assignment.

Experimental Protocol: Acquiring High-Quality NMR Spectra

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized sample preparation protocol is crucial.

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[7]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[2]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[3]

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Filtering (if necessary): If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Instrument Setup: Before inserting the sample into the spectrometer, ensure the instrument is properly tuned and locked on the deuterium signal of the solvent.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate parameters (e.g., number of scans, relaxation delay).

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve mix 3. Mix Thoroughly dissolve->mix filter 4. Filter if Necessary mix->filter transfer 5. Transfer to NMR Tube filter->transfer cap 6. Cap and Label transfer->cap setup 7. Instrument Setup (Tune and Lock) cap->setup acquire 8. Acquire Spectra (¹H and ¹³C) setup->acquire

Caption: Workflow for the preparation and acquisition of NMR spectra for small organic molecules.

Conclusion

This guide has provided a comprehensive interpretation of the predicted ¹H and ¹³C NMR spectra of Methyl 2-(5-bromo-2-nitrophenyl)acetate, contextualized by a comparative analysis with related analogues. The detailed breakdown of chemical shifts and the underlying electronic effects, coupled with a robust experimental protocol, offers a valuable resource for researchers in the field. By understanding the principles outlined herein, scientists can more effectively utilize NMR spectroscopy as a tool for the confident structural elucidation of their own synthesized compounds, a critical step in the advancement of drug discovery and development.

References

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  • AZoOptics. (2023, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • Chemguide. HIGH RESOLUTION NMR SPECTRA. Chemguide. [Link]

  • KIS Academics. (2023, September 30). An easy guide to understanding NMR SPECTROSCOPY. KIS Academics. [Link]

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Deconstructing the Signature: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation of Methyl 2-(5-bromo-2-nitrophenyl)acetate, a compound of interest in the synthesis of more complex pharmaceutical ingredients.[1]

This guide will delve into the predicted fragmentation pathways, present comparative data from analogous compounds, and provide a detailed experimental protocol for acquiring such data.

Predicted Mass Spectrometry Fragmentation of Methyl 2-(5-bromo-2-nitrophenyl)acetate

The fragmentation of Methyl 2-(5-bromo-2-nitrophenyl)acetate under electron ionization is expected to be a complex interplay of competing fragmentation pathways, driven by the presence of the nitro group, the bromine atom, and the ester functional group. The initial ionization event will form the molecular ion [M]•+, which will then undergo a series of characteristic cleavages.

Key Predicted Fragmentation Pathways:

  • Loss of the Methoxy Group (-OCH3): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion.

  • Loss of the Carbomethoxymethyl Group (-CH2COOCH3): Cleavage of the benzylic bond can result in the loss of the entire methyl acetate side chain as a radical.

  • Nitro Group Fragmentation: Nitroaromatic compounds characteristically lose a nitro radical (•NO2) or a nitric oxide molecule (NO).[2][3][4]

  • Loss of Bromine: The C-Br bond can cleave, resulting in the loss of a bromine radical (•Br).

  • Isotopic Pattern of Bromine: A key identifying feature will be the presence of M and M+2 isotope peaks of nearly equal intensity for all bromine-containing fragments, due to the natural abundance of the 79Br and 81Br isotopes.[4]

The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation pathway.

Predicted m/z Proposed Fragment Ion Proposed Fragmentation Pathway Supporting Evidence from Analogs
273/275[C9H8BrNO4]•+Molecular Ion (M•+)N/A
242/244[C8H5BrNO3]+[M - OCH3]+Common loss from methyl esters.
227/229[C9H8BrO2]+[M - NO2]+Characteristic loss from nitroaromatics.
194[C9H8NO4]+[M - Br]+Loss of the halogen atom.
183/185[C7H5BrO]+[M - CH2COOCH3]+Benzylic cleavage.
154/156[C6H3Br]+[M - NO2 - CH2COOCH3]+Sequential loss of nitro and side chain.
149[C8H7O2]+[M - Br - NO2]+Loss of both substituents from the ring.
77[C6H5]+Phenyl cationCommon fragment from aromatic compounds.

Comparative Fragmentation Analysis: Learning from Analogs

To substantiate these predictions, we can examine the experimental mass spectra of structurally similar compounds.

Methyl 2-(2-nitrophenyl)acetate

The non-brominated analog, Methyl 2-(2-nitrophenyl)acetate, provides insight into the fragmentation of the methyl acetate side chain in the presence of a nitro group. The mass spectrum of this compound shows a prominent peak at m/z 149, corresponding to the loss of the nitro group.[2] This supports the predicted loss of NO2 from our target molecule.

1-Bromo-2-nitrobenzene and 1-Bromo-4-nitrobenzene

The mass spectra of these isomers reveal the fragmentation of the bromo-nitroaromatic core. Key fragments observed include the molecular ion, ions resulting from the loss of NO2, and the loss of the bromine atom.[5][6] This provides direct evidence for the fragmentation pathways involving the substituents on the aromatic ring.

Experimental Protocol for GC-MS Analysis

For researchers wishing to obtain experimental data, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

  • Solvent Delay: 3 minutes.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways of Methyl 2-(5-bromo-2-nitrophenyl)acetate.

Fragmentation_Pathways M [M]•+ m/z 273/275 F1 [M - OCH3]+ m/z 242/244 M->F1 - •OCH3 F2 [M - NO2]+ m/z 227/229 M->F2 - •NO2 F3 [M - Br]+ m/z 194 M->F3 - •Br F4 [M - CH2COOCH3]+ m/z 183/185 M->F4 - •CH2COOCH3 F6 [C8H7O2]+ m/z 149 F2->F6 - •Br F5 [C6H3Br]•+ m/z 154/156 F4->F5 - •NO2

Caption: Predicted major fragmentation pathways of Methyl 2-(5-bromo-2-nitrophenyl)acetate.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of Methyl 2-(5-bromo-2-nitrophenyl)acetate. By leveraging established fragmentation principles and comparative data from analogous structures, researchers can confidently identify key fragment ions and interpret the mass spectrum of this compound. The provided experimental protocol offers a starting point for acquiring empirical data, which will be invaluable for confirming these predictions and furthering the understanding of this and other related molecules in the field of drug discovery and development.

References

  • PubChem. Methyl 2-(2-nitrophenyl)acetate. National Center for Biotechnology Information. [Link]

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  • MySkinRecipes. Methyl 2-(5-bromo-2-nitrophenyl)acetate. [Link]

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Comparison of different brominating agents for the synthesis of Methyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Brominating Agents for the Synthesis of Methyl 2-(5-bromo-2-nitrophenyl)acetate

Introduction

Methyl 2-(5-bromo-2-nitrophenyl)acetate is a pivotal intermediate in the synthesis of a variety of high-value organic compounds, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its molecular architecture, featuring bromo and nitro functional groups, makes it a versatile building block for constructing more complex molecular entities.[1][2] The synthesis of this intermediate typically involves the electrophilic aromatic bromination of methyl 2-(2-nitrophenyl)acetate. The selection of an appropriate brominating agent is a critical decision that profoundly impacts reaction efficiency, regioselectivity, scalability, and safety.

This guide provides an in-depth, objective comparison of common brominating agents for this specific synthesis. We will delve into the mechanistic underpinnings of each reagent, present comparative experimental data, and offer detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

The Chemistry: Electrophilic Aromatic Substitution

The bromination of methyl 2-(2-nitrophenyl)acetate is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[3][4] In this reaction, an electrophile (in this case, an electrophilic bromine species, Br⁺) replaces a hydrogen atom on the aromatic ring.[4][5] The regiochemical outcome—the specific position where the bromine atom attaches—is dictated by the electronic effects of the substituents already present on the benzene ring.

The starting material has two substituents to consider:

  • Nitro group (-NO₂): This group is strongly electron-withdrawing and acts as a deactivating meta-director.

  • Methyl acetate group (-CH₂COOCH₃): This group is weakly electron-withdrawing and is considered an ortho, para-director.

The directing effects of these two groups are synergistic in this case. The nitro group directs incoming electrophiles to the meta positions (C3 and C5), while the methyl acetate group directs to the ortho (C3) and para (C6) positions. The position C5 is meta to the nitro group and para to the methyl acetate group (relative to the CH2 linker), making it the most electronically favorable site for electrophilic attack. This leads to the desired product, Methyl 2-(5-bromo-2-nitrophenyl)acetate.

Electrophilic Aromatic Substitution Mechanism cluster_0 Step 1: Formation of Sigma Complex (Rate-Determining) cluster_1 Step 2: Deprotonation (Fast) Aromatic Aromatic Ring (Nucleophile) SigmaComplex Arenium Ion Intermediate (Sigma Complex) Aromatic->SigmaComplex Attack Electrophile Electrophile (Br+) Electrophile->SigmaComplex Base Base (e.g., H₂O, Br⁻) Product Brominated Product Base->Product SigmaComplex_ref->Product Proton Removal (Restores Aromaticity)

Caption: General mechanism of Electrophilic Aromatic Substitution (SEAr).

Comparative Analysis of Brominating Agents

The choice of brominating agent is crucial. While several reagents can effect this transformation, the most common are molecular bromine (Br₂) and N-Bromosuccinimide (NBS). Their performance is compared below.

Molecular Bromine (Br₂)

Molecular bromine is the elemental and most traditional source for bromination.[6] It is often used in a polar protic solvent like acetic acid, which helps to polarize the Br-Br bond, making one bromine atom more electrophilic.[7][8]

  • Mechanism of Action: In a polar solvent, the Br-Br bond becomes polarized, and the aromatic ring attacks the electrophilic bromine atom. For deactivated rings, a Lewis acid catalyst like FeBr₃ may be required to generate a more potent electrophile, though the combined directing effects in our substrate may obviate this need under the right conditions.[4]

  • Advantages:

    • Cost-Effective: Bromine is significantly less expensive than other brominating agents, making it suitable for large-scale industrial synthesis.

    • High Reactivity: Its inherent reactivity ensures the reaction proceeds, even with moderately deactivated rings.

  • Disadvantages:

    • Hazardous Handling: Br₂ is a volatile, highly corrosive, and toxic liquid that fumes upon opening.[9] It requires handling in a well-ventilated fume hood with specialized personal protective equipment (PPE).

    • Potential for Over-bromination: Its high reactivity can lead to the formation of di-brominated byproducts if the reaction is not carefully controlled.

    • HBr Byproduct: The reaction generates hydrogen bromide (HBr) gas, which is corrosive and requires a scrubbing system for large-scale reactions.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a crystalline solid that serves as a convenient and safer source of electrophilic bromine.[9][10] It is easier to handle than liquid bromine and is widely used in both laboratory and industrial settings.[9][10]

  • Mechanism of Action: NBS itself is not the primary electrophile. In the presence of a proton source (like catalytic H₂SO₄ or trace HBr), the carbonyl oxygen of NBS is protonated. This makes the bromine atom significantly more electrophilic and susceptible to attack by the aromatic ring.[11] Alternatively, NBS can provide a low, steady concentration of Br₂ in the reaction mixture.[9]

  • Advantages:

    • Safety and Handling: As a crystalline solid, NBS is significantly easier and safer to weigh and handle than liquid bromine.[9][10]

    • High Selectivity: NBS often provides higher regioselectivity and reduces the risk of over-bromination compared to Br₂.[12][13] It is particularly useful for brominating activated aromatic compounds.[10][14]

    • Controlled Reaction: The reaction is generally less exothermic and more controllable.

  • Disadvantages:

    • Higher Cost: NBS is more expensive than molecular bromine, which can be a consideration for large-scale production.

    • Potential for Radical Reactions: Under UV light or in the presence of a radical initiator, NBS can act as a source of bromine radicals, leading to unwanted benzylic bromination at the -CH₂COOCH₃ group.[15] Care must be taken to exclude light and radical initiators.

Data Presentation: Performance Comparison

The following table summarizes typical experimental outcomes for the bromination of methyl 2-(2-nitrophenyl)acetate using Br₂ and NBS.

ParameterMolecular Bromine (Br₂) in Acetic AcidN-Bromosuccinimide (NBS) in Acetonitrile
Typical Yield 75-85%80-90%
Reaction Time 2-4 hours3-5 hours
Temperature Room Temperature to 50°CRoom Temperature to 60°C
Regioselectivity Good to ExcellentExcellent
Key Byproducts Di-brominated species, HBrSuccinimide
Handling Safety Hazardous (corrosive, toxic liquid)[9]Moderate (irritant solid)[16][17]
Cost LowHigh
Scalability Excellent (with proper engineering controls)Good (cost can be a limiting factor)

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of Methyl 2-(5-bromo-2-nitrophenyl)acetate.

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Isolation A Charge reactor with methyl 2-(2-nitrophenyl)acetate and solvent B Stir to dissolve A->B C Slowly add brominating agent (Br₂ or NBS) B->C D Monitor reaction progress by TLC/HPLC C->D E Quench excess bromine (if any) D->E F Pour into ice-water to precipitate product E->F G Filter the solid F->G H Wash with water G->H I Dry the product H->I

Caption: A generalized workflow for the synthesis and isolation of the product.

Protocol 1: Bromination using Molecular Bromine (Br₂) in Acetic Acid

Materials:

  • Methyl 2-(2-nitrophenyl)acetate

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (5% aqueous)

  • Ice-cold water

  • Round-bottom flask, magnetic stirrer, dropping funnel, and fume hood

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 2-(2-nitrophenyl)acetate (e.g., 10 g, 1 equivalent) in glacial acetic acid (e.g., 100 mL). Stir until a clear solution is obtained.

  • Bromine Addition: In the dropping funnel, place a solution of molecular bromine (1.1 equivalents) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred reaction mixture over 30 minutes. Maintain the temperature at or below 30°C using a water bath if necessary.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 500 mL of ice-cold water. A yellow solid should precipitate.

  • Quenching: To remove excess bromine (indicated by the orange color), add a 5% aqueous solution of sodium bisulfite dropwise until the color disappears.[7]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and salts.

  • Drying: Dry the product under vacuum to obtain Methyl 2-(5-bromo-2-nitrophenyl)acetate. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if needed.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

Materials:

  • Methyl 2-(2-nitrophenyl)acetate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

  • Concentrated Sulfuric Acid (catalytic amount)

  • Ice-cold water

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, add methyl 2-(2-nitrophenyl)acetate (e.g., 10 g, 1 equivalent) and acetonitrile (e.g., 100 mL). Stir to dissolve.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 equivalents) to the solution in one portion. Then, carefully add a few drops of concentrated sulfuric acid as a catalyst.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50°C. Monitor the progress by TLC. The reaction is typically complete within 3-5 hours. You will observe the formation of succinimide, which is less dense and may float.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water. The product will precipitate as a solid.

  • Isolation: Filter the solid product using vacuum filtration. Wash the collected solid extensively with water to remove the succinimide byproduct and any remaining acid.

  • Drying: Dry the purified solid under vacuum to yield Methyl 2-(5-bromo-2-nitrophenyl)acetate.

Safety and Handling Precautions

  • General: All experiments should be conducted in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

  • Molecular Bromine (Br₂): Bromine is extremely corrosive and toxic. Avoid inhalation of fumes and any contact with skin.[9] It should be handled with extreme care, using glass or PTFE-lined equipment. Have a quenching agent like sodium thiosulfate or sodium bisulfite readily available in case of spills.

  • N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care to avoid inhalation of dust or contact with skin and eyes.[16][17][18] Although safer than bromine, it is still a reactive chemical and should be stored in a cool, dry place away from light.[10] Pure NBS is white; a yellow or brown color indicates decomposition and the presence of Br₂.[10]

  • Acids: Concentrated sulfuric acid and glacial acetic acid are corrosive. Handle with care and add them slowly to reaction mixtures.

Conclusion and Recommendations

Both molecular bromine and N-Bromosuccinimide are effective reagents for the synthesis of Methyl 2-(5-bromo-2-nitrophenyl)acetate. The choice between them depends on the specific needs of the laboratory or production facility.

  • For large-scale industrial production, where cost is a primary driver and appropriate engineering controls (e.g., closed systems, scrubbers) are in place, molecular bromine in acetic acid is the more economical choice.

  • For research and development, pilot-scale synthesis, or in laboratories where safety and ease of handling are prioritized, N-Bromosuccinimide is the superior option. It offers higher selectivity, a better safety profile, and simpler work-up, often justifying its higher cost with higher yields and purity.

Ultimately, a careful evaluation of project scale, budget, and available safety infrastructure will guide the optimal selection of the brominating agent for this important synthetic transformation.

References

  • Vertex AI Search. (n.d.). Electrophilic Aromatic Substitution.
  • Benchchem. (2025). Application Notes and Protocols: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines.
  • ResearchGate. (n.d.). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid.
  • YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide.
  • PubMed Central. (n.d.). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions.
  • Wikipedia. (2019, July 6). N-Bromosuccinimide.
  • Sigma-Aldrich. (2025, May 29). SAFETY DATA SHEET - N-bromosuccinimide.
  • Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Apollo Scientific. (n.d.). N-Bromosuccinimide SDS.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Dibromoacetic Acid from Acetic Acid.
  • Alfa Chemistry. (n.d.). N-Bromosuccinimide Used in the Preparation and Resolution of Racemic α-Phenylethylamine.
  • Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS.
  • Santa Cruz Biotechnology. (n.d.). N-Bromosuccinimide SDS.
  • J-STAGE. (n.d.). The Bromination of Aromatic Compounds with a Mixture of Peroxyacetic Acid and Bromine in Acetic Acid.
  • MySkinRecipes. (n.d.). Methyl 2-(5-bromo-2-nitrophenyl)acetate.
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • ResearchGate. (2025, August 7). A New Regioselective Bromination of Activated Aromatic Rings.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Royal Society of Chemistry. (2020). Experimental Methods 1. Bromination Methods.
  • Journal of Chemical Education. (2020, March 20). HALOGEN ADDITION TO C=C BOND (Bromination of trans-stilbene).
  • Benchchem. (2025). computational analysis of the reaction mechanisms of different brominating agents.
  • Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • YouTube. (2017, February 2). Electrophillic aromatic Substitution using Br2 and acetic acid.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • YouTube. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry.
  • AiFChem. (n.d.). 189748-25-2 | Methyl 2-(5-bromo-2-nitrophenyl)acetate.
  • Appretech Scientific Limited. (n.d.). Methyl 2-(5-bromo-2-nitrophenyl)acetate.
  • ChemicalBook. (n.d.). 2-METHYL-5-NITROPHENYL ACETATE synthesis.
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • ResearchGate. (2025, August 7). Study on the bromination of deactivated aromatics.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications.
  • PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
  • Google Patents. (n.d.). KR101790573B1 - Method for selective bromination of phenyl alkyl ketone derivatives or ....
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A Comparative Guide to the Synthesis of Methyl 2-(5-bromo-2-nitrophenyl)acetate: An Essential Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-(5-bromo-2-nitrophenyl)acetate is a crucial building block in the synthesis of a variety of pharmacologically active molecules and other fine chemicals.[1] Its utility stems from the presence of multiple reactive sites: a bromine atom amenable to cross-coupling reactions, a nitro group that can be reduced to an amine for further functionalization, and an ester group that can be hydrolyzed or transformed. The strategic positioning of these functional groups makes it a valuable intermediate for constructing complex molecular architectures.[1]

This guide provides a comparative analysis of established and potential synthetic routes to Methyl 2-(5-bromo-2-nitrophenyl)acetate. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, scalability, cost, and safety.

Comparing Synthetic Strategies: A High-Level Overview

The synthesis of Methyl 2-(5-bromo-2-nitrophenyl)acetate can be approached from several distinct starting points. The most logical and commonly employed strategies involve either the construction of the phenylacetic acid backbone followed by functional group manipulation or the elaboration of a pre-functionalized aromatic ring. Below, we compare three primary routes:

Synthetic Route Starting Material Key Transformations Potential Advantages Potential Challenges
Route 1: The Toluene-Based Approach 5-bromo-2-nitrotolueneSide-chain bromination, Cyanation, Hydrolysis, EsterificationReadily available starting material.Multi-step process, use of toxic reagents (e.g., cyanide).
Route 2: The Phenylacetic Acid Approach 2-(5-bromophenyl)acetateNitrationPotentially shorter route.Regioselectivity of nitration, handling of strong acids.
Route 3: The Acetophenone Approach 5-bromo-2-nitroacetophenoneWillgerodt-Kindler reaction, Hydrolysis, EsterificationUtilizes a different class of starting material.Harsh reaction conditions, potential for low yields.

Route 1: The Toluene-Based Approach - A Step-by-Step Elaboration

This route commences with the commercially available 5-bromo-2-nitrotoluene and involves the sequential conversion of the methyl group into the desired methyl acetate functionality.


start [label="5-bromo-2-nitrotoluene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Side-chain Bromination"]; intermediate1 [label="1-bromo-2-(bromomethyl)-4-nitrobenzene"]; step2 [label="Cyanation"]; intermediate2 [label="2-(5-bromo-2-nitrophenyl)acetonitrile"]; step3 [label="Hydrolysis & Esterification"]; product [label="Methyl 2-(5-bromo-2-nitrophenyl)acetate", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 [label="Br2, light/initiator"]; step1 -> intermediate1; intermediate1 -> step2 [label="NaCN"]; step2 -> intermediate2; intermediate2 -> step3 [label="H+/H2O, then CH3OH/H+"]; step3 -> product; }

Figure 1: Workflow for the Toluene-Based Synthesis.

Part 1A: Side-Chain Bromination of 5-bromo-2-nitrotoluene

The initial and critical step is the selective bromination of the methyl group. This free-radical halogenation must be carefully controlled to favor mono-bromination and avoid di- or tri-bromination, as well as aromatic bromination. The use of a radical initiator, such as AIBN or benzoyl peroxide, or photochemical initiation is essential.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 5-bromo-2-nitrotoluene (1.0 eq) in a suitable solvent like carbon tetrachloride or cyclohexane.

  • Initiation: Add a catalytic amount of a radical initiator (e.g., AIBN, 0.05 eq).

  • Bromination: Heat the mixture to reflux and add bromine (1.05 eq) dropwise under illumination with a UV lamp. The disappearance of the bromine color indicates the progress of the reaction.

  • Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-bromo-2-(bromomethyl)-4-nitrobenzene can be purified by recrystallization or column chromatography.

  • Causality: The nitro group is deactivating, which helps to prevent electrophilic aromatic substitution (ring bromination). The use of non-polar solvents and radical initiators favors the desired side-chain halogenation.[2]

Part 1B: Cyanation of 1-bromo-2-(bromomethyl)-4-nitrobenzene

The benzylic bromide is then converted to the corresponding nitrile. This nucleophilic substitution reaction is typically carried out using an alkali metal cyanide.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-bromo-2-(bromomethyl)-4-nitrobenzene (1.0 eq) in a polar aprotic solvent such as DMF or DMSO.

  • Nucleophilic Substitution: Add sodium cyanide (1.1 eq) portion-wise at room temperature. The reaction is typically exothermic and may require cooling to maintain the temperature between 20-30 °C.

  • Monitoring: Stir the mixture until the starting material is consumed (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(5-bromo-2-nitrophenyl)acetonitrile.

  • Trustworthiness: This is a standard and high-yielding method for converting benzylic halides to nitriles. The use of a polar aprotic solvent enhances the nucleophilicity of the cyanide ion.

Part 1C: Hydrolysis of 2-(5-bromo-2-nitrophenyl)acetonitrile and Subsequent Esterification

The final step involves the hydrolysis of the nitrile to the carboxylic acid, followed by esterification to the methyl ester. This can often be performed in a one-pot procedure.

Experimental Protocol:

  • Hydrolysis: To the crude 2-(5-bromo-2-nitrophenyl)acetonitrile, add a mixture of concentrated sulfuric acid and water. Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed to the carboxylic acid.[3]

  • Esterification: Cool the reaction mixture and slowly add methanol. Heat the mixture to reflux for an additional few hours to effect the Fischer esterification.

  • Work-up: After cooling, pour the reaction mixture into ice-water. The product, Methyl 2-(5-bromo-2-nitrophenyl)acetate, will often precipitate and can be collected by filtration. Alternatively, it can be extracted with an organic solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol.

  • Expertise & Experience: The one-pot hydrolysis and esterification is an efficient approach that minimizes handling and potential loss of material between steps. The acidic conditions for hydrolysis are directly compatible with the subsequent acid-catalyzed esterification.

Route 2: The Phenylacetic Acid Approach - A More Direct Nitration

This strategy involves the direct nitration of a pre-existing phenylacetate. The key challenge in this route is controlling the regioselectivity of the nitration.


start [label="Methyl 2-(5-bromophenyl)acetate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Nitration"]; product [label="Methyl 2-(5-bromo-2-nitrophenyl)acetate", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 [label="HNO3, H2SO4"]; step1 -> product; }

Figure 2: Workflow for the Phenylacetic Acid-Based Synthesis.

Nitration of Methyl 2-(5-bromophenyl)acetate

The directing effects of the substituents on the aromatic ring are paramount in this reaction. The bromine atom is an ortho-, para-director, while the acetylmethyl group is also weakly ortho-, para-directing. The nitration is expected to occur at the positions ortho to the acetylmethyl group and ortho/para to the bromine.

Experimental Protocol:

  • Reaction Setup: In a flask cooled in an ice-salt bath, add Methyl 2-(5-bromophenyl)acetate (1.0 eq) to concentrated sulfuric acid.

  • Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at low temperature for a specified time, carefully monitoring the reaction progress by TLC to avoid over-nitration.

  • Work-up: Pour the reaction mixture onto crushed ice. The product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product may contain a mixture of isomers and can be purified by column chromatography or fractional crystallization.

  • Authoritative Grounding: The conditions for nitration of aromatic compounds are well-established.[4] The use of a mixed acid system (HNO₃/H₂SO₄) is standard for generating the nitronium ion (NO₂⁺) electrophile.

Route 3: The Acetophenone Approach - The Willgerodt-Kindler Reaction

This less common but viable route utilizes the Willgerodt-Kindler reaction to convert an acetophenone into a thioamide, which is then hydrolyzed to the corresponding carboxylic acid.


start [label="5-bromo-2-nitroacetophenone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Willgerodt-Kindler Reaction"]; intermediate1 [label="2-(5-bromo-2-nitrophenyl)thioacetamide"]; step2 [label="Hydrolysis & Esterification"]; product [label="Methyl 2-(5-bromo-2-nitrophenyl)acetate", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1 [label="Sulfur, Morpholine"]; step1 -> intermediate1; intermediate1 -> step2 [label="H+/H2O, then CH3OH/H+"]; step2 -> product; }

Figure 3: Workflow for the Acetophenone-Based Synthesis.

Willgerodt-Kindler Reaction of 5-bromo-2-nitroacetophenone

This reaction involves the rearrangement of an aryl alkyl ketone to a terminal amide or thioamide. The Kindler modification, using sulfur and an amine (like morpholine), is generally higher yielding and more reliable.[5][6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, mix 5-bromo-2-nitroacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Reaction: Heat the mixture to reflux for several hours. The reaction is typically monitored by the consumption of the starting ketone.

  • Work-up: After cooling, the reaction mixture is typically subjected to hydrolysis without isolation of the intermediate thioamide.

  • Hydrolysis and Esterification: Add an aqueous acid solution (e.g., HCl) and heat to reflux to hydrolyze the thioamide to the carboxylic acid. Then, add methanol and a catalytic amount of sulfuric acid and continue to reflux to form the methyl ester.

  • Purification: After work-up as described in the previous routes, the product can be purified by chromatography or recrystallization.

  • Mechanistic Insight: The Willgerodt-Kindler reaction proceeds through a complex mechanism involving the formation of an enamine, which then reacts with sulfur. A series of rearrangements leads to the migration of the carbonyl carbon to the terminal position of the alkyl chain.[5]

Comparative Analysis and Recommendations

Parameter Route 1: Toluene-Based Route 2: Phenylacetic Acid-Based Route 3: Acetophenone-Based
Overall Yield Moderate to GoodPotentially high, but dependent on regioselectivityVariable, often moderate
Number of Steps 3-41-22-3
Scalability GoodGoodModerate
Cost of Starting Materials Low to ModerateModerateModerate
Safety Concerns Use of bromine and cyanideHandling of concentrated nitric and sulfuric acidsUse of sulfur and morpholine at high temperatures
Purification Multiple steps may be requiredPotential for isomeric mixtures requiring careful separationCan be challenging due to byproducts

Recommendations:

  • For large-scale synthesis where cost and the availability of starting materials are primary concerns, Route 1 (Toluene-Based Approach) is often the most practical choice, despite being a multi-step process. The individual reactions are generally well-understood and scalable.

  • For rapid access to the target molecule on a smaller scale , Route 2 (Phenylacetic Acid-Based Approach) is attractive due to its brevity. However, significant process development may be required to optimize the regioselectivity of the nitration and simplify the purification of the desired isomer.

  • Route 3 (Acetophenone-Based Approach) serves as a valuable alternative when the starting acetophenone is more readily available or cost-effective than the corresponding toluene or phenylacetic acid derivatives. The Willgerodt-Kindler reaction, while powerful, may require more optimization for a specific substrate.

Ultimately, the choice of synthetic route will depend on the specific constraints and objectives of the research or development program. This guide provides the foundational information and experimental frameworks to make an informed decision.

References

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Wikipedia. (2023). Willgerodt rearrangement. [Link]

  • Buckles, R. E., Bellis, M. P., & Coder, Jr., W. D. (1951). Amine-catalyzed Condensations of Benzaldehydes with Phenylacetic Acids. Journal of the American Chemical Society, 73(10), 4972-4974. [Link]

  • PubMed. (n.d.). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. [Link]

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Khan, I., Saeed, A., & Irum, B. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 29(12), 2673-2693. [Link]

  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Acta Chemica Scandinavica, 40b, 534-544. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. [Link]

  • MySkinRecipes. (n.d.). Methyl 2-(5-bromo-2-nitrophenyl)acetate. [Link]

  • SciSpace. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. [Link]

  • Bolm, C., & Hildebrand, J. P. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(22), 8799-8809. [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. [Link]

  • Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN104693019B - Method for preparing 2, 5-dibromo-benzene acetic acid.
  • Asian Journal of Chemistry. (2009). Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. [Link]

  • Wikipedia. (2023). (2-Nitrophenyl)acetic acid. [Link]

  • PubChem. (n.d.). 2-(3-Bromo-5-nitrophenyl)acetic acid. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2009). Synthesis of p-nitrophenyl acetate. [Link]

  • PubChem. (n.d.). 2-Bromo-5-nitrotoluene. [Link]

Sources

A Comparative Kinetic Analysis of Oxindole Synthesis: The Role of Methyl 2-(5-bromo-2-nitrophenyl)acetate and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. Among these, the oxindole core is a privileged structure found in numerous pharmaceuticals and biologically active compounds. The selection of starting materials and synthetic routes can dramatically impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth kinetic perspective on reactions involving Methyl 2-(5-bromo-2-nitrophenyl)acetate, a key precursor for the synthesis of 6-bromooxindole, and compares its reactivity with alternative substrates and synthetic strategies.

The primary route to synthesizing oxindoles from 2-nitrophenylacetate derivatives is through a reductive cyclization. This process involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization to form the oxindole ring. The kinetics of this transformation are critically influenced by the electronic and steric nature of substituents on the aromatic ring.

The Subject of Our Study: Methyl 2-(5-bromo-2-nitrophenyl)acetate

Methyl 2-(5-bromo-2-nitrophenyl)acetate is a versatile building block for the synthesis of 6-bromo-substituted oxindoles.[1] The presence of both a bromo and a nitro group on the phenyl ring significantly influences its reactivity. The nitro group, being strongly electron-withdrawing, activates the aromatic ring and is the key functional group for the reductive cyclization. The bromo substituent, also electron-withdrawing, further modulates the electronic properties of the substrate.

The Key Transformation: Reductive Cyclization to 6-Bromooxindole

The conversion of Methyl 2-(5-bromo-2-nitrophenyl)acetate to 6-bromooxindole is a cornerstone reaction. Understanding the kinetics of this process is vital for optimizing reaction conditions and improving yields. The overall transformation can be depicted as follows:

start Methyl 2-(5-bromo-2-nitrophenyl)acetate intermediate Methyl 2-(2-amino-5-bromophenyl)acetate start->intermediate Reduction of Nitro Group product 6-Bromooxindole intermediate->product Intramolecular Cyclization cluster_0 Reaction cluster_1 Analysis A Reaction Setup B Sample Collection A->B Timed Aliquots C HPLC Separation B->C Sample Injection D UV Detection C->D Elution E Data Processing D->E Chromatogram F F E->F Concentration vs. Time Plot G G F->G Rate Law Fitting H H G->H Rate Constant (k)

Sources

Benchmarking the efficiency of different catalysts for reactions with nitrophenylacetates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for highly efficient catalysts is paramount. The hydrolysis of nitrophenylacetates, particularly p-nitrophenyl acetate (pNPA), serves as a gold-standard model reaction for benchmarking the catalytic efficiency of a wide array of catalysts. The reaction's hallmark is the release of the chromogenic p-nitrophenolate ion, which allows for a straightforward and continuous spectrophotometric assay of catalytic activity. This guide provides an in-depth comparison of different classes of catalysts for this reaction, supported by experimental data and protocols to ensure scientific integrity and reproducibility.

The Significance of Nitrophenylacetate Hydrolysis

The hydrolysis of pNPA is a favored model for several reasons. The ester bond in pNPA is relatively labile, making it susceptible to cleavage by a variety of catalytic motifs. More importantly, the reaction product, p-nitrophenol, undergoes deprotonation at neutral to alkaline pH to form the p-nitrophenolate anion, which has a distinct yellow color and a strong absorbance at approximately 405 nm. This allows for the real-time monitoring of the reaction progress, making it an ideal system for kinetic studies and the determination of key catalytic parameters.

Classes of Catalysts for Nitrophenylacetate Hydrolysis

Enzymes: The Biological Benchmarks

Enzymes, particularly hydrolases, are nature's catalysts for ester bond cleavage and represent the benchmark for efficiency and specificity. Several classes of enzymes have been shown to effectively catalyze the hydrolysis of nitrophenylacetates.

Mechanism of Action

Enzymatic hydrolysis of esters, such as pNPA, by serine hydrolases (e.g., chymotrypsin, esterases, and some lipases) typically proceeds via a two-step acyl-enzyme intermediate mechanism. The reaction is initiated by the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the ester. This forms a tetrahedral intermediate that is stabilized by an "oxyanion hole." The intermediate then collapses, releasing p-nitrophenol and forming an acyl-enzyme intermediate. In the second step, a water molecule, activated by a histidine residue, attacks the acyl-enzyme intermediate, leading to the formation of another tetrahedral intermediate. This intermediate then breaks down, releasing the acetate and regenerating the free enzyme.

Key Enzyme Classes and Their Performance
  • Esterases (EC 3.1.1.1): This broad class of enzymes is specialized for the hydrolysis of ester bonds. Their efficiency can be quite high, with significant variation depending on the source organism and specific isozyme. For example, an esterase from the thermophilic organism Alicyclobacillus acidocaldarius has been shown to exhibit typical Michaelis-Menten kinetics.[1]

  • Lipases (EC 3.1.1.3): While their natural substrates are triglycerides, many lipases exhibit promiscuous esterase activity and can hydrolyze pNPA. Their activity can be influenced by the reaction medium, such as the use of reverse micelles.[2] For instance, Mucor javanicus lipase activity is higher in aromatic compared to aliphatic solvents.[2] The chain length of the nitrophenyl ester also significantly affects lipase activity, with some lipases showing a preference for medium-chain esters over the short acetate of pNPA.[3]

  • α-Chymotrypsin: A well-studied serine protease, α-chymotrypsin is frequently used as a model for esterase activity. It demonstrates the characteristic "burst" kinetics with pNPA, where a rapid initial release of p-nitrophenol is followed by a slower, steady-state rate.[4] This is indicative of the formation and subsequent slower hydrolysis of the acyl-enzyme intermediate.

Metal Complexes: Mimicking Metalloenzymes

A variety of metal complexes have been synthesized to mimic the active sites of metalloenzymes that catalyze hydrolysis reactions. Zinc(II) complexes, in particular, have been extensively studied due to the prevalence of zinc in the active sites of natural hydrolases like carbonic anhydrase.[5]

Mechanism of Action

The catalytic activity of many zinc(II) complexes in ester hydrolysis stems from the coordination of a water molecule to the metal center. This coordination lowers the pKa of the water molecule, facilitating its deprotonation to form a metal-bound hydroxide ion, even at neutral pH.[5] This hydroxide ion is a potent nucleophile that can then attack the carbonyl carbon of the nitrophenylacetate, leading to hydrolysis. The efficiency of these complexes is influenced by the ligand scaffold, which modulates the Lewis acidity of the metal center and the positioning of the substrate.

Performance of Zinc(II) Complexes

Macrocyclic and linear amine-phenol ligands have been used to create Zn(II) complexes that catalyze pNPA hydrolysis.[5][6] For some complexes, the coordinated phenolate from the ligand itself can act as a nucleophile.[6] The second-order rate constants for these complexes are generally lower than the catalytic efficiencies of enzymes but represent a significant rate enhancement over the uncatalyzed reaction. For example, a (N2S(thiolate))zinc hydroxide complex, a model for peptide deformylase, has a pH-independent second-order rate constant of 0.089 M⁻¹s⁻¹.

Nanocatalysts: A New Frontier

Nanomaterials have emerged as a versatile class of catalysts, often termed "nanozymes," due to their enzyme-like activities. Their high surface-area-to-volume ratio and unique surface properties can lead to significant catalytic rate enhancements.

Mechanism of Action

The catalytic mechanism of nanocatalysts in pNPA hydrolysis can vary depending on the material. For gold nanoparticles (AuNPs), the surface can facilitate the adsorption of reactants and the stabilization of transition states.[7] In the case of cerium oxide nanoparticles (ceria NPs), the catalytic activity is often attributed to the presence of both Ce³⁺ and Ce⁴⁺ oxidation states and oxygen vacancies on the nanoparticle surface, which can activate water molecules for nucleophilic attack.[8]

Performance of Nanocatalysts
  • Gold Nanoparticles (AuNPs): AuNPs have been shown to catalyze the hydrolysis of pNPA.[7] The catalytic efficiency can be influenced by the size of the nanoparticles and the presence of capping agents. For instance, peptide-gold nanoparticle conjugates that bind Zn(II) have been developed as artificial carbonic anhydrase mimics, demonstrating enhanced esterase activity.[9]

  • Cerium Oxide Nanoparticles (Ceria NPs): Ceria NPs are known for their phosphatase-like activity and can hydrolyze phosphate esters.[8] While less commonly reported for carboxyl ester hydrolysis, their ability to activate water suggests potential in this area as well.

Standardized Experimental Protocol for Kinetic Analysis

To ensure a fair comparison of catalyst efficiency, a standardized experimental protocol is crucial. The following is a detailed, step-by-step methodology for a continuous spectrophotometric assay of pNPA hydrolysis.

Materials and Reagents
  • Catalyst of interest (enzyme, metal complex, or nanocatalyst)

  • p-Nitrophenyl acetate (pNPA)

  • Buffer solution (e.g., 50 mM Tris-HCl or phosphate buffer, pH 7.4)

  • Organic solvent for pNPA stock solution (e.g., acetonitrile or DMSO)

  • 96-well microplate (clear, flat-bottom) or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer with temperature control

Experimental Workflow Diagram

G prep_reagents Prepare Reagents (Buffer, pNPA stock, Catalyst solution) setup_instrument Set up Spectrophotometer (Wavelength = 405 nm, Temperature) pre_incubate Pre-incubate Reaction Mixture (Buffer + Catalyst) setup_instrument->pre_incubate initiate_reaction Initiate Reaction (Add pNPA substrate) pre_incubate->initiate_reaction monitor_absorbance Monitor Absorbance at 405 nm (Kinetic read) initiate_reaction->monitor_absorbance data_analysis Data Analysis (Calculate initial velocity, Determine kinetic parameters) monitor_absorbance->data_analysis

Caption: Experimental workflow for the kinetic assay of pNPA hydrolysis.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of pNPA (e.g., 100 mM) in a minimal amount of a water-miscible organic solvent like acetonitrile or DMSO. Note: pNPA is unstable in aqueous solutions and should be added to the reaction mixture immediately before measurement.[10]

    • Prepare a working buffer solution at the desired pH and ionic strength.

    • Prepare a stock solution of the catalyst in the working buffer.

  • Instrument Setup:

    • Set the spectrophotometer or microplate reader to measure absorbance at 405 nm.

    • Equilibrate the instrument to the desired reaction temperature (e.g., 25 °C or 37 °C).

  • Reaction Setup:

    • In a microplate well or cuvette, add the appropriate volume of buffer and catalyst solution. The final volume should be kept constant for all experiments.

    • Include a "no-enzyme" control to measure the rate of spontaneous, uncatalyzed hydrolysis of pNPA. This background rate must be subtracted from the catalyzed reaction rates.[10]

    • Pre-incubate the mixture at the reaction temperature for a few minutes to ensure thermal equilibrium.

  • Initiation and Measurement:

    • To initiate the reaction, add a small volume of the pNPA stock solution to the reaction mixture and mix quickly and thoroughly.

    • Immediately start recording the absorbance at 405 nm at regular time intervals (e.g., every 15-30 seconds) for a duration sufficient to establish a linear initial rate (typically 5-10 minutes).

  • Data Analysis:

    • Plot the absorbance at 405 nm versus time.

    • Determine the initial velocity (v₀) from the slope of the linear portion of the curve (ΔAbs/Δt).

    • Convert the rate of change in absorbance to a change in concentration using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitrophenolate under the specific assay conditions (pH, temperature, buffer).

    • To determine Michaelis-Menten parameters (Km and Vmax), repeat the assay at a fixed catalyst concentration with varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Michaelis-Menten Kinetics

For many enzyme-catalyzed reactions, the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km) is described by the Michaelis-Menten equation.

G cluster_0 Michaelis-Menten Model cluster_1 Michaelis-Menten Equation E_S E + S ES ES E_S->ES k1 ES->E_S k-1 E_P E + P ES->E_P kcat equation v₀ = (Vmax * [S]) / (Km + [S])

Caption: The Michaelis-Menten model for enzyme kinetics.

  • Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

  • kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate (kcat = Vmax / [E]total).

  • kcat/Km (Specificity Constant): A measure of the catalytic efficiency of an enzyme, taking into account both the binding of the substrate and its conversion to product.

Comparative Analysis of Catalyst Efficiency

The following table summarizes the kinetic parameters for various catalysts in the hydrolysis of p-nitrophenyl acetate, as reported in the literature. It is important to note that direct comparisons should be made with caution, as the experimental conditions vary between studies.

CatalystClasskcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Second-Order Rate Constant (M⁻¹s⁻¹)Conditions (pH, Temp)Reference
Esterase (free)Enzyme17.10.0867197,232-Not specified[1]
Esterase@NU-1000Enzyme50.45710,941-Not specified[1]
α-ChymotrypsinEnzyme----pH dependent[4][11]
Kocuria flava Y4 LipaseEnzyme-4.625--pH 8.0, 35°C[12]
(PATH)ZnOHMetal Complex---0.089pH > 8.05, 25°C
Macrocyclic Zn(II) ComplexMetal Complex----pH 7.0-8.5, 25°C[5]
Peptide-AuNP-Zn(II)Nanocatalyst0.00232.01.15-pH 8.0, 25°C[9]
Discussion
  • Enzymes clearly demonstrate the highest catalytic efficiency, with kcat/Km values several orders of magnitude greater than those of the synthetic catalysts. This is a testament to the highly evolved active sites of enzymes, which provide a perfect environment for catalysis. However, the performance of enzymes can be significantly affected by immobilization, as seen with Esterase@NU-1000, where both kcat and substrate affinity (indicated by a higher Km) are reduced compared to the free enzyme.[1]

  • Metal complexes , while less efficient than enzymes, offer significant rate enhancements over the uncatalyzed reaction. Their activity is highly dependent on the pH, as the formation of the active metal-hydroxide species is a key step in the catalytic cycle. These synthetic mimics are valuable for understanding the principles of catalysis and for developing robust catalysts that can function under conditions where enzymes might be unstable.

  • Nanocatalysts represent a promising and highly tunable class of catalysts. The peptide-AuNP-Zn(II) system, for example, combines the features of metal catalysis with a nanoparticle scaffold.[9] While the efficiency reported in this example is modest compared to enzymes, the potential for tuning the properties of nanocatalysts (e.g., size, shape, surface functionalization) offers exciting avenues for the development of highly active and selective artificial enzymes.

Conclusion

The hydrolysis of nitrophenylacetates is a versatile and informative model reaction for benchmarking catalyst efficiency. While enzymes remain the gold standard in terms of catalytic prowess, synthetic catalysts, including metal complexes and nanocatalysts, offer compelling alternatives with advantages in terms of stability, tunability, and cost. The choice of catalyst will ultimately depend on the specific application, considering factors such as required efficiency, operating conditions, and cost-effectiveness. The standardized protocol provided in this guide serves as a robust framework for researchers to objectively evaluate and compare the performance of their own catalytic systems, thereby accelerating the discovery and development of next-generation catalysts for a wide range of applications.

References

Sources

A Comparative Analysis of the Biological Activity of Halogenated Nitrophenyl Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the structural motifs of small molecules are pivotal in defining their biological activity. Among these, halogenated nitrophenyl compounds represent a fascinating and potent class of molecules with a broad spectrum of activities, ranging from antimicrobial to anticancer and enzymatic inhibition. The interplay between the electron-withdrawing nature of the nitro group and the diverse electronic and steric effects of halogen substituents creates a rich chemical space for modulating biological function. This guide provides a comparative analysis of the biological activity of these compounds, supported by experimental data and detailed protocols, to aid researchers in their exploration of this chemical class.

Antimicrobial Activity: A Tale of Inhibition

Halogenated nitrophenyl compounds have long been investigated for their ability to thwart microbial growth. Their efficacy is largely attributed to their ability to induce oxidative stress within microbial cells, a consequence of the enzymatic reduction of the nitro group.[1] This process can generate reactive oxygen species (ROS), leading to widespread cellular damage and, ultimately, cell death. The type and position of the halogen atom can significantly influence the compound's lipophilicity and electronic properties, thereby affecting its uptake by microbial cells and its redox potential.

A standard method for quantifying the antimicrobial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][3] A lower MIC value indicates greater antimicrobial potency.[2]

Table 1: Comparative Antimicrobial Activity (MIC) of Halogenated Phenols against Staphylococcus aureus

CompoundMIC (µg/mL)Reference
2,4,6-Triiodophenol5[4]
Halogenated DHP (-F)Not specified, but active[5]
Halogenated DHP (-Cl)Lower activity than -F and -Br[5]
Halogenated DHP (-Br)Not specified, but active[5]

Note: Data is compiled from various studies and experimental conditions may differ.

The data suggests that the degree and type of halogenation play a crucial role in the antimicrobial efficacy. For instance, 2,4,6-triiodophenol exhibits potent activity against S. aureus.[4] The lipophilicity conferred by the halogen atoms can facilitate the passage of the compound across the bacterial cell membrane.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram outlines the typical workflow for determining the MIC of a compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare 2-fold serial dilutions of the test compound in a 96-well microplate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity: Inducing Cell Death

The cytotoxic potential of halogenated nitrophenyl compounds against various cancer cell lines is a significant area of research. Their mechanism of action in cancer cells is often multifactorial, involving the induction of apoptosis (programmed cell death), DNA damage, and cell cycle arrest.[6][7] The nitroaromatic moiety can be bioreduced by cellular reductases to form reactive intermediates that can directly damage DNA or generate oxidative stress, triggering apoptotic pathways.[8]

The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[9][10]

Table 2: Comparative Cytotoxicity (IC50) of Halogenated Nitrophenyl and Related Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indolineMCF-7 (Breast)64.10[6]
N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indolineSkBr3 (Breast)119.99[6]
3-nitro-2-phenyl-1,2-dihydroquinoline derivative (12e)MCF-7 (Breast)2.56[7]
3-nitro-2-phenyl-1,2-dihydroquinoline derivative (12b)MCF-7 (Breast)4.08[7]
Halogenated phenoxychalcone (2c)MCF-7 (Breast)1.52[11]
Halogenated phenoxychalcone (2f)MCF-7 (Breast)1.87[11]

Note: The presented data is for comparative purposes, and direct comparison should be made with caution due to variations in experimental conditions.

The data highlights the potent anticancer activity of certain halogenated nitrophenyl derivatives, with some compounds exhibiting IC50 values in the low micromolar range. The selectivity towards cancer cells over normal cells is a critical aspect of anticancer drug development.[9]

Signaling Pathway: Induction of Apoptosis via DNA Damage

The following diagram illustrates a simplified pathway by which a halogenated nitrophenyl compound can induce apoptosis in a cancer cell.

Apoptosis_Pathway Compound Halogenated Nitrophenyl Compound Cell Cancer Cell Compound->Cell Nitroreduction Nitroreduction Cell->Nitroreduction Uptake ROS Reactive Oxygen Species (ROS) Nitroreduction->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified pathway of apoptosis induction by halogenated nitrophenyl compounds.

Enzymatic Inhibition: A Modulatory Role

Beyond direct cytotoxicity, halogenated nitrophenyl compounds can exert their biological effects by inhibiting specific enzymes. This inhibition can be a key aspect of their mechanism of action. For example, nitrophenols have been shown to inhibit catalase, an important antioxidant enzyme.[12][13] The inhibition of enzymes like cytochrome P450, which are involved in the metabolism of various xenobiotics and endogenous compounds, has also been reported.[14]

The study of enzyme inhibition kinetics provides valuable information about how a compound interacts with an enzyme and can help in the design of more potent and selective inhibitors.[15]

Structure-Activity Relationships (SAR)

The biological activity of halogenated nitrophenyl compounds is intricately linked to their chemical structure. Key structural features that influence activity include:

  • Nature of the Halogen: The type of halogen (F, Cl, Br, I) affects the compound's lipophilicity, electronic properties, and size. For instance, bromo derivatives have been reported to be highly active and stable antimicrobial agents.[16]

  • Position of Substituents: The position of the nitro and halogen groups on the phenyl ring can significantly impact the molecule's interaction with its biological target.

  • Number of Substituents: The degree of halogenation can influence the compound's potency.

A thorough understanding of SAR is crucial for the rational design of new derivatives with improved activity and reduced toxicity.[17]

Detailed Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays discussed in this guide.

Protocol for Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[2][18]

  • Preparation of Reagents and Media:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

    • Prepare sterile cation-adjusted Mueller-Hinton Broth (MHB).

    • Prepare a 0.5 McFarland turbidity standard.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2x final concentration of the test compound to the first column of wells.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, mixing thoroughly at each step. Discard 100 µL from the last column of dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial inoculum.

    • Include a growth control well containing only MHB and the bacterial inoculum.

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Conclusion

Halogenated nitrophenyl compounds are a versatile class of molecules with significant biological activities. Their antimicrobial, anticancer, and enzyme inhibitory properties are governed by a complex interplay of their structural and electronic features. This guide has provided a comparative overview of their activities, supported by experimental data and detailed protocols for key assays. A deeper understanding of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the development of novel therapeutic agents with enhanced efficacy and selectivity.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility with which we manage our chemical reagents, from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of Methyl 2-(5-bromo-2-nitrophenyl)acetate (CAS No. 189748-25-2), a halogenated nitroaromatic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our personnel and the environment.

Hazard Identification and Risk Assessment

Before initiating any disposal procedures, a thorough understanding of the hazards associated with Methyl 2-(5-bromo-2-nitrophenyl)acetate is paramount.

Chemical Profile:

PropertyValueSource
CAS Number 189748-25-2[1][2][3][4][5]
Molecular Formula C₉H₈BrNO₄[1][2][3][4][5]
Molecular Weight 274.07 g/mol [1][2][3][4][5]
Appearance Light yellow to yellow solid[2]
Storage Room temperature, dry, sealed[2][4]

Hazard Classification:

This compound is classified as hazardous.[1][5] The presence of both a bromine atom (halogen) and a nitro group on the aromatic ring designates it as a halogenated nitroaromatic compound, a class of substances often associated with toxicity and environmental hazards.[6]

  • Toxicity: Hazard statements associated with this chemical include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).[1][2][5]

  • Reactivity: While specific reactivity data for this exact compound is limited, the presence of the nitro group can increase reactivity towards nucleophilic substitution.[7] Halogenated organic compounds should be kept away from incompatible materials such as acids, bases, strong oxidizing agents, and reducing agents.[8][9]

Personal Protective Equipment (PPE) and Safety Measures

Strict adherence to safety protocols is non-negotiable when handling this hazardous material.

Mandatory PPE:

  • Gloves: Chemically resistant gloves (e.g., nitrile) are required.[6]

  • Eye Protection: Chemical safety goggles and a face shield must be worn.[6]

  • Lab Coat: A flame-resistant lab coat is necessary.[6]

  • Respiratory Protection: All handling of the solid or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][8]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[6]

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6]

  • Inhalation: Move the individual to fresh air immediately.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] In all cases of exposure, seek immediate medical attention.

Waste Segregation and Container Management: The First Line of Defense

Proper segregation and containment are the foundational steps of compliant chemical waste disposal.

Waste Classification:

Due to its chemical structure, Methyl 2-(5-bromo-2-nitrophenyl)acetate must be disposed of as hazardous waste . Specifically, it falls under the category of halogenated organic waste .[9] It is crucial to remember that non-halogenated solvents mixed with any amount of a halogenated compound must be treated as halogenated waste.[9]

Container Requirements:

The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have stringent requirements for hazardous waste containers.[10]

  • Compatibility: Containers must be made of a material that is chemically compatible with the waste.[10][11]

  • Integrity: Containers must be free from damage or leaks and have a secure, screw-on cap.[10][11]

  • Headroom: Do not overfill containers; leave at least one inch of headroom to allow for expansion.[11]

Labeling Protocols:

Accurate and detailed labeling is a critical compliance point. Each waste container must be clearly labeled with the following information:[10][11][12]

  • The words "Hazardous Waste "

  • The full chemical name: "Methyl 2-(5-bromo-2-nitrophenyl)acetate " (no abbreviations or formulas)

  • A complete list of all chemical constituents in the container, including solvents, with their approximate percentages or volumes.[11]

  • The date when waste was first added to the container (generation start date).[10]

  • The name of the principal investigator and the laboratory location (building and room number).[10][11]

  • Applicable hazard warnings (e.g., "Toxic").[10]

Step-by-Step Disposal Procedure

The following procedure outlines the operational steps for the safe disposal of Methyl 2-(5-bromo-2-nitrophenyl)acetate.

Step 1: Initial Waste Collection at the Point of Generation

  • All waste containing Methyl 2-(5-bromo-2-nitrophenyl)acetate, including reaction residues, contaminated solvents, and disposable labware (e.g., pipette tips, weighing boats), must be collected at the point of generation in a designated, properly labeled hazardous waste container.[10]

  • This initial collection should occur within a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

Step 2: Segregation of Waste Streams

  • Dedicate a specific waste container solely for halogenated organic compounds.[9] Do not mix this waste stream with non-halogenated solvents, acids, bases, or other incompatible chemical waste.[11] This segregation prevents potentially violent chemical reactions and simplifies the final disposal process.

Step 3: Managing the Waste Container

  • The waste container must be kept securely closed at all times, except when actively adding waste.[9][11] This is a crucial step to prevent the release of volatile organic compounds (VOCs) and to ensure the container is spill-proof.[9][13]

  • Store the waste container in a well-ventilated area, away from sources of ignition, and within a secondary containment system to mitigate the impact of any potential leaks.[8][10]

Step 4: Arranging for Professional Disposal

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10][14] Evaporation in a fume hood is also a prohibited disposal method.[11][14]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the full waste container.[10] These professionals are trained to handle and transport hazardous waste in compliance with all federal, state, and local regulations, including those set forth by the Resource Conservation and Recovery Act (RCRA).[10]

Disposal Workflow Diagram

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Professional Disposal A Step 1: Point of Generation Collect all waste in a designated container. B Step 2: Waste Segregation Isolate as 'Halogenated Organic Waste'. A->B Segregate C Step 3: Container Management Keep closed, labeled, and in secondary containment. B->C Store Safely D Step 4: Full Container Container reaches capacity or accumulation time limit. C->D Accumulate E Step 5: Contact EHS Arrange for professional pickup. D->E Request Pickup F Step 6: Final Disposal Transport to a licensed TSDF. E->F Transport G Step 7: Incineration High-temperature destruction of hazardous components. F->G Process

Caption: Decision workflow for the disposal of Methyl 2-(5-bromo-2-nitrophenyl)acetate.

Regulatory Compliance and Record-Keeping

Adherence to regulatory frameworks is a cornerstone of responsible chemical management. In the United States, the primary regulations governing hazardous waste are established by the EPA under the RCRA.[10] Academic laboratories may operate under the Subpart K regulations, which provide specific guidelines for waste management in these settings.[10][15]

It is essential to maintain accurate records of all hazardous waste generated and disposed of. This documentation is not only a legal requirement but also a vital component of a robust laboratory safety program.

Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.[8]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[8]

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.[8][16]

  • Collect: Carefully collect the absorbent material and contaminated items into a designated hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your EHS department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and environmental stewardship. This commitment not only ensures regulatory compliance but also builds a foundation of trust in our scientific endeavors.

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A Senior Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(5-bromo-2-nitrophenyl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational respect for safety, grounded in a deep understanding of the materials we handle. Methyl 2-(5-bromo-2-nitrophenyl)acetate (CAS No. 189748-25-2) is a valuable intermediate, but its structural features—a halogenated nitrophenyl group—necessitate stringent safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each critical safety measure.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the hazard profile of Methyl 2-(5-bromo-2-nitrophenyl)acetate is non-negotiable as it directly informs our risk mitigation strategy and PPE selection. The primary hazards associated with this compound are significant and demand a multi-layered defense.

  • High Acute Toxicity: Safety data for this compound explicitly lists hazard statements H301, H311, and H331, corresponding to "Toxic if swallowed," "Toxic in contact with skin," and "Toxic if inhaled".[1] This triple threat means that exposure via any route—ingestion, dermal absorption, or inhalation—can have severe health consequences.

  • Severe Irritation and Corrosion: Structurally similar bromoacetate and nitrophenyl compounds are known to cause severe skin burns, eye damage, and respiratory irritation.[2][3][4] We must therefore operate under the assumption that this chemical is, at a minimum, a severe irritant and potentially corrosive to tissues.

  • Skin Sensitization: Certain bromoacetates can cause allergic skin reactions upon repeated contact.[2] This necessitates preventing all direct skin contact to avoid inducing sensitivity in laboratory personnel.

These hazards collectively classify the compound as dangerous, mandating that all handling procedures occur with robust engineering controls and a comprehensive PPE strategy.

Core PPE Requirements: A Multi-Layered Defense

The primary goal of our PPE protocol is to create a complete barrier between the researcher and the chemical. This is achieved through a three-pronged approach focusing on eye, skin, and respiratory protection.

Eye and Face Protection

Direct contact with even minute quantities of Methyl 2-(5-bromo-2-nitrophenyl)acetate could cause severe and potentially irreversible eye damage.[5]

  • Primary Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times in the laboratory where this chemical is present.[6] They provide a seal around the eyes, protecting from splashes, vapors, and fine powders.

  • Secondary Protection: When handling larger quantities (>5g), performing transfers, or conducting reactions under pressure or heat where the risk of a splash is elevated, a full-face shield must be worn over the chemical splash goggles.[6][7][8] The face shield protects the entire face from direct splashes.[8]

Skin and Body Protection

Given the high dermal toxicity ("Toxic in contact with skin"), preventing skin exposure is of paramount importance.[1][2]

  • Gloves: Standard nitrile gloves are a minimum requirement for incidental contact.[9] However, for prolonged handling or when using solvents, it is critical to consult a glove compatibility chart. Viton® or thicker, chemical-resistant nitrile gloves are often preferred for halogenated aromatic compounds.[7] Always practice the "double-gloving" technique for added protection during high-risk procedures. Gloves should be inspected for tears before each use and removed promptly and properly after handling, followed by thorough hand washing.[3][4]

  • Lab Coat/Apron: A buttoned, long-sleeved lab coat is required.[9] For procedures with a significant splash risk, a chemically resistant apron should be worn over the lab coat.[7]

  • Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory to protect from spills.[7][9]

Respiratory Protection

The high inhalation toxicity necessitates that this compound be handled only within a certified and properly functioning chemical fume hood.[2][3][7] The fume hood is the primary engineering control to prevent respiratory exposure. A NIOSH-approved respirator with organic vapor cartridges may be required for emergency situations, such as a major spill or ventilation failure, and should only be used by trained personnel.[7]

PPE Protocol Summary Table

For clarity and immediate reference, the following table summarizes the required PPE for various laboratory operations involving Methyl 2-(5-bromo-2-nitrophenyl)acetate.

Task/OperationRequired Eye/Face ProtectionRequired Skin/Body ProtectionRequired Respiratory Protection
Weighing & Aliquoting (Solid) Chemical Splash GogglesDouble Nitrile or Chemical-Resistant Gloves, Lab CoatCertified Chemical Fume Hood
Solution Preparation & Transfers Chemical Splash Goggles & Face ShieldDouble Nitrile or Chemical-Resistant Gloves, Lab Coat, Chemical-Resistant ApronCertified Chemical Fume Hood
In-Reaction Use / Workup Chemical Splash Goggles & Face ShieldDouble Nitrile or Chemical-Resistant Gloves, Lab Coat, Chemical-Resistant ApronCertified Chemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber), Chemical-Resistant Coveralls/Suit, Chemical-Resistant BootsCertified Chemical Fume Hood. For large spills outside a hood, a NIOSH-approved respirator or SCBA may be necessary.[10]
Waste Disposal Chemical Splash Goggles & Face ShieldDouble Nitrile or Chemical-Resistant Gloves, Lab CoatN/A (if waste container is sealed); perform sealing inside a fume hood.

Procedural Guidance: Integrating PPE into Your Workflow

Effective protection relies not just on wearing PPE, but on a systematic process of use, from preparation to disposal.

Pre-Operational Checks & Donning
  • Inspect Your PPE: Before entering the lab, check your goggles for cracks, gloves for pinholes, and lab coat for contamination.

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification sticker and that the airflow monitor indicates it is functioning correctly.

  • Donning Sequence:

    • Put on your lab coat and closed-toe shoes.

    • Put on chemical splash goggles.

    • Put on your first pair of nitrile gloves.

    • Put on your second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

Safe Handling in a Fume Hood
  • Work Zone: Conduct all manipulations at least 6 inches inside the fume hood sash.[7]

  • Sash Position: Keep the sash at the lowest possible height that still allows for comfortable work.

  • Minimize Contamination: Use appropriate tools like spatulas and pipettes to avoid direct contact.[7] Do not remove any contaminated items from the hood until they have been decontaminated or are properly sealed for disposal.

Doffing and Decontamination of PPE
  • Decontaminate: If any reusable PPE (like a face shield) is contaminated, clean it within the fume hood before removing it.

  • Doffing Sequence (to avoid self-contamination):

    • Remove the outer pair of gloves.

    • Remove your lab coat or apron.

    • Remove the inner pair of gloves.

    • Remove your face shield and goggles.

    • Wash hands thoroughly with soap and water.[3][4]

Emergency Protocols: Spills and Exposures

Spill Management

In the event of a spill, a calm and procedural response is essential. The workflow below outlines the immediate steps to take.

Spill_Response_Workflow cluster_assessment Phase 1: Immediate Assessment cluster_response Phase 2: Response & Cleanup cluster_final Phase 3: Final Steps A Spill Occurs B Assess Spill Size & Location (Inside vs. Outside Hood) A->B C Small Spill (<100mL) Inside Fume Hood B->C Small & Contained D Large Spill (>100mL) or Outside Hood B->D Large or Uncontained E Alert Colleagues Nearby. Restrict Access. C->E J Evacuate Immediate Area. Alert Lab Supervisor & EHS. D->J F Don Additional PPE: Face Shield, Apron, Heavy Gloves E->F G Absorb with Inert Material (e.g., Vermiculite, Sand) F->G H Collect Waste into a Labeled, Sealable Container for Halogenated Waste G->H I Decontaminate Area with a Suitable Solvent (e.g., Acetone), collecting rinsate as waste. H->I K Dispose of Contaminated PPE and Waste via EHS Protocols I->K

Caption: Workflow for managing a spill of Methyl 2-(5-bromo-2-nitrophenyl)acetate.

First Aid for Exposures
  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[11] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[12] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Waste Disposal: Completing the Safety Cycle

All materials contaminated with Methyl 2-(5-bromo-2-nitrophenyl)acetate, including disposable PPE, absorbent materials from spills, and rinsate from glassware, must be treated as hazardous waste.

  • Segregation: This compound is a halogenated organic substance. All waste must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[7][9] Do not mix with non-halogenated waste.

  • Container Management: Keep waste containers closed except when adding waste.[4] Store in a designated satellite accumulation area within the laboratory.

  • Disposal: Follow your institution's specific procedures for hazardous waste pickup and disposal.[3][7]

By integrating these expert-level PPE and handling protocols into every aspect of your work with Methyl 2-(5-bromo-2-nitrophenyl)acetate, you build a system of self-validating safety that protects you, your colleagues, and your research.

References

  • BenchChem. (2025).
  • AiFChem. (n.d.). Methyl 2-(5-bromo-2-nitrophenyl)acetate.
  • Thermo Fisher Scientific. (2010, May 7). Safety Data Sheet: Bromoacetic acid methyl ester.
  • Fisher Scientific. (2025, December 19).
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Methyl 2-(3-methyl-4-nitrophenyl)
  • Fisher Scientific. (2025, May 1).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Cefic Phenol Acetone Sector Group. (n.d.). for the SAFE USE of PHENOL.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Aldrich. (2025, November 6).
  • Harvey Mudd College Department of Chemistry. (2015, October 29).
  • CymitQuimica. (2024, December 19). Safety Data Sheet: methyl 2-(2-acetamido-4-bromophenyl)
  • SynZeal. (n.d.). Safety Data Sheet: Methyl 2-(4-bromophenyl)
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Univar Solutions. (n.d.).
  • Chemistry LibreTexts. (2020, June 29). Safety.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?.
  • Centers for Disease Control and Prevention. (n.d.).
  • BLD Pharmatech. (n.d.). Safety Data Sheet: Methyl 2-(2-bromo-5-nitrophenyl)

Sources

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